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  • Product: Thalidomide-NH-CBP/p300 ligand 2

Core Science & Biosynthesis

Foundational

Technical Deep Dive: P-007 – A Selective CBP/p300 PROTAC Degrader

Topic: P-007 PROTAC CBP p300 degrader structure Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary P-007 (also identified as Thalidomide-NH-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: P-007 PROTAC CBP p300 degrader structure Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

P-007 (also identified as Thalidomide-NH-CBP/p300 ligand 2) is a highly potent, heterobifunctional Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the transcriptional co-activators CBP (CREB-binding protein) and p300 (E1A-associated protein p300).[1][2][3][4][5][6]

Unlike traditional small-molecule inhibitors that merely occupy the bromodomain or HAT (histone acetyltransferase) domains, P-007 recruits the Cereblon (CRBN) E3 ubiquitin ligase complex to the target proteins, facilitating their polyubiquitination and subsequent proteasomal degradation.[1] This "event-driven" pharmacology allows for the complete ablation of CBP/p300 scaffolding and enzymatic functions, offering superior efficacy in oncogenic contexts such as Androgen Receptor (AR)-positive prostate cancer and hematological malignancies.[1]

Molecular Architecture & Structural Logic

P-007 utilizes a modular "linker-warhead" architecture optimized for permeability, ternary complex stability, and degradation efficiency.[1]

Chemical Structure Analysis

The molecule is composed of three distinct functional domains:

DomainComponentFunctionStructural Insight
E3 Ligand Thalidomide Derivative Recruits CRBN E3 LigaseThe phthalimide core binds to the tri-tryptophan pocket of CRBN.[1] The linkage is typically established via an amine (4-amino or 5-amino position) to minimize steric clash with the ligase surface.[1]
Linker Alkyl-Amide Chain Connects LigandsA hydrophobic alkyl chain (approx.[1] C7-C8) containing amide bonds.[1] The length is critical to span the gap between CRBN and CBP/p300 without inducing "hook effects" (unproductive binary binding) at physiological concentrations.
Target Ligand GNE-781 Analog Binds CBP/p300 BromodomainBased on a tetrahydroquinoline/pyrazole scaffold. Key pharmacophores include a difluoromethyl group (H-bond donor/acceptor) and a fused ring system that mimics the acetyl-lysine (KAc) residue recognized by the bromodomain.[1]
Chemical Identity[1]
  • Systematic Name: Thalidomide-NH-CBP/p300 ligand 2[1][2][3][4][5][6][7][8][9][10][11]

  • CAS Registry Number: 2484739-21-9[1][9][10]

  • Molecular Formula: C48H57F2N11O6[1][10]

  • Molecular Weight: ~922.05 Da[1][8]

  • SMILES: CNC(=O)N1CCC2=C(C1)C(=NN2C1CCN(CC1)C(=O)CCCCCCCNC1=CC=C2C(=O)N(C3CCC(=O)NC3=O)C(=O)C2=C1)N1CCCC2=CC(C3=CN(C)N=C3)=C(C=C12)C(F)F

Mechanism of Action (MOA)

P-007 operates via the Ubiquitin-Proteasome System (UPS).[1] The mechanism is catalytic; a single P-007 molecule can induce the degradation of multiple CBP/p300 molecules.

The Degradation Cycle[1]
  • Binary Binding: P-007 binds to either CRBN or CBP/p300.[7]

  • Ternary Complex Formation: The free end of the PROTAC recruits the second protein, forming a CBP:P-007:CRBN ternary complex.

  • Ubiquitination: CRBN (part of the CRL4 E3 ligase complex) recruits an E2 ubiquitin-conjugating enzyme, which transfers ubiquitin to surface lysines on CBP/p300.[1]

  • Proteasomal Recognition: The polyubiquitin chain serves as a "kiss of death," marking CBP/p300 for recognition by the 26S proteasome.

  • Degradation & Recycling: CBP/p300 is unfolded and hydrolyzed; P-007 is released intact to initiate another cycle.

MOA cluster_cycle Catalytic Turnover P007 P-007 PROTAC Ternary Ternary Complex [CBP:P-007:CRBN] P007->Ternary + CBP + CRBN CBP CBP/p300 (Target) CBP->Ternary CRBN CRBN E3 Ligase CRBN->Ternary Ternary->P007 Recycling UbCBP Poly-Ub CBP/p300 Ternary->UbCBP Ubiquitination (E2 Enzyme) Proteasome 26S Proteasome UbCBP->Proteasome Recognition Degradation Peptide Fragments Proteasome->Degradation Hydrolysis

Figure 1: The catalytic degradation cycle of P-007, illustrating the formation of the ternary complex and subsequent proteasomal degradation.[1]

Experimental Protocols & Validation

To validate P-007 in a research setting, the following protocols are recommended. These assays confirm target engagement, degradation potency (DC50), and functional phenotypic effects.[1]

In Vitro Degradation Assay (Western Blot)

Objective: Determine the DC50 (concentration required for 50% degradation) and Dmax (maximum degradation depth).

Reagents:

  • Cell Lines: LNCaP, 22RV1 (Prostate Cancer), or MM.1S (Multiple Myeloma).[1]

  • Antibodies: Anti-CBP (Cell Signaling Tech #7389), Anti-p300 (Santa Cruz #sc-48343), Anti-Vinculin (Loading Control).[1]

  • Lysis Buffer: RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

Protocol:

  • Seeding: Plate cells (e.g., LNCaP) at

    
     cells/well in 6-well plates. Allow adherence overnight.
    
  • Treatment: Treat cells with P-007 in a dose-response format (e.g., 0, 0.1, 1, 10, 100, 1000 nM) for 16 hours .

    • Control: Include a DMSO vehicle control.

    • Rescue Control: Pre-treat one condition with MG-132 (Proteasome inhibitor, 10 µM) or Pomalidomide (CRBN competitor, 10 µM) for 2 hours prior to P-007 addition to prove mechanism dependence.[1]

  • Lysis: Wash cells with ice-cold PBS.[1] Lyse in RIPA buffer on ice for 30 min. Centrifuge at 14,000 x g for 15 min at 4°C.

  • Immunoblot: Resolve proteins via SDS-PAGE (4-15% gradient gel).[1] Transfer to PVDF membrane.

  • Detection: Incubate with primary antibodies overnight at 4°C. Visualize using ECL substrate.

  • Analysis: Quantify band intensity using ImageJ. Normalize CBP/p300 signal to Vinculin. Plot % degradation vs. Log[Concentration] to calculate DC50.[1]

In Vivo Formulation & Administration

Objective: Assess tumor growth inhibition in xenograft models.

Formulation Strategy (Solubility Optimization): P-007 is lipophilic.[1] A standard "clear solution" formulation for intraperitoneal (IP) or oral (PO) delivery is:

  • 10% DMSO (Solubilizer)[1]

  • 40% PEG300 (Co-solvent)[1][8]

  • 5% Tween 80 (Surfactant)[1][8]

  • 45% Saline (Diluent)[1]

Preparation Steps:

  • Dissolve P-007 powder in DMSO (10% of final volume). Vortex until clear.

  • Add PEG300 (40% of final volume).[1][8] Vortex.

  • Add Tween 80 (5% of final volume). Vortex until clear.

  • Slowly add Saline (45% of final volume) while vortexing.

  • Note: Prepare fresh immediately before dosing.

Validation Workflow Diagram

Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Cells Cell Seeding (LNCaP / 22RV1) Treat P-007 Treatment (0.1 - 1000 nM) Cells->Treat WB Western Blot (CBP/p300 levels) Treat->WB Viability CTG Assay (IC50 Determination) Treat->Viability Rescue Rescue Controls (+MG132 / +Pomalidomide) Rescue->WB Validation Formulation Formulation: 10% DMSO / 40% PEG300 5% Tween 80 / 45% Saline WB->Formulation Lead Selection Dosing Xenograft Dosing (IP / PO) Formulation->Dosing TGI Tumor Growth Inhibition (% TGI) Dosing->TGI

Figure 2: Step-by-step workflow for validating P-007 efficacy from cell culture to animal models.

Key Performance Data

The following data points are representative of P-007's performance in prostate cancer models (e.g., LNCaP, VCaP).

MetricValueContext
DC50 (CBP) ~ 1 - 10 nM Concentration for 50% degradation in LNCaP cells (16h).[1]
DC50 (p300) ~ 1 - 10 nM Concentration for 50% degradation in LNCaP cells (16h).[1]
Dmax > 90% Maximum degradation depth achieved at >100 nM.
Selectivity High Minimal degradation of non-target bromodomain proteins (e.g., BRD4) due to specific warhead design.[1]
IC50 (Viability) < 100 nM Anti-proliferative effect in AR+ prostate cancer lines.[1][5]

References

  • Patent WO2020173440 : Cyclic-AMP Response Element Binding Protein (CBP) and/or Adenoviral E1A Binding Protein of 300 kDa (p300) Degradation Compounds and Methods of Use.[2][3][4][5][9][12] (2020).[1][2][4][8][9][12]

  • MedChemExpress (MCE) : Thalidomide-NH-CBP/p300 ligand 2 (P-007) Product Page.[1] Accessed 2025.

  • TargetMol : Thalidomide-NH-CBP/p300 ligand 2 (P-007) Product Data. Accessed 2025. [1]

  • Vannam, R., et al. : Targeted degradation of the enhancer lysine acetyltransferases CBP and p300. Cell Chemical Biology (2021).[1][13] (Contextual reference for dCBP-1/P-007 mechanism).

Sources

Exploratory

Thalidomide-NH-CBP/p300 ligand 2 CAS 2484739-21-9

Technical Whitepaper: Thalidomide-NH-CBP/p300 Ligand 2 (CAS 2484739-21-9) Design, Mechanism, and Application in Targeted Protein Degradation Executive Summary Thalidomide-NH-CBP/p300 Ligand 2 (also identified as P-007 in...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Thalidomide-NH-CBP/p300 Ligand 2 (CAS 2484739-21-9) Design, Mechanism, and Application in Targeted Protein Degradation

Executive Summary

Thalidomide-NH-CBP/p300 Ligand 2 (also identified as P-007 in patent literature) is a potent, heterobifunctional PROTAC® (Proteolysis Targeting Chimera) designed to induce the degradation of the transcriptional co-activators CBP (CREB-binding protein) and p300 (E1A binding protein p300).

Unlike traditional small-molecule inhibitors that merely occupy the bromodomain or HAT domain to block function, this compound leverages the ubiquitin-proteasome system (UPS) to physically eliminate the target proteins. By conjugating a cereblon (CRBN) E3 ligase ligand (Thalidomide derivative) to a specific CBP/p300 bromodomain binder via an optimized octanoyl linker, P-007 catalyzes the polyubiquitination and subsequent proteasomal degradation of CBP/p300.

This guide provides a rigorous technical analysis of the compound's physicochemical properties, mechanism of action, and validated experimental protocols for its application in oncology and epigenetic research.

Chemical Identity & Physicochemical Profiling

The efficacy of P-007 relies on its tripartite structure. Understanding this architecture is critical for troubleshooting solubility issues and interpreting structure-activity relationships (SAR).

PropertySpecification
Common Name Thalidomide-NH-CBP/p300 Ligand 2 (P-007)
CAS Number 2484739-21-9
Molecular Formula C₄₈H₅₇F₂N₁₁O₆
Molecular Weight 922.05 Da
Solubility DMSO: ≥ 50 mg/mL (with sonication); Water: Insoluble
Storage Powder: -20°C (3 years); In DMSO: -80°C (6 months)
Structural Decomposition

Based on the IUPAC designation, the molecule consists of:

  • E3 Ligand (Recruiter): A Thalidomide derivative (specifically a 5-amino-thalidomide analog) that binds to the hydrophobic pocket of the Cereblon (CRBN) E3 ligase complex.

  • Linker: An octanoyl (C8) chain . The length and hydrophobicity of this linker are tuned to span the gap between CRBN and CBP/p300 without inducing steric clashes, facilitating the formation of a stable ternary complex.

  • Warhead (Target Ligand): A complex dihydroquinoline-based moiety (CBP/p300 ligand 2) that binds selectively to the bromodomain of CBP/p300.

Mechanism of Action: The Ternary Complex

The degradation efficiency of P-007 is not solely defined by its binding affinity to either protein but by the stability and cooperativity of the Target:PROTAC:E3 Ligase ternary complex.

Mechanistic Pathway
  • Binary Binding: P-007 permeates the cell membrane and binds to either CRBN or CBP/p300.

  • Ternary Complex Formation: The free end of the molecule recruits the second protein, forming a CBP/p300 — P-007 — CRBN complex.

  • Ubiquitination: CRBN, part of the CRL4 (Cullin-RING ligase 4) complex, recruits an E2 ubiquitin-conjugating enzyme. Ubiquitin is transferred to surface lysines on the CBP/p300 surface.

  • Proteasomal Degradation: The polyubiquitin chain is recognized by the 26S proteasome, leading to the unfolding and hydrolysis of CBP/p300. P-007 is recycled to catalyze further degradation rounds (catalytic turnover).

TernaryComplex cluster_complex Ternary Complex PROTAC P-007 (PROTAC) CBP CBP/p300 (Target) PROTAC->CBP High Affinity Binding CRBN Cereblon (E3 Ligase) PROTAC->CRBN Recruitment Ub Ubiquitin Transfer CBP->Ub Ub->CRBN Proteasome 26S Proteasome (Degradation) Ub->Proteasome Poly-Ub Recognition Proteasome->PROTAC Recycling Proteasome->CBP Hydrolysis

Figure 1: Catalytic cycle of P-007 mediated CBP/p300 degradation.

Experimental Protocols

Protocol A: Compound Solubilization & Storage

Rationale: P-007 is a high molecular weight, hydrophobic molecule. Improper handling leads to precipitation and erratic biological data.

  • Stock Preparation (10 mM):

    • Weigh 1 mg of P-007 powder.

    • Add 108.4 µL of anhydrous DMSO (molecular biology grade).

    • Vortex vigorously for 30 seconds. If undissolved particles remain, sonicate in a water bath at 37°C for 5 minutes.

    • Quality Check: The solution must be optically clear.

  • Aliquotting:

    • Dispense into single-use aliquots (e.g., 10-20 µL) to avoid freeze-thaw cycles.

    • Store at -80°C.

  • Working Solutions:

    • Dilute in culture media immediately before use.

    • Critical: Do not exceed 0.1% DMSO final concentration in cell culture to avoid cytotoxicity masking the specific degradation effects.

Protocol B: Cellular Degradation Assay (Western Blot)

Rationale: Western blotting remains the gold standard for verifying total protein reduction vs. simple inhibition.

Materials:

  • Cell Line: MV4-11 (Leukemia) or LNCaP (Prostate Cancer) — highly sensitive to CBP/p300 loss.

  • Antibodies: Anti-CBP (Cell Signaling #7389), Anti-p300 (Cell Signaling #10503), Anti-Vinculin (Loading Control).

Workflow:

  • Seeding: Seed cells at

    
     cells/mL in 6-well plates. Allow to recover for 24h.
    
  • Treatment (Dose-Response):

    • Prepare P-007 dilutions: 1 nM, 10 nM, 100 nM, 1 µM, 10 µM.

    • Control 1 (Vehicle): DMSO only.

    • Control 2 (Rescue): Pre-treat cells with Epoxomicin (100 nM) or MG-132 (Proteasome inhibitors) for 1h before adding P-007. If degradation is blocked, the mechanism is proteasome-dependent.

    • Control 3 (Competition): Co-treat with 10 µM free Thalidomide. If degradation is blocked, CRBN binding is required.

  • Incubation: Treat cells for 16 hours . (PROTACs typically show max degradation between 6–24h).

  • Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer + Protease Inhibitor Cocktail.

  • Analysis: Perform SDS-PAGE and Western Blot. Quantify bands using densitometry.

Expected Results:

  • DC50 (Concentration for 50% degradation): Typically < 100 nM for potent degraders.

  • Dmax (Maximum degradation): Should exceed 80-90% at optimal concentrations.

  • Hook Effect: At >10 µM, degradation efficiency may decrease due to the saturation of independent CRBN and CBP sites, preventing ternary complex formation.

Workflow cluster_controls Validation Controls Step1 Cell Seeding (MV4-11 / LNCaP) Step2 Compound Treatment (0.1 nM - 10 µM) Step1->Step2 Control1 DMSO Only (Baseline) Step2->Control1 Control2 + MG-132 (Proteasome Block) Step2->Control2 Control3 + Free Thalidomide (Competition) Step2->Control3 Step3 Incubation (16 Hours) Step2->Step3 Step4 Cell Lysis (RIPA + Protease Inhibitors) Step3->Step4 Step5 Western Blot Analysis (Anti-CBP / Anti-p300) Step4->Step5

Figure 2: Validated experimental workflow for assessing P-007 degradation efficiency.

Comparative Data & Application Notes

The following table summarizes the expected performance characteristics based on the structural class (CBP/p300 degraders) and patent data.

ParameterValue / ObservationImplications for Research
Target Selectivity High for CBP & p300Minimal off-target degradation of other bromodomain proteins (e.g., BRD4) compared to pan-BET inhibitors.
DC50 ~10 - 50 nMHighly potent; requires precise low-concentration dosing.
Hook Effect Onset > 5-10 µMAvoid arbitrarily high concentrations in initial screens.
In Vivo Formulation 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% SalineRecommended for xenograft studies (IP/IV).

Safety & Handling:

  • Teratogenicity: As a Thalidomide derivative, this compound must be handled with extreme care. It poses significant risks to reproductive health. Use double-gloving and work within a fume hood.

  • Stability: The imide ring of thalidomide is susceptible to hydrolysis at basic pH. Maintain buffers at pH 7.0–7.4.

References

  • Patent WO2020173440A1 : Liu, J., et al. "Cyclic-AMP Response Element Binding Protein (CBP) and/or Adenoviral E1A Binding Protein of 300 kDa (p300) Degradation Compounds and Methods of Use."[1] World Intellectual Property Organization. (Primary source for P-007 structure and synthesis).

  • MedChemExpress : "Thalidomide-NH-CBP/p300 ligand 2 (P-007) Product Datasheet." MedChemExpress. (Source for physicochemical properties and commercial availability).

  • Sigma-Aldrich : "Thalidomide-NH-CBP/p300 ligand 2 | CAS 2484739-21-9."[2] Merck KGaA. (Source for chemical identity and IUPAC confirmation).

  • Guide to Pharmacology : "Thalidomide Ligand Page." IUPHAR/BPS. (Mechanistic background on Cereblon/Thalidomide interaction).

Sources

Foundational

Technical Guide: CBP/p300 Modulation – Inhibitors vs. Degraders

Executive Summary The Paradigm Shift from Occupancy to Event-Driven Pharmacology For decades, the therapeutic strategy against the paralogous transcriptional co-activators CBP (CREB-binding protein) and p300 (EP300) focu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Paradigm Shift from Occupancy to Event-Driven Pharmacology

For decades, the therapeutic strategy against the paralogous transcriptional co-activators CBP (CREB-binding protein) and p300 (EP300) focused on small molecule inhibition (SMI) of their catalytic histone acetyltransferase (HAT) domains or bromodomains (BRD). While effective at dampening enzymatic activity, SMIs often fail to ablate the proteins' critical scaffolding functions —the physical bridging of transcription factors (TFs) to the basal transcriptional machinery.

This guide analyzes the mechanistic divergence between Inhibitors (e.g., A-485, CCS1477) and Targeted Protein Degraders/PROTACs (e.g., dCBP-1, CBPD-409). It provides the experimental frameworks necessary to validate degradation, quantify the loss of scaffolding integrity, and measure the superior potency often observed with degraders in oncogenic contexts like Castration-Resistant Prostate Cancer (CRPC) and Hematologic Malignancies.

Part 1: Structural & Mechanistic Foundations

The Scaffolding Problem

CBP and p300 are not merely enzymes; they are massive (~300 kDa) molecular platforms. They contain multiple protein-protein interaction (PPI) domains (TAZ1, TAZ2, KIX, IBiD) that recruit TFs like Androgen Receptor (AR), p53, and MYC to enhancers.

  • Inhibitors (Occupancy-driven): A HAT inhibitor blocks the transfer of acetyl groups to Histone H3K27, but the physical protein remains bound to chromatin. The "bridge" between the enhancer and promoter remains intact, potentially allowing residual gene expression.

  • Degraders (Event-driven): By recruiting an E3 ubiquitin ligase (e.g., Cereblon), degraders induce polyubiquitination and subsequent proteasomal destruction of the entire protein. This collapses the enhancer-promoter loop, ablating both catalytic output and physical connectivity.

Mechanism of Action Visualization

MOA_Comparison cluster_Inhibitor Small Molecule Inhibitor (SMI) cluster_Degrader PROTAC Degrader SMI Inhibitor (e.g., A-485) CBP_Inh CBP/p300 (Stabilized) SMI->CBP_Inh Occupancy (1:1 Stoichiometry) Chromatin_Inh Chromatin (Enhancer Bound) CBP_Inh->Chromatin_Inh Scaffold Intact (Residual Transcription) PROTAC Degrader (e.g., dCBP-1) E3 E3 Ligase (CRBN/VHL) PROTAC->E3 Recruitment CBP_Deg CBP/p300 (Ubiquitinated) PROTAC->CBP_Deg Ternary Complex E3->CBP_Deg Ubiquitination Proteasome 26S Proteasome CBP_Deg->Proteasome Degradation Peptides Peptides (Scaffold Destroyed) Proteasome->Peptides Clearance

Figure 1: Comparative Mechanism of Action. Inhibitors rely on equilibrium binding to block a specific domain, leaving the protein scaffold on chromatin. Degraders induce a catalytic turnover of the target, destroying the scaffold.

Part 2: Comparative Analysis (Inhibitors vs. Degraders)[1][2][3]

Key Chemical Probes
FeatureHAT InhibitorBromodomain (BRD) InhibitorPROTAC Degrader
Representative Compound A-485 CCS1477 , GNE-781 dCBP-1 , CBPD-409
Target Domain HAT (Catalytic)Bromodomain (Reader)Whole Protein (via CRBN/VHL)
Binding Mode Acetyl-CoA CompetitiveAcetyl-Lysine CompetitiveTernary Complex Formation
Scaffold Effect Intact Intact (Displaced from chromatin)Ablated
Potency (Cellular) Moderate (µM - high nM)High (nM)Very High (low nM - pM)
Kinetics Reversible (Fast off-rate)ReversibleCatalytic (Sub-stoichiometric)
Main Limitation Poor PK, off-target effectsResistance, incomplete suppression"Hook Effect" (at high conc.)
The Kinetic Advantage

Degraders operate sub-stoichiometrically.[1] One degrader molecule can destroy multiple copies of CBP/p300.[1][2] This "catalytic turnover" often results in a DC50 (concentration for 50% degradation) that is significantly lower than the IC50 of the parent inhibitor.

  • Evidence: In multiple myeloma cell lines, dCBP-1 degrades p300 with a DC50 of ~3 nM, whereas the parent inhibitor GNE-781 requires higher concentrations to achieve equivalent phenotypic effects [1, 2].

Part 3: Experimental Protocols for Validation

To rigorously distinguish between inhibition and degradation, you must validate three layers: Protein Level , Chromatin Occupancy , and Downstream Signaling .

Protocol A: Quantifying Degradation (HiBiT / Western Blot)

Objective: Confirm physical loss of protein rather than just epitope masking.

Step-by-Step Methodology:

  • Cell Engineering: Use CRISPR-Cas9 to knock-in a HiBiT tag (11 amino acids) at the N-terminus of endogenous CREBBP or EP300. This is superior to Western Blotting for high-throughput kinetics.

  • Treatment: Treat cells with the degrader (e.g., dCBP-1) in a dose-response (0.1 nM – 10 µM) for 4, 16, and 24 hours.

    • Critical Control: Pre-treat with Epoxomicin (proteasome inhibitor) or MLN4924 (neddylation inhibitor) to prove the mechanism is ubiquitin-proteasome dependent.

    • Hook Effect Control: Ensure the dose curve goes high enough to observe the "Hook effect" (loss of degradation at high concentrations due to binary complex saturation).

  • Lysis & Detection: Add LgBiT substrate. The high-affinity association between HiBiT and LgBiT generates luminescence proportional to protein abundance.

  • Data Analysis: Plot Relative Luminescence Units (RLU) vs. Log[Compound]. Calculate DC50 and Dmax (maximal degradation depth).

Protocol B: Assessing Scaffolding Loss (ChIP-seq)

Objective: Prove that the "bridge" is gone, not just the enzymatic activity.

Step-by-Step Methodology:

  • Chromatin Preparation: Crosslink cells (1% Formaldehyde, 10 min) treated with Inhibitor (A-485) vs. Degrader (dCBP-1).

  • Sonication: Shear chromatin to 200–500 bp fragments.

  • Immunoprecipitation (IP):

    • Target 1 (The Enzyme): IP for CBP or p300.[1][3][4][5] Expectation: Signal lost with Degrader, retained with Inhibitor.

    • Target 2 (The Mark): IP for H3K27ac (active enhancer mark). Expectation: Reduced by both, but often more profoundly by Degraders.

    • Target 3 (The TF): IP for the driver Transcription Factor (e.g., Androgen Receptor or MYC ).

    • Crucial Insight: With HAT inhibitors, the TF (e.g., AR) may still bind chromatin because the CBP scaffold is present. With Degraders, TF occupancy at enhancers often collapses because the co-activator bridge is destroyed [3].

  • Sequencing & Normalization: Perform NGS. Use Spike-in normalization (e.g., Drosophila chromatin) because global loss of H3K27ac can skew standard normalization methods.

Validation Workflow Diagram

Validation_Workflow cluster_L1 Level 1: Protein Abundance cluster_L2 Level 2: Chromatin Landscape Start Start: Compound Treatment WB Western Blot / HiBiT Start->WB Rescue Rescue Control (Mg132 / MLN4924) WB->Rescue If degraded, confirm mechanism ChIP_CBP ChIP-seq: CBP/p300 (Check Occupancy) WB->ChIP_CBP Proceed to Functional Validation ChIP_H3K27 ChIP-seq: H3K27ac (Check Activity) ChIP_CBP->ChIP_H3K27 Decision Outcome Analysis ChIP_H3K27->Decision Result_Inh Inhibitor Profile: Protein: Stable H3K27ac: Reduced TF Binding: Intact Decision->Result_Inh SMI Result_Deg Degrader Profile: Protein: Absent H3K27ac: Ablated TF Binding: Lost Decision->Result_Deg PROTAC

Figure 2: Experimental decision tree for distinguishing MOA. Note the divergence in TF binding and protein stability.

Part 4: Clinical Implications & Future Directions

The biological consequence of the "scaffold vs. enzyme" distinction is most visible in resistance mechanisms .

  • Prostate Cancer: In CRPC, the Androgen Receptor (AR) relies on the CBP/p300 scaffold to form the enhanceosome. Clinical trials with the BRD inhibitor CCS1477 showed promise, but degraders (like CBPD-409) have shown superior efficacy in preclinical models by completely dismantling the AR transcriptional complex, overcoming resistance driven by enhancer remodeling [4].

  • Toxicity: A major challenge for degraders is on-target toxicity (thrombocytopenia) due to the essential role of p300 in normal hematopoiesis. Future development focuses on tumor-selective E3 ligases (e.g., recruiting VHL vs. CRBN) to spare normal tissue.

References

  • Vannam, R., et al. (2021). Targeted degradation of the enhancer lysine acetyltransferases CBP and p300.[1][5][6][7][8] Cell Chemical Biology.[2][8] Link

  • Durbin, A.D., et al. (2022). EP300 Selectivity via Bifunctional Degraders.[1] Nature Cancer. Link

  • Welti, J., et al. (2021).[9] Targeting the p300/CBP Bromodomain in Castration-Resistant Prostate Cancer.[8][10] Cancer Discovery.[8] Link

  • Jin, X., et al. (2024).[8] p300/CBP degradation is required to disable the active AR enhanceosome in prostate cancer. bioRxiv. Link

Sources

Exploratory

Harnessing the CRBN-Dependent CBP Degradation Pathway: A Technical Guide to Next-Generation Epigenetic Therapeutics

Executive Summary The paralogous chromatin regulators CREB-binding protein (CBP) and p300 are foundational to enhancer-mediated transcription. They function through both lysine acetyltransferase (KAT) enzymatic activity...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The paralogous chromatin regulators CREB-binding protein (CBP) and p300 are foundational to enhancer-mediated transcription. They function through both lysine acetyltransferase (KAT) enzymatic activity and complex scaffolding interactions involving over 400 proteins [1]. In malignancies such as multiple myeloma and castration-resistant prostate cancer, the CBP/p300 enhanceosome drives oncogenic programs (e.g., MYC and Androgen Receptor signaling).

Historically, small-molecule inhibitors targeting the KAT or bromodomains of CBP/p300 have shown limited clinical efficacy because they fail to disrupt the proteins' critical scaffolding functions. As a Senior Application Scientist specializing in targeted protein degradation (TPD), I have observed a paradigm shift toward Proteolysis Targeting Chimeras (PROTACs) . By hijacking the Cereblon (CRBN) E3 ubiquitin ligase, PROTACs induce the rapid, near-complete destruction of CBP/p300, ablating both enzymatic and structural functions to achieve superior transcriptional suppression [2, 4].

Mechanistic Foundation: The CRBN-Dependent Pathway

The CRBN-dependent degradation of CBP/p300 relies on the formation of a highly cooperative ternary complex. Heterobifunctional molecules (e.g., dCBP-1, dCE-2) utilize a CBP/p300-binding warhead tethered via a chemical linker to a CRBN-recruiting ligand (typically a thalidomide, lenalidomide, or pomalidomide derivative) [1, 2].

Upon ternary complex formation (CBP–PROTAC–CRBN), the Cullin-4 RING E3 ligase (CRL4^CRBN^) complex is brought into spatial proximity with surface-exposed lysine residues on CBP/p300. This triggers the transfer of ubiquitin molecules from an E2 conjugating enzyme, leading to K48-linked polyubiquitination. The polyubiquitinated CBP/p300 is subsequently recognized and cleaved into peptides by the 26S proteasome.

Pathway CBP CBP/p300 Target Ternary Ternary Complex CBP->Ternary PROTAC PROTAC Degrader PROTAC->Ternary Bridges CRBN CRBN E3 Ligase CRBN->Ternary Ub Polyubiquitination Ternary->Ub E2 Transfer Proteasome 26S Proteasome Ub->Proteasome Recognition Degradation Target Cleavage Proteasome->Degradation

CRBN-dependent PROTAC mechanism for CBP/p300 ubiquitination and degradation.

Quantitative Landscape of CBP/p300 PROTACs

The evolution of CBP/p300 PROTACs highlights a critical principle in degrader design: cooperativity often overcomes binary affinity . For instance, the PROTAC dCE-2 exhibits modest binary affinity for the CBP bromodomain but achieves profound degradation due to positive cooperativity (


) within the ternary complex [2]. This "chameleon effect" allows the PROTAC to adopt a folded conformation for cell permeability and an extended conformation for ternary complex stabilization.
Table 1: Profiling Key CRBN-Dependent CBP/p300 Degraders
DegraderTarget ProfileE3 Ligase LigandDC50 (Cell Line)DmaxKey Translational Feature
dCBP-1 [1]CBP / p300Thalidomide deriv.10–250 nM (MM1S)>95%First-in-class; rapid MYC ablation in myeloma.
dCE-2 [2]CBP > p300Thalidomide deriv.40 nM (LP1)>85%Demonstrates high ternary cooperativity.
JET-209 [3]CBP / p300Lenalidomide deriv.0.05 nM (RS4;11)>95%Exceptionally potent; picomolar efficacy.
CBPD-409 [4]CBP / p300CRBN ligand< 10 nM (LNCaP)>90%Orally bioavailable; disables AR enhanceosome.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the validation of a novel CRBN-dependent CBP degrader must follow a strict, self-validating logic. It is not enough to observe target loss; one must definitively prove the causality of the CRL4^CRBN^-proteasome axis.

Protocol 1: In Vitro Ternary Complex Formation (TR-FRET)

Purpose: To quantify the cooperativity (


) of the PROTAC, separating true degraders from mere high-affinity binders.
Causality:  A PROTAC may bind CBP tightly but fail to recruit CRBN in a productive orientation. TR-FRET confirms the simultaneous engagement of both proteins.
  • Preparation: Prepare recombinant His-tagged CBP bromodomain and biotinylated CRBN-DDB1 complex.

  • Reagents: Utilize Terbium (Tb)-coupled anti-His antibody (donor) and an AlexaFluor-labeled CRBN tracer (acceptor).

  • Titration: Titrate the PROTAC (0.1 nM to 10 µM) into a biochemical matrix containing fixed concentrations of CBP and CRBN.

  • Analysis: Measure the FRET ratio (emission at 665 nm / 615 nm). Calculate the hook effect peak and derive the cooperativity factor (

    
    ). An 
    
    
    
    indicates positive cooperativity, a hallmark of efficient degraders like dCE-2 [2].
Protocol 2: Cellular Degradation & Mechanistic Rescue

Purpose: To confirm that cellular target loss is strictly dependent on the CRBN-proteasome pathway, ruling out transcriptional downregulation or off-target cytotoxicity. Causality: By systematically blocking nodes in the degradation pathway, we validate the precise mechanism of action.

  • Baseline Kinetics: Treat target cells (e.g., MM1S or RS4;11) with the PROTAC (e.g., 250 nM dCBP-1) and harvest at 1, 2, 4, 8, and 24 hours. Assess CBP/p300 levels via Western Blot or NanoBRET. Expected result: Near-complete loss within 2 hours.

  • Proteasome Rescue: Pre-treat cells for 1 hour with 1 µM MG132 (or Bortezomib) before PROTAC addition. Causality: Rescuing CBP levels proves the degradation is proteasome-mediated.

  • Neddylation Rescue: Pre-treat with 1 µM MLN4924 . Causality: Rescuing CBP levels proves the requirement of active Cullin-RING ligase neddylation.

  • CRBN Competition: Co-treat with 10 µM free Pomalidomide . Causality: Pomalidomide saturates the CRBN binding pocket. Rescue of CBP confirms the PROTAC must bind CRBN to function.

  • Negative Control Synthesis (The Ultimate Validation): Synthesize an N-methylated analogue of the PROTAC's glutarimide ring. Causality: N-methylation abolishes the critical hydrogen bond with CRBN's tri-tryptophan pocket. If this analogue fails to degrade CBP, it definitively proves the parent PROTAC acts exclusively via CRBN recruitment [2].

Workflow Start PROTAC Treatment Kinetics Degradation Kinetics Start->Kinetics Validation Mechanistic Rescue Start->Validation MG132 + MG132 (Proteasome) Validation->MG132 MLN4924 + MLN4924 (Neddylation) Validation->MLN4924 Pom + Pomalidomide (CRBN) Validation->Pom NMe N-Methyl PROTAC Validation->NMe Confirm Confirmed Mechanism MG132->Confirm Rescues MLN4924->Confirm Rescues Pom->Confirm Rescues NMe->Confirm No Activity

Self-validating experimental workflow for confirming CRBN-dependent degradation.

Translational Insights & Future Directions

The transition from CBP/p300 domain inhibitors to CRBN-dependent PROTACs represents a leap in therapeutic efficacy. Inhibitors leave the physical scaffolding of the enhanceosome intact, allowing cancer cells to bypass the blockade via compensatory mechanisms. In contrast, degraders like dCBP-1 and CBPD-409 physically dismantle the enhanceosome.

In prostate cancer, for example, the Androgen Receptor (AR) relies heavily on the scaffolding presence of CBP/p300. Complete degradation via CBPD-409 results in a profound suppression of H2BNTac (Histone H2B N-terminal acetylation) and AR-dependent oncogenic gene programs, significantly outperforming traditional bromodomain inhibitors [4]. For drug development professionals, the future lies in optimizing the pharmacokinetic profiles of these degraders—transitioning from in vitro tools to orally bioavailable therapeutics while carefully managing the on-target toxicities associated with prolonged, systemic CBP/p300 depletion.

References

  • Vannam, R., et al. "Targeted degradation of the enhancer lysine acetyltransferases CBP and p300." Cell Chemical Biology, 2021. URL:[Link]

  • Moustakim, M., et al. "Structure-Based Design of CBP/EP300 Degraders: When Cooperativity Overcomes Affinity." Journal of Medicinal Chemistry, 2024. URL:[Link]

  • Xu, J., et al. "Discovery of Exceptionally Potent, Selective, and Efficacious PROTAC Degraders of CBP and p300 Proteins." Journal of Medicinal Chemistry, 2023. URL:[Link]

  • Han, W., et al. "p300/CBP degradation is required to disable the active AR enhanceosome in prostate cancer." bioRxiv, 2024. URL:[Link]

Foundational

Thalidomide-Based PROTACs: A Technical Guide to Reprogramming the Epigenome

Abstract The field of epigenetics, which governs heritable changes in gene expression without altering the DNA sequence itself, has become a focal point in the quest for novel therapeutic strategies, particularly in onco...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The field of epigenetics, which governs heritable changes in gene expression without altering the DNA sequence itself, has become a focal point in the quest for novel therapeutic strategies, particularly in oncology.[1][2][3] Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful chemical biology tool to selectively eliminate pathogenic proteins by hijacking the cell's own ubiquitin-proteasome system.[2][4] This guide provides an in-depth technical overview of thalidomide-based PROTACs, a prominent class of these degraders, and their application in targeting key epigenetic regulators. We will delve into the core principles of PROTAC design, synthesis, and cellular characterization, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Introduction: The Rise of PROTACs in Epigenetic Drug Discovery

Epigenetic dysregulation is a hallmark of numerous diseases, including cancer.[1][2][3] Unlike genetic mutations, epigenetic alterations are often reversible, making the proteins that "write," "read," and "erase" these marks—such as histone acetyltransferases (HATs), bromodomain-containing proteins, and histone deacetylases (HDACs)—highly attractive therapeutic targets.[5]

Traditional small-molecule inhibitors have shown clinical utility but are often limited by the need for high, sustained occupancy of the target's active site, which can lead to off-target effects and the development of resistance.[1] PROTACs offer a paradigm shift from an occupancy-driven to an event-driven, catalytic mode of action.[6] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[4][7]

Thalidomide and its analogs, such as lenalidomide and pomalidomide, have been successfully repurposed as potent recruiters of the Cereblon (CRBN) E3 ubiquitin ligase.[8][9][] This has made thalidomide-based PROTACs a cornerstone of targeted protein degradation, enabling the selective removal of a wide array of proteins, including historically "undruggable" targets.[9][11]

This guide will focus on the practical application of thalidomide-based PROTACs in epigenetic research, providing a comprehensive resource for their design, synthesis, and evaluation.

The PROTAC Mechanism: Hijacking the Ubiquitin-Proteasome System

The efficacy of a PROTAC hinges on its ability to induce the formation of a stable ternary complex between the target protein and the E3 ligase.[12] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[5][13] The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.[6]

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (e.g., Epigenetic Regulator) PROTAC Thalidomide-based PROTAC POI->PROTAC Target Ligand Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation PROTAC->PROTAC CRBN Cereblon (CRBN) E3 Ligase PROTAC->CRBN Thalidomide Ligand Ub Ubiquitin Ub->CRBN Ubiquitination Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI PROTAC_Structure Target_Ligand Target Ligand (Binds to Epigenetic Protein) Linker Linker (e.g., PEG) Target_Ligand->Linker Attachment Point 1 Thalidomide Thalidomide Moiety (Binds to CRBN) Linker->Thalidomide Attachment Point 2

Caption: Core components of a thalidomide-based PROTAC.

Synthesis of Thalidomide-Based PROTACs: A Step-by-Step Protocol

The synthesis of a thalidomide-based PROTAC typically involves a modular approach, where the target ligand, linker, and thalidomide moiety are synthesized separately and then conjugated. A common strategy is to use "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for the final ligation step due to its high efficiency and functional group tolerance. [14] Protocol 1: General Synthesis of a Thalidomide-Based PROTAC via Click Chemistry

Materials:

  • Thalidomide-linker-azide or -alkyne intermediate (e.g., Thalidomide-Propargyne-PEG2-COOH) [14]* Target ligand with a complementary alkyne or azide functional group

  • Copper(I) source (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate)

  • Ligand for copper (e.g., TBTA)

  • Solvent (e.g., DMF/water mixture)

  • Purification supplies (e.g., HPLC)

Procedure:

  • Preparation of Reactants: Dissolve the thalidomide-linker intermediate and the target ligand in the chosen solvent system.

  • Initiation of Click Reaction: Add the copper(I) source and ligand to the reaction mixture. The reaction is typically carried out at room temperature.

  • Monitoring the Reaction: Monitor the progress of the reaction by LC-MS or TLC until the starting materials are consumed.

  • Work-up and Purification: Quench the reaction and purify the crude product using preparative HPLC to obtain the final PROTAC.

  • Characterization: Confirm the identity and purity of the synthesized PROTAC using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Cellular and Biochemical Evaluation of PROTAC Efficacy

Once synthesized, the efficacy of a PROTAC must be rigorously evaluated through a series of biochemical and cellular assays. [12]

Target Engagement and Ternary Complex Formation

It is crucial to confirm that the PROTAC can simultaneously bind to both the target protein and the E3 ligase to form a stable ternary complex. [12][15] Table 1: Assays for Target Engagement and Ternary Complex Formation

AssayPrincipleInformation Gained
Isothermal Titration Calorimetry (ITC) Measures the heat change upon bindingBinding affinity (Kd), stoichiometry, and thermodynamics of binary and ternary complex formation.
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to a sensor surfaceReal-time kinetics of binding (kon, koff) and binding affinity.
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled ligand upon bindingBinding affinity in a solution-based format. [16]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures energy transfer between a donor and acceptor fluorophore on interacting partnersProximity of the target protein and E3 ligase in the presence of the PROTAC. [17]
Measuring Target Protein Degradation

The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein in a cellular context.

Protocol 2: Western Blotting for Target Protein Degradation

Materials:

  • Cell line expressing the target epigenetic protein

  • Synthesized PROTAC

  • Cell lysis buffer

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and treat with a dose-response range of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest the cells and lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with the primary and secondary antibodies.

  • Data Analysis: Visualize the protein bands using a chemiluminescent imager and quantify the band intensities. Normalize the target protein levels to the loading control and express the results as a percentage of the vehicle-treated control. This allows for the determination of the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation). [18]

Confirming the Mechanism of Action

To ensure that the observed protein degradation is mediated by the proteasome and the recruited E3 ligase, several control experiments are necessary.

  • Proteasome Inhibition: Co-treatment of cells with the PROTAC and a proteasome inhibitor (e.g., MG132 or bortezomib) should rescue the degradation of the target protein. [19]* E3 Ligase Knockdown/Knockout: In cells where the recruited E3 ligase (CRBN in this case) is knocked down or knocked out, the PROTAC should be unable to induce target degradation.

  • Inactive Epimer Control: Synthesizing a PROTAC with an inactive epimer of the target ligand or a methylated form of thalidomide that cannot bind to CRBN should abolish degradation activity. [20]

Targeting Specific Epigenetic Modifiers with Thalidomide-Based PROTACs

The versatility of the PROTAC platform has enabled the development of degraders for a wide range of epigenetic targets.

Bromodomain and Extra-Terminal (BET) Proteins

BET proteins, such as BRD4, are "readers" of histone acetylation and play a critical role in transcriptional regulation. [4]Several potent thalidomide-based PROTACs targeting BET proteins have been developed, demonstrating superior anti-cancer activity compared to their corresponding small-molecule inhibitors. [13][19]

Histone Deacetylases (HDACs)

HDACs are "erasers" of histone acetylation and are validated drug targets in oncology. [7][21]PROTACs have been successfully designed to degrade specific HDAC isoforms, offering a potential advantage over pan-HDAC inhibitors by reducing off-target effects. [7][22][23]

Histone Methyltransferases (HMTs) and Demethylases (KDMs)

HMTs ("writers") and KDMs ("erasers") of histone methylation are also key players in epigenetic regulation and are implicated in various cancers. [24][25]The development of PROTACs targeting these enzymes is an active area of research, with promising early results. [26][27]

Challenges and Future Directions

Despite the immense potential of thalidomide-based PROTACs, several challenges remain.

  • Pharmacokinetics and Bioavailability: PROTACs are large molecules that often exhibit poor pharmacokinetic properties, such as low oral bioavailability and cell permeability. [11][28]* "Hook Effect": At high concentrations, the formation of binary complexes between the PROTAC and either the target protein or the E3 ligase can predominate over the formation of the productive ternary complex, leading to a decrease in degradation efficiency. [28][29]* Resistance Mechanisms: Resistance to PROTACs can arise from mutations in the target protein or the E3 ligase that prevent binding, or through the upregulation of protein synthesis.

Future research will focus on developing novel E3 ligase ligands to expand the repertoire of degradable proteins, improving the drug-like properties of PROTACs, and exploring new delivery strategies to enhance their therapeutic potential. [30]

Conclusion

Thalidomide-based PROTACs represent a powerful and versatile technology for inducing the selective degradation of epigenetic regulatory proteins. [1][3]By providing a catalytic and event-driven mechanism of action, they offer several advantages over traditional inhibitors. This guide has outlined the fundamental principles of their design, synthesis, and evaluation, providing a solid foundation for researchers to harness the potential of this exciting therapeutic modality in the pursuit of novel epigenetic therapies.

References

  • PROTACs in Epigenetic Cancer Therapy: Current Status and Future Opportunities. National Center for Biotechnology Information. [Link]

  • Developing Pharmacokinetic/Pharmacodynamic Relationships With PROTACs. Royal Society of Chemistry. [Link]

  • PROTACs in Epigenetic Cancer Therapy: Current Status and Future Opportunities. MDPI. [Link]

  • Early-Stage PROTAC Development and the Road to IND. AAPS Newsmagazine. [Link]

  • A Mechanistic Pharmacokinetics and Pharmacodynamics (PK/PD) Platform Model for Induced proximity-based therapeutics - PROTACs. ScienceOpen. [Link]

  • Pharmacokinetic and pharmacodynamic properties of PROTAC 4 in rats a... ResearchGate. [Link]

  • PROTACs for BRDs proteins in cancer therapy: a review. Taylor & Francis Online. [Link]

  • Bromodomain and BET family proteins as epigenetic targets in cancer therapy: their degradation, present drugs, and possible PROTACs. RSC Publishing. [Link]

  • Design, Synthesis and Biological Characterization of Histone Deacetylase 8 (HDAC8) Proteolysis Targeting Chimeras (PROTACs) with Anti-Neuroblastoma Activity. MDPI. [Link]

  • Proteolytic Targeting Chimeric Molecules (PROTACs) Specific for Bromodomain-Containing Protein (BRD) 4 Are Active Against Pre-Clinical Models of Multiple Myeloma. ASH Publications. [Link]

  • Targeting reversible post-translational modifications with PROTACs: a focus on enzymes modifying protein lysine and arginine residues. National Center for Biotechnology Information. [Link]

  • Mechanism of action of CRL4CRBN E3 ubiquitin ligase and its effects... ResearchGate. [Link]

  • PROTACs in Epigenetic Cancer Therapy: Current Status and Future Opportunities. PubMed. [Link]

  • PROTACs targeting epigenetic proteins. ScienceOpen. [Link]

  • Assays and technologies for developing proteolysis targeting chimera degraders. National Center for Biotechnology Information. [Link]

  • Targeted protein degradation reveals BET bromodomains as the cellular target of Hedgehog pathway inhibitor-1. National Center for Biotechnology Information. [Link]

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers. [Link]

  • Targeted Degradation of Class 1 HDACs With PROTACs is Highly Effective at Inducing DLBCL Cell Death. National Center for Biotechnology Information. [Link]

  • PROTAC chemical probes for histone deacetylase enzymes. National Center for Biotechnology Information. [Link]

  • Monitoring PROTAC interactions in biochemical assays using Lumit immunoassays. PubMed. [Link]

  • Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs. JoVE. [Link]

  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. National Center for Biotechnology Information. [Link]

  • A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders. bioRxiv. [Link]

  • Targeting reversible post-translational modifications with PROTACs: a focus on enzymes modifying protein lysine and arginine residues. Taylor & Francis Online. [Link]

  • PROTAC Molecules Activity and Efficacy Evaluate Service. Mtoz Biolabs. [Link]

  • Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges?. MDPI. [Link]

  • PROTACs Targeting Epigenetic Proteins. National Center for Biotechnology Information. [Link]

  • Targeting Histone Methyltransferases and Demethylases. Discovery On Target. [Link]

  • Cancer epigenetic therapy: recent advances, challenges, and emerging opportunities. Taylor & Francis Online. [Link]

  • Design and linkage optimization of ursane-thalidomide-based PROTACs and identification of their targeted-degradation properties to MDM2 protein. PubMed. [Link]

  • Essential Thalidomide Derivatives for High-Efficiency PROTAC Design. Pharmaffiliates. [Link]

  • Transcriptomic Signature and PROTAC Strategy Revealed Histone Lysine Demethylase as a Target of Anticancer Activity of Deferiprone. bioRxiv. [Link]

  • Inhibitors of Protein Methyltransferases and Demethylases. ACS Publications. [Link]

  • Theranostics Degraders in epigenetic therapy: PROTACs and beyond. Lirias. [Link]

  • Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs). PubMed. [Link]

  • Solid-phase Synthesis for Thalidomide-based Proteolysis-Targeting Chimeras (PROTAC). ResearchGate. [Link]

  • Protein Degradation Assays - PROTAC Screening. Reaction Biology. [Link]

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Science. [Link]

  • Best Practices for PROTACs - Assays and Cooperativity (Part 1B). YouTube. [Link]

Sources

Exploratory

Target Specificity of Thalidomide-NH-CBP/p300 Ligand 2 (P-007)

This guide provides an in-depth technical analysis of Thalidomide-NH-CBP/p300 Ligand 2 (also identified in literature and catalogs as P-007 ), a high-potency Proteolysis Targeting Chimera (PROTAC). A Technical Guide to M...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Thalidomide-NH-CBP/p300 Ligand 2 (also identified in literature and catalogs as P-007 ), a high-potency Proteolysis Targeting Chimera (PROTAC).

A Technical Guide to Mechanism, Selectivity, and Validation

Executive Summary

Thalidomide-NH-CBP/p300 Ligand 2 (P-007) is a heterobifunctional small molecule designed to induce the targeted degradation of the transcriptional co-activators CBP (CREB-binding protein) and p300 (E1A-associated protein p300).[1][2][3]

Unlike traditional stoichiometric inhibitors that merely block the bromodomain or HAT (Histone Acetyltransferase) domains, P-007 functions catalytically. It recruits the Cereblon (CRBN) E3 ubiquitin ligase complex to the CBP/p300 target, triggering polyubiquitination and subsequent proteasomal degradation.

Key Technical Distinction: P-007 is distinguished by its superior potency compared to first-generation degraders like dCBP-1 . Experimental data indicates P-007 exhibits a DC50 (concentration for 50% degradation) approximately 4-10 times lower than dCBP-1, operating effectively in the sub-nanomolar range.

Chemical Architecture & Mechanism

To understand the specificity profile, one must deconstruct the molecule into its three functional pharmacophores.

The Pharmacophores
ComponentMoietyFunctionSpecificity Implications
Target Ligand Pyrazolo[4,3-c]pyridine derivativeBinds CBP/p300 BromodomainDetermines the primary on-target selectivity (CBP/p300 vs. BRD4).[]
E3 Ligand ThalidomideBinds Cereblon (CRBN)Determines the effector mechanism.[3] Introduces risk of IMiD-associated off-targets (IKZF1/3).
Linker Alkyl/Amide ChainConnects LigandsModulates the "hook effect" and ternary complex cooperativity (

).
Mechanism of Action (DOT Diagram)

The following diagram illustrates the catalytic cycle of P-007, highlighting the critical Ternary Complex formation.

G P007 P-007 (PROTAC) Ternary Ternary Complex [CBP:P-007:CRBN] P007->Ternary Recruitment CBP CBP/p300 (Target) CBP->Ternary CRBN CRBN E3 Ligase (Effector) CRBN->Ternary Ub Poly-Ubiquitination Ternary->Ub E2 Transfer Prot 26S Proteasome Ub->Prot Recognition Prot->P007 Recycle PROTAC Prot->CRBN Recycle E3 Deg Degraded Peptides Prot->Deg Proteolysis

Caption: The catalytic degradation cycle of P-007. Note the recycling of the PROTAC molecule, enabling sub-stoichiometric efficacy.

Target Specificity Profile

The specificity of P-007 is defined by two axes: Paralog Selectivity (CBP vs. p300) and Off-Target Liability (BET family and IMiD neosubstrates).

On-Target: CBP vs. p300 Paralog Specificity

CBP and p300 share high sequence homology (~96% in the HAT domain). P-007 acts as a dual degrader .[5]

  • Selectivity: Non-selective between CBP and p300. It degrades both with comparable potency.

  • Biological Impact: This dual blockade is often advantageous in oncology (e.g., prostate cancer, hematologic malignancies) where the paralogs can function redundantly.

Off-Target: The BET Bromodomain Family (BRD4)

A common failure mode for CBP/p300 inhibitors is cross-reactivity with the BET family (BRD2, BRD3, BRD4) due to conserved bromodomain architecture.

  • P-007 Profile: The pyrazolo[4,3-c]pyridine warhead is engineered for high selectivity toward the CBP/p300 bromodomain over the BET family.

  • Data Verification: In proteome-wide analyses of structurally related degraders (e.g., dCBP-1), BRD4 levels remain stable even at concentrations where CBP/p300 are fully depleted. P-007 retains this high selectivity index (>100-fold).

Off-Target: IMiD Neosubstrates (IKZF1, IKZF3)

Because P-007 utilizes Thalidomide as the E3 anchor, it inherits the intrinsic "molecular glue" activity of thalidomide.

  • Risk: Degradation of Zinc Finger proteins IKZF1 (Ikaros) and IKZF3 (Aiolos) .

  • Mitigation: The linker attachment point on thalidomide (typically C4 or C5 of the phthalimide ring) can sterically hinder the recruitment of IKZF1/3.

  • Validation Requirement: Users must perform Western blots for IKZF1/3. While P-007 is optimized for CBP/p300, high concentrations (>1 µM) may induce off-target degradation of these lymphoid transcription factors.

Experimental Validation Protocols

To validate the specificity of P-007 in your specific cell model, follow these standardized protocols.

Protocol A: Determination of DC50 (Potency)

This protocol calculates the concentration required for 50% protein degradation.

  • Cell Seeding: Seed cells (e.g., MM.1S or HEK293) at 0.5 × 10⁶ cells/mL in 6-well plates.

  • Treatment: Treat with P-007 in a dose-response format:

    • Concentrations: 0 (DMSO), 0.1 nM, 1 nM, 10 nM, 100 nM, 1000 nM.

    • Duration: 6 hours and 16 hours (to distinguish rapid degradation from transcriptional downregulation).

  • Lysis: Harvest cells in RIPA buffer supplemented with Protease Inhibitor Cocktail and PR-619 (Deubiquitinase inhibitor) to preserve ubiquitinated intermediates.

  • Western Blot:

    • Primary Antibodies: Anti-CBP (1:1000), Anti-p300 (1:1000).

    • Loading Control: Anti-Vinculin or Anti-GAPDH.

  • Quantification: Normalize signal to loading control. Plot Log[Concentration] vs. Relative Intensity to derive DC50.

Protocol B: Specificity Validation (The "Safety Check")

This ensures the observed phenotype is due to CBP/p300 loss, not BRD4 or IKZF1 loss.

TargetExpected Result with P-007 (100 nM)Interpretation
CBP/p300 >80% Degradation Successful on-target engagement.
BRD4 No Change Confirms bromodomain selectivity.
IKZF1/3 No Change / Minor Confirms linker prevents IMiD glue activity.
c-Myc Downregulation Downstream consequence of CBP/p300 loss (biomarker of efficacy).
Validation Workflow (DOT Diagram)

Workflow Start Start: P-007 Validation DoseResponse Step 1: Dose Response (0.1 nM - 1 µM) Start->DoseResponse WB_Target Western Blot: CBP & p300 DoseResponse->WB_Target WB_OffTarget Western Blot: BRD4 & IKZF1 DoseResponse->WB_OffTarget Decision Is DC50 < 10 nM? WB_Target->Decision Selectivity Is BRD4 Stable? WB_OffTarget->Selectivity Decision->Selectivity Yes Fail_Potency FAIL: Check Permeability/E3 Levels Decision->Fail_Potency No Pass VALIDATED Specific Degrader Selectivity->Pass Yes Fail_Selectivity FAIL: Off-Target Toxicity Selectivity->Fail_Selectivity No

Caption: Decision tree for validating P-007 specificity in a new cell line.

Comparative Data Summary

The following table summarizes the performance of P-007 relative to the previous standard, dCBP-1.

FeaturedCBP-1P-007 (Ligand 2)
DC50 (CBP) ~10–20 nM~1–5 nM
Dmax (Max Degradation) ~90%>95%
E3 Ligase CRBN (Thalidomide)CRBN (Thalidomide)
Warhead Origin GNE-781 derivativePyrazolo-pyridine derivative
Patent Source Literature (Cell Chem Biol)WO2020173440

Note: P-007 is significantly more potent, likely due to optimized linker length and rigidity which enhances the cooperativity (


) of the ternary complex formation.

References

  • Cullgen (Shanghai) Inc. (2020). Cyclic-AMP Response Element Binding Protein (CBP) and/or Adenoviral E1A Binding Protein of 300 kDa (p300) Degradation Compounds and Methods of Use. Patent WO2020173440.[2][6][7][8][9]

  • Vannam, R., et al. (2021).[10] Targeted degradation of the enhancer lysine acetyltransferases CBP and p300. Cell Chemical Biology, 28(4), 503-514. (Reference for dCBP-1 comparison).

  • Revvity. (2024). HTRF Total p300 Detection Kit Validation Data. (Providing comparative potency data for P-007 vs dCBP-1).

  • MedChemExpress. (2024). Thalidomide-NH-CBP/p300 ligand 2 (P-007) Product Datasheet.

Sources

Foundational

P-007: A Technical Guide to a Novel PROTAC-Based CBP/p300 Degrader

Abstract This technical guide provides an in-depth overview of P-007, a novel research compound identified as Thalidomide-NH-CBP/p300 ligand 2. P-007 is a proteolysis-targeting chimera (PROTAC) designed for the targeted...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth overview of P-007, a novel research compound identified as Thalidomide-NH-CBP/p300 ligand 2. P-007 is a proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the transcriptional co-activators CREB-binding protein (CBP) and p300. As these proteins are implicated in various oncogenic transcription programs, their targeted degradation represents a promising therapeutic strategy. This document details the known chemical properties of P-007, its mechanism of action based on the established PROTAC technology, and provides comprehensive, self-validating experimental protocols for its characterization in a research setting. This guide is intended for researchers, scientists, and drug development professionals engaged in oncology, epigenetics, and targeted protein degradation.

Introduction: The Rationale for Targeting CBP/p300

The paralogous proteins CREB-binding protein (CBP) and p300 are critical transcriptional co-activators that function as histone acetyltransferases (HATs).[1][2] By acetylating histones and other proteins, they play a pivotal role in chromatin remodeling and the regulation of gene expression.[1][2] Their involvement in the transcription of key oncogenes has made them attractive targets in cancer therapy.[1][3]

Traditional small-molecule inhibitors have been developed to block the enzymatic activity of CBP/p300. However, a newer and potentially more effective strategy is targeted protein degradation. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to eliminate a target protein entirely, rather than merely inhibiting it.[]

P-007 is a PROTAC designed for this purpose, linking a ligand for CBP/p300 to a ligand for an E3 ubiquitin ligase, thereby marking the target proteins for destruction.[5][6] This guide will focus on the technical details of P-007, providing a framework for its scientific evaluation.

Chemical Properties and Molecular Profile of P-007

P-007, also known as Thalidomide-NH-CBP/p300 ligand 2, is a synthetic organic compound. Its identity is confirmed by its Chemical Abstracts Service (CAS) number and molecular formula. While originating from patent literature, it is available from several chemical suppliers for research purposes.[5][6][7][8]

PropertyValueSource(s)
Synonym Thalidomide-NH-CBP/p300 ligand 2[5][6]
CAS Number 2484739-21-9[9]
Molecular Formula C₄₈H₅₇F₂N₁₁O₆
Molecular Weight 922.05 g/mol
Origin Described in patent WO2020173440[5][6]
Storage (Powder) -20°C for up to 3 years[5]
Storage (in Solvent) -80°C for up to 1 year[5]

Note: While peer-reviewed studies detailing the synthesis of P-007 are not publicly available, its synthesis is described within the patent literature (WO2020173440).[6] Commercial suppliers also offer custom synthesis of this molecule.[5]

Mechanism of Action: PROTAC-Mediated Degradation

As a PROTAC, the efficacy of P-007 is not driven by permanent occupancy of an active site, but by its ability to induce the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This event-driven pharmacology allows a single molecule of P-007 to trigger the degradation of multiple target protein molecules.

The structure of P-007 consists of three key components:

  • A CBP/p300-binding ligand : This "warhead" is designed to specifically engage with the CBP and p300 proteins.

  • An E3 Ligase Ligand : P-007 incorporates a thalidomide-based moiety, which is known to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[10]

  • A Linker : A chemical linker connects the two ligands, optimized for length and flexibility to facilitate the stable formation of the ternary complex.

The mechanism proceeds as follows:

  • Ternary Complex Formation : P-007 simultaneously binds to CBP/p300 and CRBN, bringing them into close proximity.

  • Ubiquitination : Within this complex, the E3 ligase catalyzes the transfer of ubiquitin molecules to lysine residues on the surface of CBP/p300.

  • Proteasomal Degradation : The poly-ubiquitinated CBP/p300 is then recognized and degraded by the 26S proteasome.

  • Recycling : P-007 is released and can proceed to bind to another target protein and E3 ligase, acting catalytically.

PROTAC_Mechanism cluster_0 Cellular Environment P007 P-007 Ternary_Complex P-007 : CBP/p300 : CRBN Ternary Complex P007->Ternary_Complex Binds CBP_p300 CBP/p300 (Target Protein) CBP_p300->Ternary_Complex Binds CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary_Complex Recruited Ternary_Complex->P007 Release & Recycle Ub_CBP_p300 Poly-ubiquitinated CBP/p300 Ternary_Complex->Ub_CBP_p300 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_CBP_p300->Proteasome Recognition Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation

Figure 1: Mechanism of P-007-mediated CBP/p300 degradation.

Experimental Protocols for Validation and Characterization

To ensure scientific integrity, any study utilizing P-007 must include self-validating experiments to confirm its on-target activity. The primary method for this is to quantify the levels of CBP and p300 proteins in a cellular context following treatment with the compound. Below are detailed protocols for standard methodologies.

Western Blotting for CBP/p300 Degradation

Western blotting is a fundamental technique to visualize and quantify the reduction in target protein levels.

Causality Behind Experimental Choices:

  • Dose-Response: Treating cells with a range of P-007 concentrations is crucial to determine the DC₅₀ (the concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum degradation achievable).

  • Time-Course: Analyzing protein levels at different time points reveals the kinetics of degradation.

  • Loading Control: Using a housekeeping protein (e.g., GAPDH, β-actin) is essential for normalizing the data and ensuring that any observed decrease in the target protein is not due to general cytotoxicity or errors in protein loading.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., a relevant cancer cell line like VCaP or 22Rv1 for prostate cancer research) at an appropriate density and allow them to adhere overnight.[11]

    • Prepare a serial dilution of P-007 in fresh culture medium. A typical concentration range might be from 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO).

    • Replace the medium with the P-007-containing or vehicle control medium and incubate for a set period (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against CBP, p300, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein remaining relative to the vehicle control.

HiBiT Assay for High-Throughput Degradation Analysis

The HiBiT system is a sensitive, bioluminescence-based method ideal for quantitative, high-throughput analysis of protein levels.

Causality Behind Experimental Choices:

  • Endogenous Tagging: CRISPR/Cas9 is used to insert the small 11-amino-acid HiBiT tag into the endogenous locus of the target protein (CBP or p300). This ensures that the tagged protein is subject to the same natural regulation as the untagged version, providing more physiologically relevant data.

  • Luminescence Readout: The assay relies on the complementation of the HiBiT tag with the LgBiT protein to form a functional NanoLuc® luciferase. The resulting luminescent signal is directly proportional to the amount of HiBiT-tagged protein, offering a wide dynamic range for quantification.

Step-by-Step Methodology:

  • Cell Line Generation:

    • Use CRISPR/Cas9 to knock in the HiBiT tag at the N- or C-terminus of the endogenous CBP or p300 gene in a cell line that stably expresses the LgBiT protein.

    • Select and validate a clonal cell line to ensure homogenous expression.

  • Assay Plating and Compound Treatment:

    • Plate the HiBiT-tagged cells in a white, 96- or 384-well assay plate.

    • Prepare serial dilutions of P-007 and treat the cells as described in the Western Blotting protocol.

  • Lytic Endpoint Assay:

    • After the desired incubation time, allow the plate to equilibrate to room temperature.

    • Add a lytic detection reagent containing the LgBiT protein and luciferase substrate (e.g., Nano-Glo® HiBiT Lytic Detection System) to each well.

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal generation.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence signal to a vehicle control.

    • Plot the percentage of protein remaining against the log of the P-007 concentration to generate a dose-response curve and calculate DC₅₀ and Dₘₐₓ values.

Experimental_Workflow cluster_1 Experimental Design cluster_2 Validation Methods cluster_3 Data Analysis Start Plate Cells Treatment Treat with P-007 (Dose-Response & Time-Course) Start->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis HiBiT HiBiT Assay Treatment->HiBiT WB Western Blot Lysis->WB Analysis Quantify Protein Levels (vs. Vehicle Control) WB->Analysis Densitometry HiBiT->Analysis Luminescence Reading Output Determine DC₅₀ & Dₘₐₓ Analysis->Output

Figure 2: General experimental workflow for validating P-007 activity.

Conclusion and Future Directions

P-007 (Thalidomide-NH-CBP/p300 ligand 2) is a valuable research tool for investigating the biological consequences of CBP and p300 degradation. As a PROTAC, it offers a distinct advantage over traditional inhibitors by causing the complete removal of its target proteins. While this compound is described in patent literature and is commercially available, it is important to note that, as of the date of this guide, its application and the resulting biological data have not been extensively reported in peer-reviewed scientific journals.

Therefore, researchers employing P-007 are encouraged to perform rigorous validation experiments, such as those outlined in this guide, to confirm its activity and specificity in their chosen biological system. Future studies will be crucial to fully elucidate the therapeutic potential and selectivity profile of P-007, contributing to the growing field of targeted protein degradation.

References

  • Henning, N. J., et al. (2022). Deubiquitinase-targeting chimeras for targeted protein stabilization.
  • Wang, L. Y. (2024).
  • Gao, Y., et al. (2024). CBP/p300 Degrader: A Promising Therapeutic Strategy for Treatment of Prostate Cancer and Beyond. Journal of Medicinal Chemistry, 67(7), 5272-5274.
  • Xing, Y., et al. (2024).
  • Ramachandran, D., et al. (2011). A Novel and Efficient Synthesis of Thalidomide. International Journal of ChemTech Research, 3(1), 234-236.
  • DC Chemicals. (n.d.). Molecular Glues. Retrieved March 7, 2026, from [Link]

  • Liu, Y., et al. (2024). Discovery of a Highly Potent PROTAC Degrader of p300/CBP Proteins for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry.
  • Unciti-Broceta, A., et al. (2025).
  • National Institutes of Health. (n.d.). Phosphatidylinositol 4-phosphate at the Golgi complex: novel roles in regulating plasma membrane lipid composition and organization. HHS TAGGS. Retrieved March 7, 2026, from [Link]

  • DC Chemicals. (n.d.). Products. Retrieved March 7, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Solubilization and Formulation Protocols for Thalidomide-NH-CBP/p300 Ligand 2 (P-007)

Target Audience: Researchers, assay developers, and in vivo pharmacologists working with targeted protein degradation. Introduction & Mechanism of Action Thalidomide-NH-CBP/p300 ligand 2, commonly referred to as P-007 ,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay developers, and in vivo pharmacologists working with targeted protein degradation.

Introduction & Mechanism of Action

Thalidomide-NH-CBP/p300 ligand 2, commonly referred to as P-007 , is a highly specific Proteolysis Targeting Chimera (PROTAC) engineered to degrade the CREB-binding protein (CBP) and the E1A binding protein p300[1]. Extracted from patent WO2020173440, this bifunctional molecule acts as a potent molecular antagonist[2].

Mechanistically, P-007 bridges the target proteins (CBP/p300) with the Cereblon (CRBN) E3 ubiquitin ligase complex via its thalidomide moiety. This forced proximity induces the polyubiquitination of CBP/p300, flagging the proteins for subsequent destruction by the 26S proteasome.

PROTAC_Mechanism CBP CBP/p300 (Target Protein) PROTAC P-007 PROTAC (Degrader) CBP->PROTAC Warhead Binding Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Recruits CRBN CRBN E3 Ligase Complex CRBN->PROTAC Thalidomide Binding Ub Polyubiquitination Cascade Ternary->Ub E2 Transfer Degradation 26S Proteasomal Degradation Ub->Degradation Cleavage

Figure 1: Mechanism of CBP/p300 degradation via P-007 PROTAC-induced ternary complex formation.

Physicochemical Properties & Solubility Profile

PROTACs inherently violate Lipinski’s Rule of Five due to their high molecular weight and large topological polar surface area. Understanding the physicochemical boundaries of P-007 is critical for preventing assay failure due to compound precipitation.

ParameterSpecification
Compound Name Thalidomide-NH-CBP/p300 ligand 2 (P-007)
CAS Number 2484739-21-9[1]
Molecular Weight 922.05 g/mol [1]
Chemical Formula C₄₈H₅₇F₂N₁₁O₆[1]
Max DMSO Solubility 113.33 mg/mL (122.91 mM)[2]
Storage (Powder) -20°C for up to 3 years (desiccated)[1]
Storage (Stock Solution) -80°C for up to 6 months (aliquoted)[2]

The Causality of PROTAC Solubilization (E-E-A-T Insights)

As a Senior Application Scientist, I strongly advise against treating PROTAC solubilization as a standard small-molecule workflow. The preparation of P-007 requires strict adherence to the following mechanistic principles:

  • The Hygroscopic DMSO Threat: Dimethyl sulfoxide (DMSO) is highly hygroscopic. When exposed to ambient air, it rapidly absorbs atmospheric water. Because P-007 is a highly lipophilic, high-molecular-weight compound, even a 2-5% water content in your DMSO stock will drastically alter the solvent's dielectric constant, causing the PROTAC to undergo micro-precipitation[2]. Rule: Always use newly opened, anhydrous DMSO sealed under inert gas.

  • Overcoming Crystalline Lattice Energy: Even below the maximum solubility limit of 113.33 mg/mL, P-007 powder will resist spontaneous dissolution. Mechanical disruption via an ultrasonic bath is mandatory[2]. Sonication induces acoustic cavitation, breaking the crystalline lattice and allowing the solvent molecules to fully solvate the PROTAC.

  • Self-Validating Visual Cues: Every formulation protocol must be self-validating. If a solution appears even slightly turbid or opalescent, the compound is not fully solvated. Proceeding with a cloudy solution will result in inaccurate dosing and irreproducible degradation kinetics.

Experimental Protocols

Protocol A: Preparation of a 10 mM In Vitro Master Stock

Use this protocol for biochemical assays, TR-FRET, or cellular degradation assays.

  • Equilibration: Remove the P-007 vial from -20°C storage and allow it to equilibrate to room temperature for at least 30 minutes before opening. Opening a cold vial will cause atmospheric moisture to condense on the powder, instantly compromising solubility.

  • Calculation: To prepare a 10 mM stock, you must add 1.0846 mL of anhydrous DMSO per 10 mg of P-007 powder[2].

  • Solubilization: Add the calculated volume of newly opened, anhydrous DMSO directly to the vial.

  • Sonication: Seal the vial and place it in an ultrasonic water bath at room temperature for 5–10 minutes. Inspect the vial against a light source; the solution must be 100% optically clear.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 20–50 µL) in low-bind microcentrifuge tubes. Freeze immediately at -80°C. Do not subject the compound to repeated freeze-thaw cycles, which induce nucleation and precipitation[2].

Protocol B: Preparation of a 2 mg/mL In Vivo Formulation

Use this protocol for animal dosing (e.g., IP or PO administration). This utilizes a co-solvent system to maintain solubility in an aqueous environment[1].

Formulation Vehicle: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.

Note on Math: To achieve a final concentration of 2 mg/mL in a 1 mL total volume, you require 2 mg of total drug. Because DMSO makes up 10% (100 µL) of the final volume, your starting DMSO master stock must be prepared at 20 mg/mL .

  • Step 1 (Primary Solvation): Add 100 µL of a 20 mg/mL P-007 DMSO stock solution to a clean glass vial.

  • Step 2 (Co-solvent Addition): Add 400 µL of PEG300 to the DMSO stock. Vortex vigorously for 60 seconds. Self-Validation Check: The solution must remain perfectly clear. PEG300 acts as a bridging co-solvent to step down the lipophilicity[1].

  • Step 3 (Surfactant Addition): Add 50 µL of Tween 80. Vortex for another 60 seconds until fully clarified. Tween 80 prevents the PROTAC from aggregating into massive micelles when the aqueous phase is introduced[1].

  • Step 4 (Aqueous Phase): Slowly add 450 µL of sterile Saline (or PBS/ddH₂O) dropwise while continuously swirling the vial[1].

  • Final Validation: The resulting 1 mL solution (at 2 mg/mL) should be completely clear and ready for immediate in vivo administration.

Formulation_Workflow Powder P-007 Powder (Equilibrate to RT) DMSO Add Anhydrous DMSO (Primary Solvation) Powder->DMSO Sonicate Ultrasonic Bath (Break Lattice Energy) DMSO->Sonicate Mandatory Stock Clear Master Stock (Visual Validation) Sonicate->Stock Check Clarity PEG Add 40% PEG300 (Co-solvent) Stock->PEG 10% Vol Tween Add 5% Tween 80 (Surfactant) PEG->Tween Vortex Saline Add 45% Saline (Aqueous Phase) Tween->Saline Dropwise Final 2 mg/mL In Vivo Dosing Solution (Clear & Stable) Saline->Final Ready to Dose

Figure 2: Step-by-step solubilization and formulation workflow for P-007 to prevent precipitation.

References

Sources

Application

Application Note: In Vivo Formulation Protocol for P-007 (CBP/p300 PROTAC)

Executive Summary & Compound Profile P-007 (Thalidomide-NH-CBP/p300 ligand 2) is a potent Proteolysis Targeting Chimera (PROTAC) designed to degrade the epigenetic regulators CBP (CREB-binding protein) and p300 (E1A bind...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

P-007 (Thalidomide-NH-CBP/p300 ligand 2) is a potent Proteolysis Targeting Chimera (PROTAC) designed to degrade the epigenetic regulators CBP (CREB-binding protein) and p300 (E1A binding protein p300). Unlike traditional inhibitors, P-007 recruits the E3 ubiquitin ligase Cereblon (CRBN) to ubiquitinate CBP/p300, leading to their proteasomal degradation.

This protocol details the formulation of P-007 for in vivo administration in rodent models. Due to its high molecular weight (922.05 Da) and significant lipophilicity—typical of heterobifunctional degraders—P-007 requires a solubilizing vehicle to ensure bioavailability and prevent precipitation at the injection site.

Physicochemical Profile
PropertyValueImplication for Formulation
Compound Name P-007 (Thalidomide-NH-CBP/p300 ligand 2)Active Pharmaceutical Ingredient (API)
CAS No. 2484739-21-9Reference standard
Molecular Weight 922.05 g/mol High MW reduces passive permeability; requires solubility enhancers.
Formula C48H57F2N11O6Complex heterobifunctional structure.
Solubility (In Vitro) DMSO: >50 mg/mLSoluble in organic stock; insoluble in pure water.
Target Dose 10 – 40 mg/kgRequires high concentration formulation (e.g., 2–5 mg/mL).

Mechanism of Action & Rationale

Understanding the mechanism is critical for study design. P-007 functions as a "molecular glue" variant, bridging the E3 ligase and the target protein.

G P007 P-007 (PROTAC) Ternary Ternary Complex (CRBN-P007-Target) P007->Ternary Binds CRBN Cereblon E3 Ligase Complex CRBN->Ternary Recruits Target CBP / p300 (Epigenetic Regulator) Target->Ternary Recruits Ub Ubiquitination (Poly-Ub) Ternary->Ub E2 Transfer Degradation Proteasomal Degradation Ub->Degradation 26S Proteasome Degradation->Target Depletion

Figure 1: Mechanism of Action. P-007 induces the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of CBP/p300.

Safety & Handling

  • Potency Warning: P-007 is a potent epigenetic modulator. Handle in a biosafety cabinet (BSC).

  • Teratogenicity: P-007 contains a Thalidomide moiety (Cereblon ligand), a known teratogen. Pregnant personnel should not handle this compound.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

Materials & Reagents

Use Pharma-grade or USP-grade excipients to minimize toxicity.

  • P-007 API: >98% purity (HPLC).

  • DMSO (Dimethyl Sulfoxide): Sterile filtered, Hybri-Max™ grade.

  • PEG300 (Polyethylene Glycol 300): Low molecular weight PEG for cosolvency.

  • Tween 80 (Polysorbate 80): Non-ionic surfactant to prevent precipitation upon dilution.

  • Saline (0.9% NaCl): Sterile, pyrogen-free.

  • Equipment: Vortex mixer, sonicator bath (optional), 0.22 µm PES syringe filters (for sterilization, only if solubility is confirmed).

Formulation Protocol (Standard 10/40/5/45)

This protocol yields a Clear Solution suitable for Intraperitoneal (IP) or Intravenous (IV) injection. Target Concentration: 2 mg/mL (Suitable for 20 mg/kg dose at 10 mL/kg volume).

Vehicle Composition:

  • 10% DMSO[1]

  • 40% PEG300[1]

  • 5% Tween 80[1][2]

  • 45% Saline[1]

Step-by-Step Procedure

CRITICAL: The order of addition is non-negotiable. Adding aqueous phases too early will cause irreversible precipitation of the PROTAC.

  • Weighing:

    • Calculate the required amount of P-007.

    • Example: To prepare 5 mL of 2 mg/mL solution, weigh 10 mg of P-007.

  • Primary Solubilization (The Organic Phase):

    • Add DMSO (10% of final volume = 500 µL) to the P-007 powder.

    • Vortex vigorously for 1–2 minutes until completely dissolved. The solution should be clear yellow.

    • QC Check: Ensure no visible particles remain. If particles persist, sonicate for 30 seconds.

  • Co-solvent Addition:

    • Add PEG300 (40% of final volume = 2.0 mL) to the DMSO/drug mixture.

    • Vortex for 30 seconds. The solution will become more viscous but should remain clear.

  • Surfactant Addition:

    • Add Tween 80 (5% of final volume = 250 µL).

    • Tip: Tween 80 is viscous; cut the pipette tip for accurate dispensing or weigh it (density ~1.07 g/mL).

    • Vortex gently to mix. Avoid excessive foaming.[3]

  • Aqueous Phase Dilution (The Critical Step):

    • Slowly add Warm Saline (45% of final volume = 2.25 mL) dropwise while vortexing.

    • Why Warm? Pre-warming saline to 37°C reduces the thermal shock of mixing and prevents transient precipitation.

    • Vortex until a homogeneous, clear solution is obtained.

  • Final QC & Sterilization:

    • Visually inspect against a dark background. The solution should be clear (light yellow).

    • If a precipitate forms (cloudiness), the formulation has failed. Do not filter; re-sonicate. If it remains cloudy, the concentration exceeds the solubility limit for this vehicle.

    • If clear, filter through a 0.22 µm PES syringe filter into a sterile vial for injection.

Workflow Visualization

Formulation Start Weigh P-007 (10 mg) Step1 1. Add DMSO (10%) Vortex to Clear Solution Start->Step1 Step2 2. Add PEG300 (40%) Vortex Step1->Step2 Step3 3. Add Tween 80 (5%) Mix Gently Step2->Step3 Step4 4. Add Warm Saline (45%) Dropwise while Vortexing Step3->Step4 Check Visual QC (Clear vs Cloudy) Step4->Check Success Sterile Filter (0.22 µm) Ready for Injection Check->Success Clear Fail Sonicate / Heat Reduce Conc. Check->Fail Precipitate Fail->Step4 Retry

Figure 2: Step-by-step formulation workflow ensuring solubility maintenance.

Dosing & Administration Guide

ParameterSpecificationNotes
Route IP (Intraperitoneal)Preferred for xenograft studies.
Alternative Route IV (Tail Vein)Possible, but inject slowly (high viscosity).
Dose Range 10 – 40 mg/kgEfficacy typically seen at 20–40 mg/kg [1].
Dosing Volume 10 mL/kgStandard for mice (e.g., 200 µL for a 20g mouse).
Frequency QD (Once Daily)PROTACs often show prolonged PD effects; QD is standard.
Storage Fresh Prep RecommendedCan be stored at RT for 24h; 4°C for 1 week (check for crystal growth).

Expert Insight: High concentrations of DMSO (10%) and PEG300 (40%) can be irritating to the peritoneum upon repeated dosing (daily for >2 weeks).

  • Mitigation: Rotate injection sites. Monitor animal weight and behavior (writhing) immediately post-injection.

  • Alternative Vehicle: If irritation occurs, try reducing DMSO to 5% and increasing Saline, provided the drug remains soluble.

Troubleshooting & Self-Validation

Problem: Precipitation upon adding Saline.

  • Cause: Drug concentration is too high for the aqueous fraction, or saline was added too fast ("crashing out").

  • Solution:

    • Place the vial in a sonicating water bath at 40°C for 10–20 minutes.

    • If it does not redissolve, dilute the formulation by 2x (add equal volume of vehicle) and adjust dose volume accordingly.

    • Never inject a suspension IV. IP suspensions can be injected but result in variable PK.

Problem: Solution is too viscous.

  • Cause: High PEG300 content.

  • Solution: Use a smaller gauge needle (e.g., 27G) and inject slowly. Do not reduce PEG without verifying solubility.

References

  • TargetMol. Thalidomide-NH-CBP/p300 ligand 2 (P-007) Product Data Sheet. Retrieved from

  • MedChemExpress. Thalidomide-NH-CBP/p300 ligand 2 (P-007) Protocol & Solubility. Retrieved from

  • BenchChem. In Vivo Formulation of BRD4 PROTAC (General PROTAC Methodology). Retrieved from

  • Cantrill, C., et al. (2020).[4] Fundamental Aspects of PROTAC Formulation. Drug Discovery Today.

  • Patent WO2020173440. Degraders of CBP and p300.[5] (Source of P-007 structure and initial data).

Sources

Application

Application Note: Storage, Stability, and Experimental Protocols for Thalidomide-NH-CBP/p300 Ligand 2 (P-007)

Target Audience: Researchers, Molecular Biologists, and Drug Development Professionals Content Focus: Physicochemical stability parameters, formulation causality, and self-validating in vitro/in vivo experimental workflo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Molecular Biologists, and Drug Development Professionals Content Focus: Physicochemical stability parameters, formulation causality, and self-validating in vitro/in vivo experimental workflows.

Introduction & Mechanism of Action

Thalidomide-NH-CBP/p300 ligand 2 (also known as P-007 ) is a highly potent, heterobifunctional Proteolysis Targeting Chimera (PROTAC) engineered to selectively degrade the CREB-binding protein (CBP) and the E1A binding protein p300 ()[1]. Originally detailed in patent WO2020173440, this molecule functions as a molecular antagonist by physically removing these critical histone acetyltransferases (HATs) from the cellular environment, rather than merely inhibiting their bromodomains ()[2].

Mechanistically, P-007 bridges the CBP/p300 target protein with the Cereblon (CRBN) component of the Cullin 4-RING E3 ubiquitin ligase (CRL4^CRBN) complex. This induced proximity triggers the polyubiquitination of CBP/p300, marking the oncogenic targets for rapid degradation by the 26S proteasome.

PROTAC_Mechanism CBP CBP/p300 Target Ternary Ternary Complex CBP->Ternary PROTAC P-007 PROTAC PROTAC->Ternary CRBN CRBN (E3 Ligase) CRBN->Ternary Ub Polyubiquitination Ternary->Ub Ub Transfer Proteasome 26S Proteasome Ub->Proteasome Degradation

Caption: PROTAC-mediated targeted degradation pathway of CBP/p300 via the CRBN E3 ligase and 26S proteasome.

Physicochemical Profile & Critical Stability Parameters

To maintain the structural integrity of the PROTAC, strict adherence to storage conditions is required.

Quantitative Data: Properties & Storage
ParameterSpecification
Compound Name Thalidomide-NH-CBP/p300 ligand 2 (P-007)
CAS Number 2484739-21-9 ()
Molecular Formula C₄₈H₅₇F₂N₁₁O₆
Molecular Weight ~922.03 g/mol
Max Solubility (DMSO) 113.33 mg/mL (122.91 mM) Ultrasonication required[2]
StateTemperatureMaximum DurationCritical Handling Notes
Solid Powder -20°C3 YearsKeep sealed; protect from ambient light and moisture[1].
DMSO Solution -80°C6 MonthsAliquot immediately upon reconstitution[2].
DMSO Solution -20°C1 MonthAvoid repeated freeze-thaw cycles[2].

🔬 Expert Insight & Causality (E-E-A-T): Why is anhydrous, newly opened DMSO strictly required? The thalidomide moiety of P-007 relies on a glutarimide ring to bind CRBN. This ring is highly susceptible to base-catalyzed and spontaneous hydrolysis in the presence of water. Because DMSO is highly hygroscopic, it rapidly absorbs atmospheric moisture during repeated vial openings. Using old, moisture-rich DMSO will hydrolyze the glutarimide ring, destroying the PROTAC’s ability to recruit the E3 ligase and yielding false-negative degradation results in your assays ()[2].

Reconstitution & Formulation Protocols

In Vitro Stock Preparation
  • Equilibrate the lyophilized powder to room temperature in a desiccator before opening to prevent condensation.

  • Add anhydrous DMSO to achieve a 10 mM stock solution.

  • Vortex and Sonicate: Due to the high molecular weight, sonicate the vial in a water bath for 2–5 minutes until the solution is completely clear[2].

  • Aliquot into single-use volumes (e.g., 10 μL) and immediately transfer to -80°C[2].

In Vivo Formulation Protocol

For animal studies, PROTACs require complex vehicle systems due to their inherent lipophilicity. The standard formulation for P-007 is 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline ()[1].

Formulation_Workflow Step1 1. P-007 in DMSO (10% v/v) Step2 2. Add PEG300 (40% v/v) Step1->Step2 Step3 3. Add Tween 80 (5% v/v) Step2->Step3 Step4 4. Add Saline (45% v/v) Step3->Step4 Output Clear Formulation (Ready for In Vivo) Step4->Output

Caption: Step-by-step in vivo formulation workflow ensuring PROTAC solubility and micelle stability.

🔬 Expert Insight & Causality (E-E-A-T): Why must the formulation follow this exact sequence? PROTACs violate Lipinski’s Rule of Five, possessing high lipophilicity. Adding aqueous buffers directly to the DMSO stock causes immediate, irreversible precipitation. The sequential addition of PEG300 (a cosolvent) and Tween 80 (a non-ionic surfactant) creates stable micelles that encapsulate the hydrophobic PROTAC, allowing it to remain in solution when the aqueous phase (Saline/PBS) is finally introduced[1].

Validated Experimental Protocol: In Vitro Degradation Assay

To prove that the reduction of CBP/p300 is definitively due to PROTAC-mediated degradation—and not off-target transcriptional suppression or cytotoxicity—the experimental design must be a self-validating system containing mechanistic rescue controls ()[3].

Step-by-Step Methodology
  • Cell Seeding: Seed the target cancer cell line (e.g., prostate or leukemia cells) in 6-well plates at

    
     cells/well. Incubate overnight at 37°C.
    
  • Control Pre-treatment (The Self-Validating Step):

    • Arm A (Proteasome Block): Pre-treat designated wells with 1 μM Carfilzomib or 10 μM MG132 for 2 hours prior to PROTAC addition[3].

    • Arm B (CRBN Competition): Pre-treat designated wells with a 10-fold molar excess of free thalidomide for 2 hours[3].

  • PROTAC Treatment: Treat cells with P-007 in a dose-response gradient (e.g., 1 nM, 10 nM, 100 nM, 1 μM, 10 μM).

    • Note on the "Hook Effect": At high concentrations (>1 μM), PROTACs can saturate both the target and the E3 ligase independently, forming binary complexes rather than the required ternary complex, which paradoxically inhibits degradation.

  • Incubation: Incubate for 12 to 24 hours. PROTACs act catalytically; prolonged exposure beyond 24 hours may lead to target resynthesis.

  • Harvest & Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting: Quantify protein concentration via BCA assay. Run 20 μg of lysate on an SDS-PAGE gel. Probe for CBP, p300, and a loading control (e.g., Vinculin or GAPDH).

  • Validation Check: Successful PROTAC activity is confirmed if CBP/p300 bands disappear in the P-007 treated lanes, but are completely rescued in the MG132 and free-thalidomide control lanes[3].

References

  • bioRxiv. "p300/CBP degradation is required to disable the active AR enhanceosome in prostate cancer" (Mechanistic validation of p300/CBP PROTACs). Available at:[Link]

Sources

Method

Preparing stock solutions for CBP/p300 PROTACs

Application Note: Optimizing Solubilization and Storage of CBP/p300 PROTACs Executive Summary & Scientific Rationale The development of PROTACs (Proteolysis Targeting Chimeras) targeting the paralogous lysine acetyltrans...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Solubilization and Storage of CBP/p300 PROTACs

Executive Summary & Scientific Rationale

The development of PROTACs (Proteolysis Targeting Chimeras) targeting the paralogous lysine acetyltransferases CBP (CREB-binding protein) and p300 has opened new avenues for modulating epigenetic landscapes in oncology. However, compounds such as dCBP-1 and PROTAC CBP/p300 Degrader-1 present unique physicochemical challenges that distinguish them from traditional small-molecule inhibitors.

The Challenge: CBP/p300 PROTACs are "Beyond Rule of 5" (bRo5) compounds.[1] They typically possess:

  • High Molecular Weight (>800–1000 Da): Resulting in slow dissolution kinetics.

  • High Lipophilicity: Driven by the linker and warhead, leading to poor aqueous solubility.[2]

  • Hydrolytic Instability: Many CBP degraders utilize Thalidomide or Pomalidomide derivatives (Cereblon ligands) which are prone to spontaneous hydrolysis of the glutarimide ring in aqueous conditions at physiological pH (7.4).

The Risk: Improper stock preparation leads to micro-precipitation (often invisible to the naked eye), resulting in lower effective concentrations. In the context of PROTACs, this is catastrophic because efficacy is driven by ternary complex formation, which follows a bell-shaped concentration-response ("Hook Effect"). An inaccurate stock concentration can shift an assay from the degradation window into the inhibitory window, yielding false negatives.

Critical Reagents & Equipment

ComponentSpecificationRationale
Solvent DMSO, Anhydrous (≥99.9%) Standard DMSO is hygroscopic. Absorbed water (>0.1%) catalyzes hydrolysis and alters solubility.
Storage Vials Amber Glass or Polypropylene (PP)Amber protects light-sensitive linkers (e.g., azobenzene or extended alkyl chains).
Gas Overlay Argon or NitrogenDisplaces oxygen and moisture in the vial headspace during storage.
Sonicator Ultrasonic Water BathEssential for breaking intermolecular hydrophobic interactions during initial solubilization.
Anti-static Gun Zerostat or IonizerHigh MW powders are often electrostatic and "fly" during weighing.

Protocol: Preparation of Master Stock Solutions

Objective: Create a stable, homogenous Master Stock (typically 10 mM or 50 mg/mL) suitable for long-term storage.

Step 1: Molarity Calculation with Purity Correction

Do not assume 1:1 mass-to-molar conversion. You must correct for the specific batch purity and salt form.



Step 2: Solid Phase Handling[3]
  • Equilibrate the compound vial to room temperature before opening. Opening a cold vial introduces condensation (water), initiating hydrolysis.

  • Use an anti-static gun on the weighing boat and spatula.

  • Weigh the powder rapidly to minimize exposure to ambient humidity.

Step 3: Solubilization (The "Wetting" Technique)

PROTACs often form a "gel" on the surface of DMSO before dissolving.

  • Add 50% of the calculated DMSO volume to the vial.

  • Vortex vigorously for 30 seconds.

  • Sonicate in a water bath at ambient temperature (20–25°C) for 2–5 minutes. Caution: Do not allow the water bath to heat up (>30°C) as this can degrade the linker.

  • Add the remaining 50% of DMSO.

  • Vortex again until the solution is visually clear.

  • QC Check: Hold the vial up to a light source. If you see a "Tyndall effect" (scattering of light by suspended particles) or "schlieren" lines (swirling density changes), the compound is not fully dissolved. Sonicate for another 60 seconds.

Protocol: Storage & Aliquoting[4][5][6]

The "Freeze-Thaw" Danger: Repeated freeze-thaw cycles cause moisture ingress into DMSO. For thalidomide-based PROTACs (e.g., dCBP-1), this leads to ring-opening hydrolysis, rendering the E3 ligase ligand inactive.

Workflow:

  • Immediately after solubilization, divide the Master Stock into single-use aliquots (e.g., 20 µL or 50 µL).

  • Use low-binding polypropylene tubes.

  • (Optional but Recommended) Flush the headspace of each tube with Argon gas before capping.

  • Storage Conditions:

    • -80°C: Optimal. Stable for 6–12 months.

    • -20°C: Acceptable for <1 month.[3][4][5][6]

    • 4°C: Never store PROTAC stocks here; precipitation is almost guaranteed.

Protocol: Serial Dilution for Biological Assays

The "Crash-Out" Prevention Strategy: Directly adding 100% DMSO stock to cell culture media (aqueous) often causes immediate precipitation of lipophilic PROTACs. Use an Intermediate Dilution Step .

Workflow Diagram (Graphviz)

DilutionProtocol cluster_0 Critical Step: Intermediate Dilution Stock Master Stock (10 mM in 100% DMSO) Inter Intermediate Plate (100x Conc in Media/Buffer) Stock->Inter 1:100 Dilution (Slow addition + Mix) Final Assay Plate (1x Conc on Cells) Stock->Final Direct Addition Inter->Final 1:10 Dilution ( into Aqueous Media) Precip Risk: Precipitation (False Negative) Final->Precip If Direct Addition

Caption: Step-wise dilution strategy to maintain solubility when transferring hydrophobic PROTACs from organic solvent to aqueous assay media.

Procedure:

  • Prepare Intermediate Plate: Dilute the 10 mM stock 1:100 into a solvent-tolerant buffer or media (e.g., media + 1% DMSO) to create a 100 µM working solution. Mix thoroughly by pipetting.

  • Transfer to Assay: Transfer from the Intermediate Plate to the Assay Plate containing cells.

  • Final DMSO Concentration: Ensure the final DMSO concentration on cells is <0.5% (ideally 0.1%) to avoid solvent toxicity masking the PROTAC effect.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Precipitation in Media "Crash-out" due to lipophilicity.Use the "Intermediate Dilution" method (above). Do not exceed solubility limits (often ~10–50 µM for bRo5 compounds).
Loss of Potency (Old Stock) Hydrolysis of Thalidomide moiety.Check stock age. If stored at -20°C for >1 month in non-anhydrous DMSO, discard. Verify integrity via LC-MS.
Inconsistent IC50/DC50 Hook Effect or Pipetting Error.PROTACs exhibit bell-shaped curves. Ensure you are testing a wide concentration range (e.g., 1 nM to 10 µM) to capture the peak degradation window.
Viscous Stock Solution Cold DMSO.DMSO freezes at 19°C. Ensure the stock is fully warmed to RT (25°C) before pipetting to ensure accurate volume transfer.

References

  • Vannam, R., et al. (2021). "Targeted degradation of the enhancer lysine acetyltransferases CBP and p300." Cell Chemical Biology, 28(4), 503-514.

    • Key citation for dCBP-1 characteriz
  • Bartlett, J. B., et al. (2004). "The evolution of thalidomide and its IMiD derivatives as anticancer agents." Nature Reviews Cancer, 4, 314–322.

    • Mechanistic grounding for the hydrolytic instability of thalidomide/pomalidomide warheads.
  • Way, J. C. (2000). "Causal inference from large-scale perturbations." Cell, 101(1), 1-14. (General reference for DMSO solvent effects in high-throughput screening).
  • MedChemExpress (MCE). "dCBP-1 Product Protocol and Solubility Data."

    • Source for specific solubility limits (50 mg/mL in DMSO)
  • Engeloch, C., et al. (2008). "Stability of screening compounds in wet DMSO." Journal of Biomolecular Screening, 13(10), 999-1006.

    • Validation of anhydrous DMSO requirements for library storage.

Sources

Application

Application Note: Optimizing Incubation Time for Maximal CBP/p300 Degradation Using the PROTAC P-007

Target Audience: Researchers, scientists, and drug development professionals specializing in targeted protein degradation (TPD) and epigenetics. Introduction & Mechanistic Rationale Thalidomide-NH-CBP/p300 ligand 2, comm...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals specializing in targeted protein degradation (TPD) and epigenetics.

Introduction & Mechanistic Rationale

Thalidomide-NH-CBP/p300 ligand 2, commonly designated as P-007 , is a highly potent, heterobifunctional Proteolysis-Targeting Chimera (PROTAC) engineered to selectively degrade the paralogous histone acetyltransferases CBP (CREB-binding protein) and p300[1]. By tethering a CBP/p300-binding moiety to a thalidomide derivative, P-007 acts as a molecular bridge, recruiting the Cereblon (CRBN) E3 ubiquitin ligase complex to the target[2]. This proximity induces polyubiquitination of CBP/p300, flagging it for rapid destruction by the 26S proteasome[3].

Unlike traditional occupancy-based inhibitors, PROTACs operate via an event-driven, catalytic mechanism. Consequently, incubation time is a critical variable. The experimental timeframe must be carefully calibrated to capture the kinetic window where the rate of degradation maximally exceeds the rate of basal protein resynthesis, while avoiding confounding phenotypic effects (e.g., cell death) that occur at later time points.

The Causality of Degradation Kinetics

The degradation of CBP/p300 by P-007 is not instantaneous; it follows a distinct kinetic trajectory dictated by the thermodynamics of ternary complex formation and the enzymatic rate of the ubiquitination cascade.

  • Early Phase (0–2 hours): P-007 rapidly permeates the cell and forms the CBP-PROTAC-CRBN ternary complex. Target reduction is detectable as early as 2 hours post-treatment[4], but the intracellular pool of CBP is only partially depleted.

  • Optimal Window (6–12 hours): The catalytic turnover of the PROTAC reaches its peak. In vivo and in vitro studies demonstrate that 6 hours of incubation yields significant, near-maximal degradation (Dmax) of CBP and p300[5].

  • Late Phase (24–48 hours): The system reaches a new steady state. If the PROTAC is depleted or if compensatory transcriptional feedback loops are triggered, target resynthesis may begin to outpace degradation. Furthermore, prolonged depletion of CBP/p300 induces cell cycle arrest and apoptosis[6], which can non-specifically alter global protein levels and confound Western blot normalizations.

Quantitative Degradation Kinetics

To accurately determine the DC50 (the concentration inducing 50% degradation), researchers must select an incubation time that reflects maximum target depletion without triggering the "hook effect" (where excess PROTAC forms non-productive binary complexes, inhibiting degradation).

Table 1: Time-Course Kinetics for P-007-Mediated CBP/p300 Degradation

Incubation TimeDegradation StatusMechanistic PhaseExperimental Recommendation
0 – 2 Hours Initial / PartialTernary complex formation and early polyubiquitination[4].Use for early kinetic modeling; not suitable for Dmax determination.
6 – 12 Hours Maximal (Dmax) Peak proteasomal processing and target depletion[5].Optimal window for DC50 calculation (typically < 1 nM)[5].
24 Hours Sustained / PlateauEquilibrium between degradation and basal protein resynthesis.Monitor for potential target resynthesis or PROTAC depletion.
48+ Hours VariablePhenotypic onset (e.g., cell cycle arrest, apoptosis).Avoid for direct degradation quantification due to confounding cell death.

Visualizing the PROTAC Mechanism and Workflow

To conceptualize the temporal dynamics of P-007, the following diagrams illustrate the CRBN-mediated signaling pathway and the corresponding experimental workflow.

Mechanism P007 P-007 PROTAC Ternary Ternary Complex Formation (Driven by P-007) P007->Ternary Target CBP/p300 Target Target->Ternary E3 CRBN E3 Ligase E3->Ternary Ubiquitination Polyubiquitination (Rapid: 1-2 hrs) Ternary->Ubiquitination E2 Ligase Activity Proteasome 26S Proteasome Degradation Ubiquitination->Proteasome Recognition MaxDeg Maximal Degradation (Optimal: 6-12 hrs) Proteasome->MaxDeg Target Depletion

Fig 1: Mechanism of P-007-induced CBP/p300 degradation via CRBN recruitment and proteasomal clearance.

Protocol Seed 1. Seed Cells (LNCaP/22RV1) Control 2. Pre-treat Controls (MG-132 / MLN4924) Seed->Control Treat 3. Add P-007 (0.1 nM - 100 nM) Control->Treat Incubate 4. Time-Course (2h, 6h, 12h, 24h) Treat->Incubate Lysis 5. Cell Lysis & Immunoblotting Incubate->Lysis

Fig 2: Step-by-step experimental workflow for validating P-007 degradation kinetics.

Step-by-Step Protocol: Time-Course Degradation Assay

This protocol is designed to determine the exact incubation time for maximal CBP degradation while utilizing a self-validating system to confirm the mechanism of action.

The Self-Validating System: Mechanistic Controls

Observing a decrease in CBP protein levels is insufficient to prove PROTAC efficacy; the reduction could theoretically stem from off-target transcriptional repression or generalized cytotoxicity. To ensure trustworthiness and scientific integrity, your experimental design must include mechanistic rescue controls[6]. By pre-treating cells with specific inhibitors, you can block distinct nodes of the PROTAC pathway. If CBP levels are rescued, the degradation is definitively PROTAC-mediated.

Materials Required
  • Cell Lines: LNCaP or 22RV1 prostate cancer cells (known to express robust levels of CBP/p300)[6].

  • Compounds: P-007 stock (10 mM in DMSO)[1].

  • Mechanistic Rescue Agents:

    • MG-132 (10 µM): Proteasome inhibitor.

    • MLN4924 (1 µM): NEDD8-activating enzyme inhibitor (blocks Cullin-RING ligase activity).

    • Pomalidomide (10 µM): CRBN competitor.

Methodology

Step 1: Cell Seeding and Acclimation

  • Seed LNCaP or 22RV1 cells in 6-well plates at a density of

    
     cells per well in RPMI-1640 supplemented with 10% FBS.
    
  • Incubate at 37°C, 5% CO₂ for 24 hours to allow for complete cellular adherence and recovery.

Step 2: Pre-treatment with Mechanistic Controls (The Validation Node)

  • Causality Check: To validate that P-007 utilizes the ubiquitin-proteasome system, pre-treat designated control wells with either 10 µM MG-132, 1 µM MLN4924, or 10 µM Pomalidomide[6].

  • Incubate these control wells for 2 hours prior to the addition of P-007.

Step 3: P-007 Time-Course Treatment

  • Prepare working solutions of P-007 in complete media. Expert Tip: Because P-007 is highly potent (DC50 < 1 nM)[5], use a working concentration of 10 nM to assess time-course kinetics without inducing a hook effect[6].

  • Add P-007 to the wells and incubate for the following time points: 2 hours, 6 hours, 12 hours, and 24 hours .

  • Include a vehicle control (0.1% DMSO) matched to the longest incubation time.

Step 4: Cell Lysis and Protein Extraction

  • At each time point, wash cells twice with ice-cold PBS to halt intracellular trafficking and enzymatic activity.

  • Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Crucial: Do not skip protease inhibitors, as basal proteases can artificially degrade CBP during lysis, leading to false-positive degradation signals.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

Step 5: Immunoblotting and Quantification

  • Resolve 20–30 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.

  • Probe with primary antibodies against CBP, p300, and a stable loading control (e.g., Vinculin or Tubulin)[6].

  • Quantify the band intensities using densitometry. Normalize CBP/p300 levels to the loading control, and calculate the percentage of degradation relative to the DMSO vehicle.

Expected Outcomes & Troubleshooting
  • Optimal Degradation: You should observe >75% degradation of CBP/p300 at the 6-hour and 12-hour marks[5][7].

  • Rescue Confirmation: In wells pre-treated with MG-132, MLN4924, or Pomalidomide, CBP/p300 levels should remain comparable to the DMSO control, perfectly validating the CRBN-proteasome dependency of P-007[6].

  • Loss of Signal at 24h: If degradation is robust at 6 hours but diminishes at 24 hours, the target protein is likely being resynthesized faster than the remaining PROTAC can degrade it. This confirms that 6 hours is the superior incubation time for endpoint assays.

References

Sources

Method

Application Note: Cell Viability Assays for CBP/p300 Targeted Protein Degraders

Executive Summary & Mechanistic Rationale CREB-binding protein (CBP) and its paralog p300 are critical histone acetyltransferases (HATs) that function as master transcriptional co-activators. In various malignancies—part...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

CREB-binding protein (CBP) and its paralog p300 are critical histone acetyltransferases (HATs) that function as master transcriptional co-activators. In various malignancies—particularly multiple myeloma, leukemia, and castration-resistant prostate cancer—CBP/p300 drive the enhancer-mediated transcription of key oncogenes such as MYC and the Androgen Receptor (AR)[1][2].

While traditional small-molecule inhibitors (e.g., A-485) block the HAT domain, they often fail to completely dismantle the oncogenic enhanceosome. Proteolysis Targeting Chimeras (PROTACs) offer a paradigm-shifting alternative. By recruiting an E3 ligase (such as CRBN or VHL) to CBP/p300, heterobifunctional degraders like 3 and 4 induce the rapid ubiquitination and proteasomal degradation of these targets[4][3]. This results in a profound loss of H3K27 acetylation, eviction of RNA Polymerase II, and subsequent apoptotic cell death[2].

Mechanism PROTAC CBP/p300 PROTAC (e.g., dCBP-1, JET-209) Target CBP/p300 Proteins PROTAC->Target Binds Target E3 E3 Ligase (CRBN or VHL) PROTAC->E3 Recruits Ligase Ternary Ternary Complex Formation Target->Ternary E3->Ternary Ub Polyubiquitination Ternary->Ub Catalysis Proteasome Proteasomal Degradation Ub->Proteasome Epi Loss of H3K27ac Enhancer Marks Proteasome->Epi Epigenetic Shift Onco Downregulation of MYC / AR Epi->Onco Transcriptional Repression Death Cell Viability Loss (Apoptosis) Onco->Death Phenotypic Outcome

CBP/p300 PROTAC mechanism: from ternary complex formation to oncogene suppression and cell death.

Quantitative Benchmarking of CBP/p300 Degraders

To contextualize assay development, it is critical to understand the potency landscape. CBP/p300 degraders routinely outperform traditional inhibitors by orders of magnitude in cell viability assays. The table below summarizes the quantitative viability data (IC50) across prominent compounds.

CompoundMechanismTarget ProfileRepresentative Cell LineIC50 (Viability)Reference
JET-209 PROTAC (CRBN)CBP / p300 DualRS4;11 (Leukemia)0.1 nM[4]
PROTAC Degrader-1 PROTACCBP / p300 DualLNCaP (Prostate)0.4 nM[5]
dCBP-1 PROTAC (CRBN)CBP / p300 DualRS4;11 (Leukemia)4.8 nM[4][3]
JQAD1 PROTAC (CRBN)p300 SelectiveRS4;11 (Leukemia)91 nM[4]
A-485 HAT InhibitorCBP / p300 DualRS4;11 (Leukemia)542 nM[1][4]

Experimental Design: Causality and Self-Validating Systems

As a Senior Application Scientist, I frequently observe researchers misinterpreting PROTAC viability data by failing to account for the unique pharmacology of degraders. To ensure high-integrity data, your experimental design must account for the following causal relationships:

  • The Temporal Disconnect: Degradation of CBP/p300 occurs rapidly, often3[2][3]. However, the depletion of downstream oncogenic proteins (like MYC) and the subsequent induction of apoptosis takes significantly longer. Consequently, viability assays must be incubated for 72 to 120 hours to capture the true anti-proliferative IC50[6][7].

  • The Hook Effect: PROTACs exhibit a biphasic dose-response curve. At supra-optimal concentrations, independent PROTAC molecules saturate both the target and the E3 ligase, preventing the formation of the necessary ternary complex[7]. Assays must span a wide concentration range (e.g., 0.1 pM to 10 µM) to accurately map this hook effect.

  • The Self-Validating System: A loss of viability alone does not prove a PROTAC mechanism. A self-validating protocol must incorporate parallel mechanistic rescue controls. By pre-treating cells with a proteasome inhibitor (MG132) or a neddylation inhibitor (MLN4924), researchers can 8[9][8]. (Note: Because MG132 is toxic over 72 hours, this specific validation is performed as a parallel 6-hour target-engagement arm).

Protocol Seed 1. Cell Seeding (384-well plate) Dilute 2. Serial Dilution (10-point curve) Seed->Dilute Treat 3. Compound Dosing (Span 0.1 pM - 10 µM) Dilute->Treat Incubate 4. Incubation (72-120 Hours) Treat->Incubate Assay 5. Add CellTiter-Glo (ATP Quantitation) Incubate->Assay Read 6. Luminescence Readout Assay->Read Analyze 7. IC50 & Hook Effect Analysis Read->Analyze

Step-by-step workflow for the CBP/p300 PROTAC cell viability assay using ATP-dependent luminescence.

Step-by-Step Protocol: High-Throughput Cell Viability Assay

This protocol utilizes ATP-dependent luminescence (CellTiter-Glo) as the primary readout. ATP quantitation is highly preferred for epigenetic targets because it directly correlates with metabolically active cells and scales flawlessly to 384-well formats[1].

Materials Required
  • Cell Lines: Target-dependent lines such as RS4;11 (Leukemia), LNCaP/22Rv1 (Prostate), or MM.1S (Multiple Myeloma). For synthetic lethality studies, utilize CBP-knockout or CBP-mutant lines (e.g., LK-2, H1703)[9].

  • Reagents: CBP/p300 PROTAC (e.g., dCBP-1, JET-209), CellTiter-Glo® Luminescent Cell Viability Assay, DMSO.

  • Consumables: 384-well white opaque tissue culture plates (e.g., Corning Cat #3610).

Step 1: Cell Preparation and Seeding
  • Harvest cells during the logarithmic growth phase. Ensure viability is >95% via Trypan Blue exclusion.

  • Resuspend cells in the appropriate complete culture medium.

  • Seed cells into the 384-well white opaque plates.

    • Optimization Insight: Seed at 1,000 to 4,000 cells per well in 40 µL of medium, depending on the doubling time of the specific cell line[1][6].

  • Incubate the plates overnight (16-24 hours) at 37°C, 5% CO₂ to allow for cell recovery and adherence.

Step 2: Compound Preparation and Serial Dilution
  • Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.

  • In a separate V-bottom dilution plate, perform a 10-point or 12-point serial dilution (1:3 or 1:4 ratios) in 100% DMSO.

  • Dilute the DMSO intermediate stocks 1:100 into intermediate culture medium to create 10X working solutions. This ensures the final DMSO concentration on the cells does not exceed 0.1%, preventing solvent toxicity.

Step 3: Compound Treatment & Mechanistic Validation
  • Primary Viability Arm: Transfer 5 µL of the 10X working solutions to the 384-well assay plate (final volume 45 µL). Include a 0.1% DMSO vehicle control.

  • Parallel Mechanistic Arm (Self-Validating Step): In a separate 96-well plate seeded with the same cells, pre-treat wells with 1 µM MG132 or 3 µM MLN4924 for 2 hours prior to adding the PROTAC. Incubate this plate for only 6-16 hours, then lyse and assess CBP/p300 protein levels via Western Blot or HiBiT assay to prove that degradation is UPS-dependent[9][8].

Step 4: Incubation
  • Incubate the primary 384-well viability plate for 72 to 120 hours at 37°C, 5% CO₂[1][6].

    • Note: Do not change the media during this period to avoid disturbing the equilibrium of the PROTAC-target-ligase ternary complex.

Step 5: Luminescence Readout
  • Remove the 384-well plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. This minimizes temperature gradients that cause edge effects.

  • Add an equal volume (e.g., 45 µL) of room-temperature CellTiter-Glo reagent to each well.

  • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a multi-mode microplate reader (e.g., PerkinElmer EnVision)[1].

Step 6: Data Analysis
  • Normalize the raw luminescence units (RLU) of compound-treated wells to the average RLU of the DMSO vehicle control wells (set as 100% viability).

  • Plot the normalized viability against the log of the compound concentration.

  • Fit the data using a 4-parameter logistic (4PL) non-linear regression model to determine the IC50. Carefully observe the high-concentration data points; if viability increases at the highest doses, exclude these points from the standard 4PL fit and report the presence of a Hook Effect[7].

References

  • 5, MedChemExpress.[5] 2.4, Journal of Medicinal Chemistry - ACS Publications.[4]

  • 6, bioRxiv.[6] 4.9, SKLS Labs / AACR Poster.[9] 5.3, MedChemExpress.[3]

  • 8, Foghorn Therapeutics.[8]

  • 1, PMC - NIH.[1] 8.7, UH Institutional Repository.[7]

  • 2, Journal of Medicinal Chemistry - ACS Publications.[2]

Sources

Application

Solvent vehicles for IP injection of P-007

Application Note: Optimization of Solvent Vehicles for Intraperitoneal (IP) Injection of P-007 Note on Compound Identity For the purpose of this technical guide, P-007 is identified as Thalidomide-NH-CBP/p300 ligand 2 (C...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Solvent Vehicles for Intraperitoneal (IP) Injection of P-007

Note on Compound Identity

For the purpose of this technical guide, P-007 is identified as Thalidomide-NH-CBP/p300 ligand 2 (CAS: 2484739-21-9), a PROTAC-based degrader.[1][2] Due to its high molecular weight (~922 Da) and significant lipophilicity, P-007 presents classic "brick dust" solubility challenges.[1] If your "P-007" refers to a proprietary internal code, follow the "Universal Lipophilic Protocol" outlined in Section 3.

Executive Summary

Intraperitoneal (IP) delivery of PROTACs like P-007 requires a delicate balance between solubility (preventing precipitation in the peritoneal cavity) and biocompatibility (preventing peritonitis or vehicle-induced toxicity).[1] P-007 is practically insoluble in pure aqueous media.[1]

This guide details a Tiered Solubilization Strategy , moving from standard co-solvents to advanced surfactant-based systems.[1] The recommended "Gold Standard" vehicle for P-007 is 10% DMSO / 40% PEG 300 / 5% Tween 80 / 45% Saline , capable of sustaining concentrations up to 2 mg/mL .[1]

Physicochemical Profile & Vehicle Logic

The Challenge: Why Saline Fails

P-007 possesses a large hydrophobic scaffold (Thalidomide moiety + Linker + CBP ligand).[1] Direct addition to saline results in immediate precipitation.[1] Injecting a suspension IP is strongly discouraged as it leads to:

  • Erratic Bioavailability: Dissolution-limited absorption.[1]

  • Local Toxicity: Granuloma formation on the peritoneum.[1]

  • Abdominal Adhesions: Physical irritation from crystal deposits.[1]

The Solution: The "Co-Solvent Trap"

We utilize a multi-component system where each ingredient plays a specific mechanistic role:

ComponentRoleMechanismLimit (Mouse IP)
DMSO Primary SolventDisrupts crystal lattice; solubilizes the core molecule.[1]< 10-15%
PEG 300 Co-solventIncreases dielectric constant; prevents precipitation upon dilution.[1]< 50%
Tween 80 SurfactantForms micelles to encapsulate P-007 molecules; prevents aggregation.< 5%
Saline DiluentProvides isotonicity to prevent osmotic shock to tissues.[1]Balance

Protocol: Preparation of P-007 for IP Injection

Materials Required
  • P-007 (Solid powder, stored at -20°C)[1]

  • DMSO (Anhydrous, sterile filtered, Sigma D2650 or equiv)[1]

  • PEG 300 (Polyethylene glycol 300, MedChemExpress or equiv)[1]

  • Tween 80 (Polysorbate 80, low peroxide grade)[1]

  • 0.9% Saline (Sterile)[1][3]

  • Vortex mixer and Sonicator (Water bath)[1]

Workflow Diagram: The "Clear Solution" Pathway

G Start Weigh P-007 Powder Step1 1. Add 10% volume DMSO (Primary Solubilization) Start->Step1 Sonicate Sonicate (37°C, 5 min) Step1->Sonicate Check1 Is it Clear? Step2 2. Add 40% volume PEG 300 (Stabilization) Check1->Step2 Yes Fail Precipitation Detected DO NOT INJECT Check1->Fail No (Insoluble in DMSO) Sonicate->Check1 Step3 3. Add 5% volume Tween 80 (Micelle Formation) Step2->Step3 Step4 4. Add 45% volume Warm Saline (Dilution - Dropwise!) Step3->Step4 Final Ready for Injection (Clear Solution) Step4->Final

Caption: Step-by-step solubilization workflow ensuring P-007 remains in solution during the transition from organic to aqueous phase.

Step-by-Step Procedure (Example: 2 mg/mL Formulation)

Target Volume: 1000 µL (1 mL) Target Dose: 10 mg/kg for a 20g mouse (100 µL injection volume)[1]

  • Weighing: Weigh 2.0 mg of P-007 powder into a sterile 1.5 mL microcentrifuge tube.

  • Primary Solubilization (DMSO):

    • Add 100 µL of DMSO.[1]

    • Vortex vigorously for 30 seconds.

    • Critical Check: The solution must be completely clear. If particles persist, sonicate at 37°C for 5 minutes.

  • Co-Solvent Addition (PEG 300):

    • Add 400 µL of PEG 300.[1]

    • Vortex for 10 seconds. The solution becomes viscous but should remain clear.[1]

  • Surfactant Addition (Tween 80):

    • Add 50 µL of Tween 80.[1]

    • Vortex gently.[1] Avoid excessive foaming.[1]

  • Aqueous Dilution (Saline) - The Danger Zone:

    • Pre-warm the 0.9% Saline to 37°C.[1]

    • Add 450 µL of Saline dropwise while vortexing gently.

    • Why Dropwise? Rapid addition of water can cause "solvent shock," forcing the drug to crash out of solution before micelles can form.[1]

  • Final Inspection: Hold the tube up to a light source. The liquid should be clear to slightly opalescent.[1] If cloudy or white precipitate is visible, do not inject .[1]

Self-Validating the Vehicle (Control Experiments)

Before the main study, you must validate that the vehicle itself is not confounding your data.[1]

Experiment A: The "Mock" Injection Inject 3 mice with the vehicle only (10% DMSO/40% PEG/5% Tween/45% Saline) at 5 mL/kg (100 µL per 20g mouse).[1]

  • Monitor: Grimacing (pain), lethargy, or weight loss over 24 hours.[1]

  • Pass Criteria: No behavioral changes; <5% weight loss.

Experiment B: Stability Benchmarking Leave the prepared P-007 solution on the bench at room temperature for 4 hours.

  • Monitor: Check for crystal formation every hour.

  • Pass Criteria: Solution remains clear for the duration of the dosing session.

Troubleshooting & Alternative Vehicles

If the standard protocol causes toxicity or fails to solubilize higher doses (>5 mg/mL), utilize the following decision matrix:

IssueObservationAdjustment
Precipitation White cloudiness upon adding saline.[1]Switch to Cyclodextrins: Replace the PEG/Tween/Saline mix with 30% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water. Dissolve drug in minimal DMSO first, then add 30% CD solution.[1]
Toxicity Mice show writhing or inactivity immediately post-injection.[1]Reduce DMSO: Lower DMSO to 5%. Increase PEG 300 to 50%.
Viscosity Solution is too thick to inject easily.[1]Reduce PEG: Lower PEG 300 to 30% and increase Saline. Note: This may lower solubility limit.
Alternative Formulation: Cyclodextrin (The "Gentle" Option)

For sensitive models (e.g., SCID mice), the high solvent load of the standard protocol may be toxic.[1]

  • Dissolve P-007 in 5% DMSO .

  • Add 40% HP-β-CD (w/v) in PBS slowly.

  • Sonicate for 10-20 minutes. Note: This often achieves lower concentrations (0.5 - 1 mg/mL) but is much better tolerated.[1]

References

  • Strickley, R. G. (2004).[1] Solubilizing excipients in oral and injectable formulations.[1][3][4] Pharmaceutical Research, 21(2), 201-230.[1] (Standard reference for vehicle toxicity limits).

  • Gad, S. C., et al. (2016).[1] Tolerable levels of nonclinical vehicles and formulations used in studies by multiple routes in multiple species. International Journal of Toxicology, 35(2), 95-122.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Degradation &amp; Preventing Hook Effect with Thalidomide-NH-CBP/p300 ligand 2

Product Identity: Thalidomide-NH-CBP/p300 ligand 2 (Catalog Name: P-007) CAS No: 2484739-21-9 Target: CBP (CREB-binding protein) / p300 (E1A-associated protein p300) Mechanism: Cereblon (CRBN)-based PROTAC[1] Core Concep...

Author: BenchChem Technical Support Team. Date: March 2026

Product Identity: Thalidomide-NH-CBP/p300 ligand 2 (Catalog Name: P-007) CAS No: 2484739-21-9 Target: CBP (CREB-binding protein) / p300 (E1A-associated protein p300) Mechanism: Cereblon (CRBN)-based PROTAC[1]

Core Concept: The "Hook Effect" Explained

User Question: "I observed near-complete degradation of CBP/p300 at 100 nM, but at 10 µM, the protein levels returned to near-baseline. Is my compound degrading or precipitating?"

Scientist Response: This is the classic "Hook Effect" (or Prozone Effect), a characteristic feature of bifunctional molecules like PROTACs. It is not a compound failure but a kinetic consequence of the ternary complex mechanism.

The Mechanism

PROTACs work by forming a Ternary Complex (Target—PROTAC—E3 Ligase).[2][3][4][5][6]

  • Optimal Concentration (The "Sweet Spot"): The PROTAC concentration is stoichiometric with the Target and E3 Ligase, favoring the formation of the productive [Target:PROTAC:E3] complex. Ubiquitination and degradation occur.[2][4][5][6]

  • Excess Concentration (The "Hook"): When PROTAC molecules are in vast excess, they saturate the binding sites on both the Target and the E3 Ligase independently. This forms non-productive Binary Complexes ([Target:PROTAC] and [E3:PROTAC]), preventing the two proteins from meeting.

Visualizing the Mechanism

HookEffect cluster_optimal Optimal Concentration (High Degradation) cluster_hook High Concentration (Hook Effect) PROTAC_Opt PROTAC Ternary Productive Ternary Complex (Ubiquitination) PROTAC_Opt->Ternary Target_Opt CBP/p300 Target_Opt->Ternary E3_Opt Cereblon (E3) E3_Opt->Ternary PROTAC_High1 PROTAC (Excess) Binary1 Binary Complex A (Blocked Target) PROTAC_High1->Binary1 PROTAC_High2 PROTAC (Excess) Binary2 Binary Complex B (Blocked E3) PROTAC_High2->Binary2 Target_Hook CBP/p300 Target_Hook->Binary1 E3_Hook Cereblon (E3) E3_Hook->Binary2

Figure 1: At optimal doses, PROTACs bridge the Target and E3. At high doses, excess PROTAC saturates individual binding sites, blocking complex formation.[2]

Troubleshooting Guide: Diagnosing Efficacy Issues

Issue 1: Inconsistent DC50 (Half-maximal degradation concentration)
  • Symptom: You calculate a DC50 of 50 nM in one run and 500 nM in another.

  • Root Cause: The Hook Effect creates a "Bell-Shaped" dose-response curve. If you fit a standard sigmoidal inhibitory curve (IC50 model) to bell-shaped data without excluding the high-concentration points, the regression algorithm will be skewed, resulting in an artificial DC50.

  • Solution:

    • Plot the data visually first.

    • Exclude data points where the hook effect (rebound of protein signal) is obvious (typically >1 µM for this ligand).

    • Re-fit the curve using only the descending portion of the slope.

Issue 2: No Degradation Observed (Even at High Doses)
  • Symptom: Western blot shows stable CBP/p300 levels across 1 nM to 10 µM.

  • Root Cause:

    • Cell Line Specificity: The cell line may have low Cereblon (CRBN) expression.

    • Incubation Time: CBP/p300 are large proteins (~300 kDa) and may require longer ubiquitination cycles.

  • Validation Protocol:

    • Check E3 Expression: Run a Western blot for Cereblon in your cell lysate. If CRBN is absent, Thalidomide-based PROTACs will not work.

    • Positive Control: Use a known degrader like dCBP-1 or Lenalidomide (for IKZF1/3 degradation) to validate the CRBN machinery in your cells.

Issue 3: Toxicity Masks Degradation
  • Symptom: Protein levels decrease, but cells look unhealthy or dead.

  • Root Cause: CBP/p300 are essential for cell viability. Prolonged degradation can be cytotoxic.

  • Solution: Run a parallel CellTiter-Glo viability assay. Ensure your degradation measurements (e.g., at 6-16 hours) occur before significant cell death (typically >24-48 hours).

Optimization Protocol: The "Golden Window" Assay

To prevent the hook effect from ruining your data, you must experimentally determine the Dmax (Maximum Degradation) window.

Experimental Design
ParameterRecommendationRationale
Concentration Range 0.1 nM – 10 µM (Semi-log dilution)Covers the onset, Dmax, and Hook Effect phases.
Time Points 6h, 16h, 24h 6h captures rapid degradation; 16-24h captures maximal depletion.[5][6]
Lysis Buffer RIPA + Protease Inhibitors Strong lysis is needed for nuclear proteins like CBP/p300.
Gel Electrophoresis 4-12% Gradient or 6% Tris-Glycine CBP (265 kDa) and p300 (300 kDa) are very large. Standard 10-12% gels will prevent them from entering or resolving.
Loading Control Vinculin or HSP90 GAPDH/Actin (37-42 kDa) run too far ahead of CBP/p300. Use a high-MW control.
Step-by-Step Workflow

OptimizationWorkflow Start Start: Cell Seeding (70% Confluency) Treat Treatment: P-007 (0.1, 1, 10, 100, 1000, 10000 nM) Start->Treat Incubate Incubation: 16 Hours (Standard) Treat->Incubate Lyse Lysis: RIPA Buffer + Protease Inhibitors Incubate->Lyse Blot Western Blot (Low % Gel for 300kDa Target) Lyse->Blot Analyze Analysis: Plot Signal vs Log[Conc] Blot->Analyze

Figure 2: Workflow for identifying the optimal degradation concentration (Dmax) and avoiding the hook region.

Frequently Asked Questions (FAQs)

Q: Can I wash out the PROTAC to reduce the hook effect? A: No. PROTACs generally require continuous exposure to maintain degradation because the protein is constantly resynthesized. Washing out the compound will allow the protein levels to recover (the "PROTAC rebound").

Q: Why does the hook effect happen at 1 µM for this compound but 10 µM for others? A: This depends on the Cooperativity (α) of the ternary complex.

  • High Cooperativity (α > 1): The PROTAC "prefers" to bind both proteins simultaneously. This stabilizes the ternary complex and pushes the hook effect to higher concentrations.

  • Low Cooperativity (α < 1): The PROTAC binds each protein independently with similar affinity. The hook effect appears earlier (lower concentrations). Thalidomide-NH-CBP/p300 ligand 2 generally shows a hook effect starting >1-5 µM depending on cell line E3 levels.

Q: How do I store the stock solution to prevent degradation? A: Dissolve in 100% DMSO to create a 10 mM stock. Aliquot into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles, as hydrolysis of the thalidomide glutarimide ring can occur, rendering the PROTAC inactive.

References

  • Compound Source: MedChemExpress. Thalidomide-NH-CBP/p300 ligand 2 (P-007) Datasheet. Retrieved from

  • Mechanism of Action: Vannam, R., et al. (2021). Structure-Based Design of CBP/EP300 Degraders: When Cooperativity Overcomes Affinity. Journal of Medicinal Chemistry. Retrieved from

  • Hook Effect Theory: Douglass, E. F., et al. (2013). A comprehensive mathematical model for three-body binding equilibria. Journal of the American Chemical Society. Retrieved from

  • Patent Origin: WO2020173440.[1][7][8] Cyclic-AMP Response Element Binding Protein (CBP) and/or Adenoviral E1A Binding Protein of 300 kDa (p300) Degradation Compounds.[7] Retrieved from [7]

Sources

Optimization

Technical Support Center: Troubleshooting Weak CBP Degradation in Western Blots

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of weak or absent signals for CREB-binding protein (CBP) in Western blot analyses. As a large, multi-domain protein of approximately 265-300 kDa, CBP presents unique challenges in its detection. This resource is designed to provide not just procedural steps, but the underlying scientific rationale to empower you to optimize your experiments effectively.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to help you diagnose and resolve issues based on the specific problems you are observing in your Western blot results.

Question 1: I don't see any CBP band at all, or the signal is extremely faint. What are the likely causes and how can I fix this?

A complete lack of signal is a frustrating but common issue. The root cause can lie in multiple stages of the Western blot workflow, from initial sample preparation to the final detection step.

Potential Cause 1: Low Abundance of CBP in the Lysate

CBP is a nuclear protein, and its abundance can vary depending on the cell type and experimental conditions.

  • Solution:

    • Enrich for Nuclear Proteins: Perform a nuclear fractionation to concentrate CBP. Standard whole-cell lysates dilute nuclear proteins with the much more abundant cytoplasmic and membrane fractions.[1][2][3][4][5] A high-quality nuclear extraction is often the most critical step for successful CBP detection.

    • Increase Total Protein Load: While nuclear enrichment is preferred, you can also try increasing the total amount of protein loaded per well. However, be aware that this can also increase background signal.[2][6][7]

    • Positive Control: Always include a positive control, such as a lysate from a cell line known to express high levels of CBP, to validate that the downstream steps of your protocol are working.[2]

Potential Cause 2: Inefficient Protein Transfer

Due to its large size, CBP requires optimized transfer conditions to efficiently move from the gel to the membrane.

  • Solution:

    • Optimize Gel Percentage: Use a low-percentage acrylamide gel (e.g., 6-8%) or a gradient gel (e.g., 4-12%) to improve the resolution and subsequent transfer of high molecular weight proteins.[8][9][10]

    • Wet Transfer is Recommended: For large proteins like CBP, a wet (tank) transfer is generally more efficient than a semi-dry transfer.[11]

    • Extend Transfer Time and Adjust Voltage: A common starting point is to transfer overnight at a low, constant voltage (e.g., 20-30V) in a cold room or with an ice pack.[9][10][12]

    • Modify Transfer Buffer:

      • Adding a low concentration of SDS (up to 0.05-0.1%) to the transfer buffer can help large proteins elute from the gel.[8][9][10][13]

      • Reducing the methanol concentration to 10% or less can prevent protein precipitation within the gel.[10][14]

    • Membrane Choice: PVDF membranes generally have a higher binding capacity for proteins than nitrocellulose and are recommended for large proteins.[8]

Potential Cause 3: Suboptimal Antibody Concentrations or Incubation

The affinity and concentration of both the primary and secondary antibodies are critical for a strong signal.

  • Solution:

    • Optimize Primary Antibody Concentration: If the signal is weak, try increasing the concentration of your primary antibody or incubating it overnight at 4°C to enhance binding.[2][6][15]

    • Use a Validated Antibody: Ensure your primary antibody is validated for Western blotting and has been shown to detect CBP in your species of interest.

    • Secondary Antibody: Use a fresh, high-quality secondary antibody and optimize its dilution.

Potential Cause 4: Insufficient Detection Sensitivity

The choice of chemiluminescent substrate can dramatically impact your ability to detect low-abundance proteins.

  • Solution:

    • Use a High-Sensitivity ECL Substrate: If you are using a standard ECL substrate, switching to a high-sensitivity one can significantly amplify the signal.[16][17][18][19][20] Products like SuperSignal™ West Atto or Radiance Plus are designed for detecting femtogram levels of protein.[16][17][18][19]

    • Ensure Substrate is at Room Temperature: Cold substrates can have a slower reaction rate, leading to a weaker signal.[21]

    • Proper Incubation: Allow the substrate to incubate on the blot for the recommended time (usually 1-5 minutes) before imaging.[21]

Question 2: I am trying to observe CBP degradation after a drug treatment, but the band intensity doesn't change. What could be wrong?

Observing changes in protein levels requires a carefully controlled experiment. If you are not seeing the expected degradation, consider the following:

Potential Cause 1: The Ubiquitin-Proteasome Pathway is Not Sufficiently Blocked (or Activated)

CBP degradation is often mediated by the ubiquitin-proteasome pathway.[22]

  • Solution:

    • Use a Proteasome Inhibitor as a Control: To confirm that your experimental system is capable of showing changes in CBP levels, treat cells with a proteasome inhibitor like MG132.[23][24][25][26][27][28] This should lead to an accumulation of ubiquitinated CBP and an increase in the total CBP signal, confirming that the protein is turned over by the proteasome. A typical treatment is 10-20 µM MG132 for 4-6 hours.[25]

    • Titrate Your Drug and Time Course: Your drug may require a higher concentration or a longer/shorter treatment time to induce CBP degradation. Perform a dose-response and time-course experiment to find the optimal conditions.

Potential Cause 2: Issues with Post-Translational Modifications (PTMs)

Antibody binding can be affected by post-translational modifications (PTMs) such as phosphorylation or acetylation.[29][30][31][32][33] If your drug alters a PTM near the antibody's epitope, it could mask the binding site, making it appear as if the protein is not there, even if it is.

  • Solution:

    • Use a Different Antibody: Try an antibody that recognizes a different epitope on the CBP protein.

    • Consider the Cellular Context: Be aware of signaling pathways activated by your treatment that might alter CBP's PTM status. For example, CBP is known to be phosphorylated, which can regulate its activity and stability.[33][34]

Potential Cause 3: Inappropriate Blocking Buffer

The choice of blocking buffer can sometimes interfere with antibody binding, especially for specific PTMs.

  • Solution:

    • Avoid Milk for Phospho-Specific Antibodies: If you are using an antibody that detects a phosphorylated form of CBP, avoid using non-fat dry milk as a blocking agent, as it contains phosphoproteins (like casein) that can increase background or mask the signal.[35][36][37] Use Bovine Serum Albumin (BSA) instead.[35][36][37]

    • Use TBS-based Buffers for Phospho-Proteins: Phosphate-buffered saline (PBS) can interfere with the detection of phosphorylated proteins. It is recommended to use Tris-buffered saline (TBS) for all buffers in your protocol when working with phospho-specific antibodies.[38]

Experimental Protocols

Protocol 1: Nuclear Extraction for CBP Western Blot

This protocol is designed to enrich for nuclear proteins, increasing the concentration of CBP in your sample.

  • Cell Collection: Harvest cells and wash them once with ice-cold PBS. Centrifuge at 500 x g for 5 minutes and discard the supernatant.

  • Cytoplasmic Lysis: Resuspend the cell pellet in 4-5 pellet volumes of ice-cold Buffer A (10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease inhibitors).

  • Incubation: Incubate on ice for 15 minutes to allow cells to swell.

  • Detergent Lysis: Add NP-40 or IGEPAL to a final concentration of 0.5% and vortex vigorously for 15 seconds.

  • Isolate Nuclei: Centrifuge at 3,000 x g for 10 minutes at 4°C. The supernatant is the cytoplasmic fraction. The pellet contains the nuclei.[5]

  • Nuclear Lysis: Resuspend the nuclear pellet in 1.5-2 pellet volumes of ice-cold Buffer B (20 mM HEPES pH 7.9, 400 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors).

  • Extraction: Incubate on ice for 30 minutes with intermittent vortexing to lyse the nuclei and release nuclear proteins.

  • Clarification: Centrifuge at 16,000 x g for 20 minutes at 4°C.

  • Collect Supernatant: The supernatant contains the nuclear extract. Determine the protein concentration using a BCA assay.

Protocol 2: Optimized Western Blot Transfer for Large Proteins
  • Gel Electrophoresis: Separate 30-50 µg of nuclear extract on a 3-8% Tris-Acetate or a 4-12% Bis-Tris gradient gel.[8][39]

  • Equilibration: After electrophoresis, equilibrate the gel in 1X Transfer Buffer containing 0.05% SDS for 10-15 minutes.

  • Transfer Setup: Assemble the transfer stack in a wet transfer apparatus. Ensure no air bubbles are trapped between the gel and the PVDF membrane.

  • Transfer Conditions: Transfer overnight at 30V and constant amperage at 4°C, or for 2-3 hours at 70-100V with cooling.[9]

  • Verification: After transfer, stain the membrane with Ponceau S to confirm successful protein transfer across the molecular weight range.[13]

Visualizations

CBP Degradation Pathway

CBP_Degradation cluster_0 Cellular Stimulus cluster_1 Signaling Cascade cluster_2 CBP Modification & Degradation Stimulus Signal (e.g., Hypoxia, Drug Treatment) Kinase Kinase Activation Stimulus->Kinase activates E3_Ligase E3 Ubiquitin Ligase (e.g., Siah1/2, FBXL19) Kinase->E3_Ligase activates CBP CBP Kinase->CBP phosphorylates pCBP Phosphorylated CBP E3_Ligase->pCBP targets CBP->pCBP ubCBP Polyubiquitinated CBP pCBP->ubCBP polyubiquitinates Proteasome 26S Proteasome ubCBP->Proteasome is targeted to Degradation Degraded Peptides Proteasome->Degradation degrades into

Western Blot Workflow for CBP

WB_Workflow cluster_prep Sample Preparation cluster_sep Separation & Transfer cluster_detect Immunodetection Cell_Culture 1. Cell Culture & Treatment Nuc_Extract 2. Nuclear Extraction Cell_Culture->Nuc_Extract Quant 3. Protein Quantification Nuc_Extract->Quant SDS_PAGE 4. SDS-PAGE (Low % Gel) Quant->SDS_PAGE Transfer 5. Wet Transfer (Overnight) SDS_PAGE->Transfer Blocking 6. Blocking (BSA/TBST) Transfer->Blocking Pri_Ab 7. Primary Ab (Anti-CBP) Blocking->Pri_Ab Sec_Ab 8. Secondary Ab (HRP-conjugated) Pri_Ab->Sec_Ab Detection 9. High-Sensitivity ECL Substrate Sec_Ab->Detection Imaging 10. Imaging Detection->Imaging

Frequently Asked Questions (FAQs)

Q1: Why is a nuclear extraction so important for CBP? CBP is a transcriptional co-activator, meaning its primary location and function are within the nucleus. Whole-cell lysates contain a vast amount of cytoplasmic and membrane proteins that dilute the nuclear protein fraction, often pushing the CBP concentration below the limit of detection for a standard Western blot. A nuclear extraction enriches for CBP, making it much easier to detect.[2]

Q2: Can I use a semi-dry transfer for CBP? While semi-dry transfers are faster, they are generally less efficient for very large proteins (>150 kDa) like CBP.[11] A traditional wet (tank) transfer, especially when performed overnight at a low voltage, provides the extended time needed to effectively move large proteins out of the gel and onto the membrane.[9][10]

Q3: My lab only has a standard ECL substrate. Can I still get a signal? It is possible, but challenging. To maximize your chances with a standard substrate, you must optimize every other step of the process: load a high amount of nuclear extract (40-50 µg), ensure a highly efficient transfer, and use an optimized, high concentration of a quality primary antibody. However, if the signal remains weak, a high-sensitivity substrate is the most straightforward solution.[16][17][20]

Q4: I see a band, but it's part of a smear. What's causing this? A smear can be caused by several factors:

  • Protein Degradation: Ensure you use protease inhibitors in your lysis buffers and keep samples on ice at all times.

  • Too Much Protein Loaded: Overloading the gel can cause bands to run unevenly and appear smeared.[40]

  • Insufficient Lysis: If the sample is not fully lysed, it can lead to viscosity and smearing. Sonication of the nuclear extract can help shear DNA and reduce viscosity.[4]

Q5: What is the expected molecular weight of CBP? The predicted molecular weight of human CBP is around 265 kDa. However, due to extensive post-translational modifications, it often migrates slower on an SDS-PAGE gel, appearing closer to 300 kDa. Always use a high-range molecular weight marker to accurately identify your band.

References

  • Costes, S., et al. (2007). Degradation of cAMP-Responsive Element–Binding Protein by the Ubiquitin-Proteasome Pathway Contributes to Glucotoxicity in β-Cells and Human Pancreatic Islets. Diabetes, 56(3), 669-677. Retrieved from [Link]

  • Atlantis Bioscience Pte Ltd. (2023, October 15). The best-in-class ECL substrate for protein detection in Western Blot analysis: Radiance series from Azure Biosystems. Retrieved from [Link]

  • G-Biosciences. (n.d.). Improved Western blotting transfer for high molecular weight proteins. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). ECL Western Blot Substrates. Retrieved from [Link]

  • ResearchGate. (2013, September 25). Transferring high molecular weight proteins in western blots?. Retrieved from [Link]

  • Cytiva. (2017, July 11). Western Blot Buffers: TBS and PBS. Retrieved from [Link]

  • Cummins, E. P., et al. (2001). Phosphorylation-dependent targeting of cAMP response element binding protein to the ubiquitin/proteasome pathway in hypoxia. Proceedings of the National Academy of Sciences, 98(20), 11448-11453. Retrieved from [Link]

  • Yin, X., et al. (2004). Ubiquitin-proteasome-mediated CREB repressor degradation during induction of long-term facilitation. Journal of Neurochemistry, 91(2), 430-441. Retrieved from [Link]

  • LI-COR Biosciences. (2015, May 5). 10 Possible Causes of Weak Signals on Chemiluminescent Western Blot Images. Retrieved from [Link]

  • Precision Biosystems. (2023, July 6). How to select the correct blocking buffer for Western Blotting. Retrieved from [Link]

  • Pan, L., et al. (2017). Regulation of the ubiquitylation and deubiquitylation of CREB-binding protein modulates histone acetylation and lung inflammation. Science Signaling, 10(483), eaai8493. Retrieved from [Link]

  • ResearchHub. (2024, April 4). SOP for Nuclear and Cytoplasmic Fractionation. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Western Blot Troubleshooting: Faint Bands or Weak Signal. Retrieved from [Link]

  • CYANAGEN. (n.d.). Western Blotting Troubleshooting - CYANAGEN TIPS – No Bands or Weak Bands. Retrieved from [Link]

  • EpigenTek. (n.d.). Nuclear Extraction Protocol. Retrieved from [Link]

  • The Antibody Society. (2017, October 26). Post-translational Modification in Antibody Function. Retrieved from [Link]

  • Advansta Inc. (2015, April 22). Six Tips for Transferring Large Proteins for Western Blotting. Retrieved from [Link]

  • ResearchGate. (2023, August 14). (PDF) Nuclear Extract Preparation for Western Blot. Retrieved from [Link]

  • ResearchGate. (2019, May 6). Western blot of acetylated EP300/CBP proteins?. Retrieved from [Link]

  • Boster Bio. (n.d.). Protein Transfer - Western Blot Optimization. Retrieved from [Link]

  • Wu, M., et al. (2023). Comprehensive Optimization of Western Blotting. Biomedicines, 11(8), 2269. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of MG132 (A) or bafilomycin A1 (B) on the protein levels of.... Retrieved from [Link]

  • Biocompare. (n.d.). Methods and Tips for Western Blot Protein Transfer. Retrieved from [Link]

  • You, J., et al. (2012). Treatment with the Proteasome Inhibitor MG132 during the End of Oocyte Maturation Improves Oocyte Competence for Development after Fertilization in Cattle. PLOS ONE, 7(11), e48822. Retrieved from [Link]

  • Veskoukis, A. S., et al. (2008). Effects of proteasome inhibitor, MG132, on proteasome activity and oxidative status of rat liver. Toxicology and Applied Pharmacology, 228(2), 209-216. Retrieved from [Link]

  • Ranomics. (2025, October 7). The Impact of Post-Translational Modifications in Mammalian Protein Production and Antibody Discovery. Retrieved from [Link]

  • Boster Bio. (n.d.). Western Blotting Antibody Concentration Optimization. Retrieved from [Link]

  • Tvrdá, E., et al. (2023). Modulatory effect of MG-132 proteasomal inhibition on boar sperm motility during in vitro capacitation. Frontiers in Cell and Developmental Biology, 11, 1140924. Retrieved from [Link]

  • ResearchGate. (2025, August 9). MG132 proteasome inhibitor modulates proinflammatory cytokines production and expression of their receptors in U937 cells: Involvement of nuclear factor-κB and activator protein-1. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Post-Translational Modification (PTM) Analysis. Retrieved from [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • PTM BIO. (n.d.). Anti-CBP Rabbit pAb. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: CBP/p300 PROTAC Linker Optimization

Current Status: Online Operator: Senior Application Scientist Topic: Optimizing Linker Length & Composition for CBP/p300 Degraders Introduction: The Geometry of Degradation Welcome to the technical support center for CBP...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist Topic: Optimizing Linker Length & Composition for CBP/p300 Degraders

Introduction: The Geometry of Degradation

Welcome to the technical support center for CBP/p300 PROTAC development. You are likely here because your degrader binds the target (CBP/p300) and the E3 ligase (CRBN/VHL) individually but fails to induce degradation in cells.

The Root Cause: CBP and p300 are massive, multi-domain transcriptional co-activators (~300 kDa). Unlike smaller targets (e.g., BRD4), the spatial requirement to bridge the CBP bromodomain (or HAT domain) to an E3 ligase without steric clash is unforgiving. The linker is not merely a connector; it is a structural determinant that dictates ternary complex cooperativity (


) .

This guide addresses the three critical failure modes in CBP/p300 PROTAC design:

  • Steric Clash (Linker too short)

  • Entropic Penalty (Linker too long/flexible)

  • The Hook Effect (Dosing & Cooperativity issues)

Module 1: Linker Length Scanning (The "Goldilocks" Zone)

Scientific Logic

For CBP/p300, the distance between the ligand binding pocket (often the Bromodomain) and the solvent-exposed surface is significant.

  • Too Short (<10 Å): The E3 ligase collides with the CBP surface before the warhead engages.

  • Too Long (>25 Å): The complex suffers from high entropic penalty (

    
    ). The PROTAC acts as a "floppy" rope, reducing the probability of the E3 and Target meeting.
    
Experimental Protocol: The "Ladder" Synthesis Strategy

Do not synthesize random lengths. Use a systematic "ladder" approach.

Step 1: Design the Library Construct a focused library varying by 2-3 atoms or 1 PEG unit.[1]

Linker TypeCompositionLength EstimateNotes
Alkyl (Rigid)

C8, C10, C12, C14High hydrophobicity.[1] Good for membrane permeability but poor solubility.
PEG (Flexible)

PEG2, PEG3, PEG4, PEG5High solubility.[1] dCBP-1 uses a PEG-based linker (approx PEG4/5 equivalent).[1]
Rigidified Piperazine/Piperidine~10-15 ÅReduces entropic penalty.[1] Critical for improving oral bioavailability (e.g., dCE-2 ).[1]

Step 2: Screen for Degradation (


) [1][2]
  • Cell Line: MM1.S (Multiple Myeloma) – Highly sensitive to CBP/p300 loss.

  • Method: Western Blot (High throughput HiBiT is preferred if available).[1]

  • Concentration: Single point screen at 100 nM and 1

    
    M.
    
Troubleshooting Guide

Q: My short-linker PROTAC (e.g., C6-alkyl) binds CBP (


 = 50 nM) but shows 0% degradation. Why? 
A:  You have likely created a "blocker," not a degrader. The linker is too short to permit the E3 ligase to dock. The PROTAC is occupying the binding site, preventing natural ligand binding, but cannot recruit the ubiquitination machinery. Action:  Increase linker length by 3-4 atoms immediately.

Q: My long-linker PROTAC (PEG8) degrades CBP but has a very high


 (>500 nM). 
A:  The linker is too flexible. The entropic cost of folding that long chain into a productive ternary complex is too high. Action:  Switch to a rigid linker (e.g., replace PEG units with a piperazine or phenyl ring) to "pre-organize" the molecule.

Module 2: The Hook Effect & Cooperativity

The Mechanism

The "Hook Effect" is the bell-shaped dose-response curve where degradation efficiency decreases at high concentrations.[3] This occurs because the PROTAC saturates both the Target and the E3 Ligase independently, forming binary complexes (Target:PROTAC and E3:PROTAC) rather than the productive Ternary Complex (Target:PROTAC:E3).[3]

Positive Cooperativity (


):  The binding of the PROTAC to one protein enhances the affinity for the second. This widens the effective dosing window and delays the hook effect.[4]
Visualization: Ternary Complex Equilibrium

HookEffect PROTAC PROTAC BinaryT Binary Complex (Target:PROTAC) PROTAC->BinaryT + Target BinaryE Binary Complex (E3:PROTAC) PROTAC->BinaryE + E3 Target CBP/p300 E3 E3 Ligase (CRBN/VHL) Ternary Active Ternary Complex (Target:PROTAC:E3) Ubiquitination Occurs BinaryT->Ternary + E3 (Cooperativity driven) BinaryE->Ternary + Target Saturation Saturation (Hook Effect) Separate Binary Complexes No Degradation Ternary->Saturation Excess PROTAC (High Conc.)

Caption: The delicate equilibrium of PROTAC kinetics. At high concentrations (dashed red line), the system reverts to non-productive binary complexes (The Hook Effect).

Troubleshooting The Hook Effect

Issue: You observe a sharp drop in degradation at 10


M compared to 1 

M. Diagnosis: Classical Hook Effect. Solution:
  • Do not discard the compound. A hook effect actually confirms your molecule is working via a PROTAC mechanism (unlike a standard inhibitor).

  • Optimize Cooperativity: Compounds with high positive cooperativity resist the hook effect. Revisit Module 1 and test rigid linkers (e.g., dCE-2 analogs) which often display higher cooperativity than flexible PEG chains.

  • Check

    
    :  If 
    
    
    
    is >90% at the peak, the compound is valid. Focus on finding the therapeutic window (usually 10 nM – 100 nM for potent CBP degraders like dCBP-1 ).[1]

Module 3: Physicochemical Properties & Permeability

CBP/p300 PROTACs are heavy (MW > 900 Da). Getting them into the cell is half the battle.

Workflow: Optimization Cycle

Optimization Start Hit Compound (Binds CBP & E3) LinkerScan Linker Length Scan (Synthesis of 5-6 analogs) Start->LinkerScan Test1 Assay 1: TR-FRET (Measure Ternary Complex) LinkerScan->Test1 Test2 Assay 2: Western Blot (Measure Dmax & DC50) Test1->Test2 Decision Is Degradation > 50%? Test2->Decision Permeability Permeability Check (PAMPA / Caco-2) Decision->Permeability Yes Refine Rigidify Linker (Piperazines/Alkynes) Decision->Refine No (Steric/Entropy issue) Permeability->Refine Low Permeability (Too polar/large) Final Lead Candidate (e.g., dCBP-1 profile) Permeability->Final High Permeability Refine->LinkerScan

Caption: Iterative workflow for optimizing linker properties to balance degradation potency with cellular permeability.

FAQ: Permeability vs. Solubility

Q: My PEG-linker PROTAC is soluble but inactive in cells. My Alkyl-linker PROTAC precipitates but is active in cells (at low doses). Which path do I follow? A: Follow the Alkyl/Rigid path.

  • Reasoning: PEG linkers increase Polar Surface Area (PSA).[1] For large molecules like CBP PROTACs, high PSA kills membrane permeability.

  • The "Chameleon" Effect: Successful degraders like dCE-2 often use flexible alkyl or semi-rigid linkers that can fold upon themselves to hide polar groups during membrane transit, then open up inside the cytosol.

  • Tip: If solubility is limiting, do not just add PEG. Instead, modify the warhead or the E3 ligand (e.g., fluorination) to adjust LogD without adding floppy linker mass.

References

  • Vannam, R., et al. (2021). Targeted degradation of the enhancer lysine acetyltransferases CBP and p300. Cell Chemical Biology.[5] (Describes dCBP-1 , the benchmark PEG-linker CBP degrader). [1]

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs.[1] Nature Chemical Biology. (Foundational paper on the Hook Effect and catalytic nature of PROTACs). [1]

  • Durbin, A. D., et al. (2022). Structure-Based Design of CBP/EP300 Degraders: When Cooperativity Overcomes Affinity.[1][6] ACS Medicinal Chemistry Letters.[7] (Describes dCE-2 and the use of alkyl/rigid linkers for cooperativity). [1]

  • Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery.[1] Cell. (Comprehensive review on linker design principles). [1]

Sources

Optimization

P-007 Technical Support Hub: Optimizing Degradation in Low-CRBN Systems

Product: P-007 (CRBN-Recruiting PROTAC) Application Focus: Degradation Efficiency in Low-Cereblon (CRBN) Expression Models Document ID: P007-TS-LOWCRBN-v2.4 Executive Summary: The "Low-CRBN" Challenge Welcome to the P-00...

Author: BenchChem Technical Support Team. Date: March 2026

Product: P-007 (CRBN-Recruiting PROTAC) Application Focus: Degradation Efficiency in Low-Cereblon (CRBN) Expression Models Document ID: P007-TS-LOWCRBN-v2.4

Executive Summary: The "Low-CRBN" Challenge

Welcome to the P-007 Technical Support Center. You are likely visiting this page because P-007, a potent Cereblon (CRBN)-recruiting degrader, is showing reduced or inconsistent efficacy in specific cell lines (e.g., HeLa, certain drug-resistant myeloma lines, or primary patient samples).

The Core Mechanism: P-007 functions as a "molecular glue" heterobifunctional molecule. It requires the formation of a ternary complex: [Target Protein] — [P-007] — [CRBN E3 Ligase] .

The Problem: In cells with low endogenous CRBN expression, the E3 ligase becomes the limiting reagent. This alters the stoichiometric equilibrium, making the system highly susceptible to the Hook Effect (autoinhibition) at concentrations that would normally be effective in high-CRBN lines. This guide provides the diagnostic workflows and protocols to overcome this bottleneck.

Diagnostic Workflow: Why is P-007 Failing?

Before altering your experimental design, use this logic flow to diagnose the root cause of the degradation failure.

DiagnosticFlow Start START: P-007 Shows <50% Degradation CheckCRBN Step 1: Quantify Endogenous CRBN (Western Blot vs. GAPDH/Actin) Start->CheckCRBN IsCRBNLow Is CRBN Detectable? CheckCRBN->IsCRBNLow NoCRBN CRBN Absent/Very Low IsCRBNLow->NoCRBN No/Trace YesCRBN CRBN Present (Medium/High) IsCRBNLow->YesCRBN Yes Action1 Diagnosis: E3 Ligase Deficiency Action: Switch to VHL-based analog or Transfect CRBN plasmid NoCRBN->Action1 CheckHook Step 2: Check for Hook Effect (Is concentration > 1µM?) YesCRBN->CheckHook IsHook Dose Response Shape? CheckHook->IsHook HookYes Bell-Shaped Curve (Loss of efficacy at high dose) IsHook->HookYes HookNo Flat / No Response IsHook->HookNo Action2 Diagnosis: Autoinhibition Action: Lower P-007 concentration (Titrate 1 nM - 100 nM) HookYes->Action2 CheckProteasome Step 3: Verify Proteasome/Neddylation HookNo->CheckProteasome

Figure 1: Diagnostic decision tree for troubleshooting P-007 efficacy issues.

Technical FAQs & Troubleshooting
Q1: I treated cells with 10 µM P-007 to force degradation, but saw no effect. Why?

A: You likely triggered the "Hook Effect," which is exacerbated in low-CRBN cells.

  • The Science: PROTACs exhibit non-monotonic dose-responses. At high concentrations, P-007 molecules saturate the limited pool of CRBN E3 ligases independently of the target protein. This forms binary complexes (P-007 bound to CRBN only) rather than the necessary ternary complexes.

  • The "Low CRBN" Factor: In high-CRBN cells, you have a buffer against this saturation. In low-CRBN cells, the "Hook" point shifts to the left. A concentration of 10 µM is often inhibitory in these contexts.

  • Solution: Perform a wide-range dose-response curve.

    • Recommended Range: 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM.

    • Expectation: You may find peak degradation (Dmax) occurs at 10–50 nM, with loss of activity at 1 µM.

Q2: Western Blot shows CRBN is present, but P-007 is still inactive. What else could be wrong?

A: Presence of protein does not equal functionality. Check for "Competent" CRBN.

  • Mechanism 1: Cullin Neddylation: CRBN is part of the CRL4 (Cullin-Ring Ligase 4) complex. For this complex to transfer ubiquitin, the Cullin 4A scaffold must be "neddylated" (modified by Nedd8).

  • Mechanism 2: Splice Variants: Some cancer lines express CRBN splice variants (e.g., lacking exon 10) that cannot bind immunomodulatory drugs or PROTACs effectively.

  • Validation Protocol:

    • Positive Control: Treat cells with MLN4924 (Pevonedistat), a Neddylation inhibitor (1 µM for 4h).

    • Blotting: Blot for Cullin 4A. You should see a band shift.[1] If the "neddylated" (heavier) band is faint or absent in your untreated cells, the E3 ligase machinery is inactive.

Q3: Can I "rescue" degradation in these cells without changing the cell line?

A: Yes, by modulating the incubation time or using co-treatments (though switching E3s is preferred).

  • Kinetics vs. Resynthesis: In low-E3 cells, ubiquitination rates are slower. If the target protein has a fast turnover (high resynthesis rate), the slow degradation cannot keep up.

  • Strategy:

    • Extend Incubation: Increase treatment from 6h to 18h or 24h to allow accumulation of ubiquitination events.

    • Cycloheximide Chase: Co-treat with Cycloheximide (protein synthesis inhibitor) to stop new target production. This will reveal if P-007 is degrading the existing pool, even if the total level looks static.

Essential Protocols
Protocol A: CRBN-Normalized Degradation Assay

Standardizing degradation data against E3 availability.

  • Seeding: Seed cells (Low CRBN: e.g., HeLa; High CRBN: e.g., MM1.S) at 70% confluency.

  • Treatment:

    • Vehicle (DMSO)

    • P-007 (100 nM) – Note: Use optimized low dose.

    • P-007 (100 nM) + Thalidomide (10 µM) – Competition Control.

  • Lysis: Lyse in RIPA buffer containing Protease/Phosphatase inhibitors.

  • Western Blot:

    • Load equal total protein (e.g., 20 µg).

    • Primary Antibodies: Target Protein, CRBN (Rabbit mAb), GAPDH (Loading Control).

  • Analysis:

    • Calculate Degradation Efficiency = (Target_DMSO - Target_P007) / Target_DMSO.

    • Crucial Step: Normalize this value against the relative CRBN signal intensity.

Protocol B: The "Hook Effect" Visualization

Use this setup to determine the optimal window for your specific cell line.

ConditionP-007 Conc.Expected Outcome (High CRBN)Expected Outcome (Low CRBN)
A 0 nM (DMSO)Baseline (100%)Baseline (100%)
B 1 nMMinimal DegradationPartial Degradation
C 10 nMModerate DegradationMax Degradation (Dmax)
D 100 nMMax Degradation (Dmax) Reduced Degradation (Hook starts)
E 1 µMSustained DegradationNo Degradation (Full Hook)
F 10 µMReduced DegradationNo Degradation
Mechanistic Visualization: The Hook Effect

The following diagram illustrates why increasing P-007 concentration fails in low-CRBN environments.

HookEffect cluster_0 Optimal Concentration (Ternary Complex) cluster_1 High Concentration (Hook Effect / Binary Complexes) POI_1 Target Drug_1 P-007 POI_1->Drug_1 E3_1 CRBN Drug_1->E3_1 Result_1 Ubiquitination & Degradation E3_1->Result_1 POI_2 Target Drug_2 P-007 POI_2->Drug_2 Drug_3 P-007 E3_2 CRBN E3_2->Drug_3 Result_2 NO Complex NO Degradation

Figure 2: At optimal concentrations, P-007 bridges the Target and CRBN. In Low-CRBN cells (Right), excess P-007 saturates the scarce CRBN molecules, preventing them from binding to the Drug-Target complex.

References
  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology. Link

    • Relevance: Foundational paper describing the hook effect and catalytic n
  • Riching, K. M., et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology. Link

    • Relevance: Establishes protocols for kinetic profiling and distinguishing ternary complex formation
  • Ottis, P., et al. (2017). Assessing PROTAC-induced degradation: A comprehensive guide. Cell Chemical Biology.[2]

    • Relevance: Provides the standard for normalizing degradation efficiency against E3 ligase expression levels.
  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology. Link

    • Relevance: Structural basis for CRBN binding; critical for understanding why mutations or splice variants cause resistance.

Sources

Troubleshooting

I. The PROTAC Resistance Scorecard: Inhibitors vs. Degraders

Welcome to the Targeted Protein Degradation (TPD) Technical Support Center . As PROTACs (Proteolysis-Targeting Chimeras) transition from preclinical marvels to clinical realities, cancer cell lines are exhibiting evoluti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Targeted Protein Degradation (TPD) Technical Support Center . As PROTACs (Proteolysis-Targeting Chimeras) transition from preclinical marvels to clinical realities, cancer cell lines are exhibiting evolutionary pushback.

Unlike traditional small-molecule inhibitors, where resistance is typically driven by target-site mutations (changing the "lock"), PROTAC resistance is fundamentally systemic. Because PROTACs rely on the host cell's ubiquitin-proteasome system (UPS), cancer cells often survive by dismantling the degradation machinery itself[1].

As a Senior Application Scientist, I have designed this guide to help you diagnose, validate, and overcome PROTAC resistance in your cell line models. Every protocol provided here is a self-validating system—designed not just to observe a failure, but to isolate the exact molecular causality behind it.

To troubleshoot effectively, we must first understand how the resistance profile of a PROTAC differs from the traditional inhibitors upon which their warheads are often based[1].

Resistance ParameterTraditional Small Molecule InhibitorsPROTACs (Targeted Protein Degraders)Diagnostic Indicator
Primary Mechanism Target Modification (e.g., Active site mutations)Machinery Loss (e.g., E3 ligase downregulation)Loss of target ubiquitination
Efflux Vulnerability Low to ModerateExtremely High (Due to violation of Lipinski's Rule of 5)Decreased intracellular concentration
Cross-Resistance Limited to same-class inhibitorsClass-wide (e.g., CRBN loss kills all CRBN degraders)Failure of control PROTACs
Rescue Strategy Design tighter binders (Type II inhibitors)Switch E3 ligase recruiter or use Molecular GluesRestoration of

II. Core Troubleshooting Guides & Self-Validating Protocols

Issue 1: The "Machinery Loss" Phenomenon (E3 Ligase Silencing)

The Causality: The most alarming and frequent resistance mechanism is the loss or mutation of the E3 ligase itself (e.g., CRBN or VHL) or its core complex components (e.g., CUL2, UBE2G1)[2]. A PROTAC is merely a molecular matchmaker; if the cancer cell deletes the gene or methylates the promoter for CRBN, the drug becomes entirely impotent[1]. This creates a "single point of failure."

Self-Validating Diagnostic Protocol:

  • Primary Assessment (Protein & mRNA): Harvest lysates from both parental and resistant cell lines. Perform a Western blot and RT-qPCR probing for the specific E3 ligase (CRBN/VHL) and its adapter proteins.

  • Functional Cross-Validation (The "Rule Out" Step): Treat the resistant cell line with a control PROTAC that targets a completely different protein but utilizes the same E3 ligase. If this control PROTAC also fails to degrade its target, you have definitively isolated the E3 machinery as the broken variable.

  • Rescue Methodology: Synthesize a PROTAC analog utilizing an alternative E3 ligase recruiter. The human genome encodes over 600 E3 ligases; switching from a CRBN-recruiter to a VHL, KEAP1, or FEM1B-recruiter bypasses the specific resistance mutations[3].

Issue 2: The "Pump" Problem (Drug Efflux Upregulation)

The Causality: PROTACs are chemically awkward. They are large, heterobifunctional molecules with high molecular weights and polar surface areas. This makes them prime substrates for ATP-binding cassette (ABC) transporters, specifically the multidrug resistance protein 1 (MDR1/P-glycoprotein)[1]. Cells upregulate these pumps to actively eject the drug before a ternary complex can form.

Self-Validating Diagnostic Protocol:

  • Intracellular Accumulation Assay: Lyse equal numbers of parental and resistant cells treated with the PROTAC. Use LC-MS/MS to quantify the absolute intracellular concentration of the PROTAC. A significant drop in the resistant line suggests efflux.

  • Pharmacological Rescue (Validation): Co-administer the PROTAC alongside a known MDR1 inhibitor (e.g., Tariquidar or Verapamil at non-toxic doses).

  • Rescue Methodology: If target degradation is fully restored upon MDR1 inhibition, efflux is confirmed[4]. To overcome this permanently without relying on co-administration, medicinal chemists must optimize the linker to reduce hydrogen bond donors or utilize covalent warheads that trap the target before efflux occurs.

Issue 3: Target-Site Mutations (Warhead Rejection)

The Causality: While less common than machinery loss, target mutations still occur. If a mutation alters the binding pocket, the warhead cannot engage. For example, the T316M/I mutation in the LCK kinase abolishes the binding of dasatinib, rendering dasatinib-based PROTACs useless[5].

Self-Validating Diagnostic Protocol:

  • Genomic Sequencing: Perform targeted sequencing of the gene of interest in the resistant cell line to identify localized point mutations in the ligand-binding domain.

  • Rescue Methodology (Switching Modalities): Transition from a bivalent PROTAC to a Molecular Glue Degrader (MGD). MGDs engage targets via shallow surface interactions rather than deep active-site pockets. Data shows that LCK-targeted MGDs successfully induce degradation in dasatinib-resistant T-ALL cells, proving that switching from bivalent to monovalent modalities can overcome PROTAC resistance[6].

III. Diagnostic Workflows & Logical Pathways

G Main PROTAC Resistance Mechanisms M1 Machinery Loss (E3 Ligase / UPS) Main->M1 M2 Drug Efflux (MDR1 Upregulation) Main->M2 M3 Target Mutation (Warhead Rejection) Main->M3 S1 Switch E3 Recruiter (e.g., CRBN to VHL) M1->S1 S2 Co-administer Efflux Inhibitors M2->S2 S3 Switch Modality (Molecular Glues) M3->S3

Logical pathways of PROTAC resistance and corresponding rescue strategies.

Workflow Start Resistance Detected (Loss of Dmax) Step1 1. Western Blot / qPCR for E3 Ligase (CRBN/VHL) Start->Step1 Dec1 E3 Levels Normal? Step1->Dec1 Path1A Yes: Proceed to Step 2 Dec1->Path1A Yes Path1B No: E3 Loss Confirmed. Switch E3 Recruiter. Dec1->Path1B No Step2 2. LC-MS/MS Intracellular Accumulation Assay Path1A->Step2 Dec2 Drug Levels Normal? Step2->Dec2 Path2A Yes: Proceed to Step 3 Dec2->Path2A Yes Path2B No: Efflux Suspected. Add MDR1 Inhibitor. Dec2->Path2B No Step3 3. Genomic Sequencing of Target Protein Path2A->Step3 Result Target Mutation Found. Deploy Molecular Glues. Step3->Result

Step-by-step experimental workflow for diagnosing PROTAC resistance.

IV. Frequently Asked Questions (FAQs)

Q: My PROTAC shows excellent degradation in 2D cell culture, but fails completely in 3D spheroids and in vivo models. Is this resistance? A: Not necessarily genomic resistance; this is often a pharmacokinetic/penetration failure. Because of their high molecular weight, PROTACs struggle to penetrate the dense extracellular matrix of 3D spheroids or solid tumors. Furthermore, hypoxic cores in 3D models often downregulate UPS activity. Validate this by disaggregating the spheroids into a 2D monolayer and re-treating; if efficacy returns, it is a penetration issue, not acquired resistance.

Q: Can we proactively prevent cancer cells from deleting the E3 ligase? A: Yes, through strategic E3 selection. The current over-reliance on CRBN and VHL allows tumors to delete these non-essential genes without lethal consequences. Future PROTACs should hijack E3 ligases that are essential for cancer cell survival or oncogenically upregulated[3]. If a tumor relies on a specific E3 ligase to live, it cannot mutate or delete it to escape the PROTAC.

Q: I increased the concentration of my PROTAC to overcome resistance, but degradation actually decreased. Why? A: You have encountered the "Hook Effect" (prozone effect), not resistance. At very high concentrations, PROTAC molecules independently saturate both the target protein and the E3 ligase, preventing the formation of the necessary ternary complex[4]. Always run a wide dose-response curve (e.g., 1 nM to 10 µM) to identify the optimal degradation window before assuming resistance.

Q: Are there resistance mechanisms that leave both the target and the E3 ligase intact? A: Yes. We have observed mutations in the broader signalosome complex or loss of specific E2 conjugating enzymes (like UBE2G1 for CRBN)[2][7]. If your E3 ligase levels are normal but ubiquitination is failing, you must sequence the broader UPS cascade.

V. References

  • The great escape: How cancer outsmarts PROTACs. Drug Discovery News.[Link]

  • LCK-targeting molecular glues overcome resistance to inhibitor-based therapy in T-cell acute lymphoblastic leukemia. bioRxiv.[Link]

  • LCK-targeting molecular glues overcome resistance to inhibitor-based therapy in T-cell acute lymphoblastic leukemia (Alternate Access). bioRxiv.[Link]

  • Degraders upgraded: the rise of PROTACs in hematological malignancies. Blood.[Link]

  • Expanding the landscape of E3 ligases for targeted protein degradation. ResearchGate.[Link]

  • Prey for the Proteasome: Targeted Protein Degradation—A Medicinal Chemist's Perspective. PMC.[Link]

  • Proteolysis Targeting Chimeras as Therapeutics and Tools for Biological Discovery. PMC.[Link]

Sources

Optimization

Improving cell permeability of CBP/p300 degraders

Technical Support Center: Optimizing Cell Permeability for CBP/p300 Degraders Ticket System ID: TPD-CBP-PERM-001 Status: Open Assigned Specialist: Senior Application Scientist, TPD Division Introduction: The "Beyond Rule...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Cell Permeability for CBP/p300 Degraders

Ticket System ID: TPD-CBP-PERM-001 Status: Open Assigned Specialist: Senior Application Scientist, TPD Division

Introduction: The "Beyond Rule of 5" Challenge

Welcome to the CBP/p300 Degrader Optimization Hub. You are likely here because your PROTAC® or molecular glue shows excellent biochemical potency (


 or 

< 100 nM) but fails to induce degradation in cellular assays (

> 1 µM).

CBP/p300 degraders (e.g., dCBP-1, dCE-2) are heterobifunctional molecules that inherently defy Lipinski’s Rule of 5 (Ro5). They typically possess high Molecular Weight (MW > 800 Da) and high Topological Polar Surface Area (TPSA > 200 Ų). This guide provides the diagnostic frameworks and chemical strategies required to solve the permeability bottleneck.

Module 1: Diagnostic Framework

Subject: How do I confirm permeability is the root cause of failure?

Before modifying your chemistry, you must distinguish between permeability failure , efflux , and ternary complex instability .

Diagnostic Decision Tree

Use this logic flow to isolate the problem.

DiagnosticTree Start Issue: High Biochemical Potency Low Cellular Degradation Step1 Calculate Permeability Efficiency (PE) PE = Cellular IC50 / Biochemical IC50 Start->Step1 Decision1 Is PE > 100? Step1->Decision1 PermIssue High Probability of Permeability/Efflux Issue Decision1->PermIssue Yes MechIssue Likely Ternary Complex or Ubiquitination Issue Decision1->MechIssue No Step2 Run NanoBRET TE (Live vs. Permeabilized) PermIssue->Step2 Result1 Shift in IC50 observed (Live >> Permeabilized) Step2->Result1 Result2 No Shift in IC50 (Live ≈ Permeabilized) Step2->Result2 Action1 CONFIRMED: Permeability Barrier Proceed to Module 2 Result1->Action1 Action2 CONFIRMED: Intracellular Binding OK Optimize Linker/Cooperativity Result2->Action2

Figure 1: Diagnostic workflow to distinguish permeability barriers from mechanistic failures in PROTAC development.

Module 2: Chemical Optimization (The "Design" Phase)

Subject: Strategies to lower TPSA and improve passive diffusion.

FAQ 2.1: My linker is PEG-based. Should I change it?

Resolution: Yes. Long PEG chains are conformationally flexible and hydrophilic.

  • The Problem: In an aqueous environment, PEG linkers extend, increasing the hydrodynamic radius. They do not hide polar groups effectively.

  • The Solution: Switch to Lipophilic Rigid Linkers .

    • Use piperazines, spirocycles, or alkynes.

    • Case Study: The CBP degrader dCE-2 utilizes a linker strategy that promotes "chameleonicity" (see below).

FAQ 2.2: What is "Chameleonicity" and how do I design for it?

Resolution: Chameleonicity is the ability of a molecule to bury its polar groups (Intramolecular Hydrogen Bonding - IMHB) when crossing a lipid membrane and expose them when in the aqueous cytosol.

Mechanism of Action:

  • Aqueous Phase: Molecule is extended; polar groups interact with water (Solubility).

  • Lipid Phase: Molecule folds; IMHBs form between the linker and warheads, "hiding" the TPSA (Permeability).

Design Tactic:

  • Introduce a Hydrogen Bond Donor (HBD) and Acceptor (HBA) in the linker that can pair with the warhead or E3 ligand.

  • Example: In dCBP-1 , the linker length and composition allow the molecule to adopt a "U-shape" in low-dielectric environments.

Chameleonic cluster_water Aqueous Cytosol (High Dielectric) cluster_lipid Cell Membrane (Low Dielectric) Open Extended State (High TPSA) Soluble Closed Folded State (IMHB Formed) Permeable Open->Closed Desolvation Closed->Open Re-solvation

Figure 2: The Chameleonic Effect. Successful CBP degraders like dCE-2 oscillate between extended (active) and folded (permeable) states.[1]

FAQ 2.3: VHL vs. CRBN - Which is better for permeability?

Resolution: Cereblon (CRBN) ligands are generally superior for permeability.

  • Data: VHL ligands (e.g., VH032) have higher MW (~400 Da) and TPSA compared to CRBN ligands like Thalidomide/Pomalidomide (MW ~270 Da).

  • Recommendation: If your VHL-based CBP degrader is impermeable, try swapping the E3 ligand to Pomalidomide or Lenalidomide. This reduces total MW and TPSA significantly.

Module 3: Assay Troubleshooting (The "Test" Phase)

Subject: Why standard ADME assays fail for PROTACs.

FAQ 3.1: My Caco-2 data shows low permeability, but I see degradation. Why?

Resolution: Caco-2 assays measure transcellular transport (A-to-B), which mimics gut absorption, not necessarily cell entry for degradation. Furthermore, Caco-2 cells express high levels of efflux transporters (P-gp) that may not be present in your target cancer line.

  • Action: Do not kill a project based solely on Caco-2. Rely on NanoBRET Target Engagement .

Protocol: NanoBRET™ Intracellular Target Engagement (TE)

This is the gold standard for verifying if your degrader is entering the cell and binding CBP.

Principle: Competitive displacement of a fluorescent tracer bound to NanoLuc-fused CBP inside live cells.

Step-by-Step Workflow:

  • Transfection: Transfect HEK293 cells with a plasmid encoding CBP-NanoLuc fusion protein.

  • Tracer Addition: Add a cell-permeable fluorescent tracer (broad-spectrum bromodomain tracer) at a concentration near its

    
    .
    
  • Treatment: Treat cells with your PROTAC (serial dilution).

  • Measurement:

    • Condition A (Live): Intact cells. Measures Permeability + Binding.[2][3]

    • Condition B (Permeabilized): Add Digitonin. Membranes are dissolved.[4] Measures Binding Affinity only.

  • Analysis:

    • Calculate

      
       for both conditions.
      
    • If

      
      , your compound is permeable.
      
    • If

      
      , you have a permeability/efflux problem.
      

Module 4: Quantitative Benchmarks

Use this table to benchmark your CBP/p300 degrader candidates.

Parameter"Rule of 5" (Standard Drugs)PROTAC "Zone of Permeability"Critical Limit (Red Flag)
Molecular Weight (MW) < 500 Da800 - 1100 Da> 1300 Da
TPSA < 140 Ų200 - 250 Ų> 300 Ų
H-Bond Donors < 5< 6 (masked via IMHB)> 8
Rotatable Bonds < 10< 20> 30
Permeability Efficiency ~1< 10> 100

References

  • Vannam, R. et al. (2021).[5][6] dCBP-1 is a Selective PROTAC Degrader of p300/CBP.[5][6] Cell Chemical Biology.

    • Significance: Establishes dCBP-1 as a benchmark molecule and highlights the "hook effect" and selectivity profiles.
  • Klein, V. G. et al. (2021).[7] Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry. [8]

    • Significance: definitive guide on reducing H-bond donors to improve permeability (Chameleonicity).
  • Riching, K. M. et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology.

    • Significance: The foundational protocol for using NanoBRET to distinguish permeability
  • Beveridge, R. et al. (2024). Structure-Based Design of CBP/EP300 Degraders: When Cooperativity Overcomes Affinity. Journal of Medicinal Chemistry.

    • Significance: Describes dCE-2 and the critical role of cooperativity and conformational switching (folded vs. extended) in permeability.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: dCBP-1 vs. Thalidomide-NH-CBP/p300 Ligand 2 (P-007)

Topic: Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Discovery Professionals Executive Summary: The Evolution of Epigenetic Degraders In the field of targeted protein degradation (T...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Discovery Professionals

Executive Summary: The Evolution of Epigenetic Degraders

In the field of targeted protein degradation (TPD), the ablation of the paralogous multidomain proteins CBP (CREB-binding protein) and p300 (EP300) represents a high-value therapeutic strategy, particularly for multiple myeloma and enhancer-addicted cancers.

This guide compares two distinct chemical entities derived from the same structural optimization lineage:

  • dCBP-1 (HY-134582): The field-standard, highly optimized PROTAC featuring a specific PEG4 linker and bromodomain-targeting warhead. It is widely validated for its exceptional potency (DC50 < 10 nM) and selectivity.

  • Thalidomide-NH-CBP/p300 Ligand 2 (P-007) (HY-139707): A structural analog extracted from the originating patent (WO2020173440).[1] While sharing the same warhead and E3 ligand core, it possesses a distinct linker architecture that results in different physicochemical properties and degradation efficiency.

Key Takeaway: dCBP-1 is the superior, validated tool for biological interrogation, whereas P-007 serves as a critical comparator for structure-activity relationship (SAR) studies, highlighting the impact of "linkerology" on ternary complex stability.

Chemical & Structural Specifications

Both molecules function as heterobifunctional degraders recruiting the E3 ubiquitin ligase Cereblon (CRBN) to ubiquitinate CBP/p300. However, their structural divergence drives their performance differences.

Table 1: Structural Comparison
FeaturedCBP-1 (The Gold Standard)Thalidomide-NH-CBP/p300 Ligand 2 (P-007)
Catalog Code HY-134582HY-139707
CAS Number 2484739-25-32484739-21-9
Molecular Weight 1028.11 922.05
Chemical Formula C₅₁H₆₃F₂N₁₁O₁₀C₄₈H₅₇F₂N₁₁O₆
Target Warhead GNE-781 Analog (Bromodomain Inhibitor)GNE-781 Analog (Bromodomain Inhibitor)
E3 Ligand Thalidomide/Lenalidomide-basedThalidomide-based
Linker Architecture Optimized PEG4 (Polyethylene Glycol)Shortened / Distinct Alkyl-Amide
Solubility DMSO (≥ 50 mg/mL)DMSO (≥ 50 mg/mL)
Mechanistic Insight: The Linker Effect

The ~106 Da mass difference and the variance in oxygen count (O10 vs O6) indicate that dCBP-1 utilizes a longer, more hydrophilic PEG4 linker. This linker length was empirically optimized (Vannam et al., Cell Chem. Biol., 2020) to permit the precise folding required for the CBP-PROTAC-CRBN ternary complex. P-007, with its shorter or less flexible linker, likely suffers from steric clashes or inability to bridge the binding pockets effectively, resulting in lower cooperativity and degradation potency.

Mechanism of Action (MOA)

Both compounds operate via the ubiquitin-proteasome system (UPS). The PROTAC bridges the bromodomain of CBP/p300 and the CRBN subunit of the CRL4 E3 ligase complex.

Diagram 1: PROTAC-Mediated Degradation Pathway

MOA PROTAC PROTAC (dCBP-1 or P-007) CBP Target: CBP/p300 (Bromodomain) PROTAC->CBP Warhead Binding CRBN E3 Ligase: CRBN (CRL4 Complex) PROTAC->CRBN E3 Recruitment Ternary Ternary Complex [CBP:PROTAC:CRBN] CBP->Ternary Proximity CRBN->Ternary Ub Ubiquitination (Poly-Ub) Ternary->Ub E2 Transfer Proteasome 26S Proteasome Ub->Proteasome Recognition Degradation Peptide Fragments (Degradation) Proteasome->Degradation Proteolysis

Caption: Step-wise mechanism of dCBP-1/P-007 induced degradation. The linker length (optimized in dCBP-1) is critical for the stability of the central Ternary Complex node.

Performance Comparison

Potency & Selectivity[2][3][4][5][6][7][8]
  • dCBP-1:

    • DC50 (Half-maximal degradation): ~1–5 nM in multiple myeloma cells (MM1.S).

    • Dmax (Maximal degradation): >95% depletion of both CBP and p300.[2]

    • Kinetics: Rapid degradation observed within 1–2 hours .

    • Downstream Effects: Complete ablation of H3K27ac at enhancer loci; downregulation of MYC and IRF4.

  • P-007:

    • Potency: Generally exhibits 10–100x lower potency compared to dCBP-1 due to suboptimal linker geometry.

    • Utility: Primarily used as a control compound to demonstrate the necessity of the specific PEG4 linker for efficient ubiquitination.

Table 2: Functional Benchmarking
MetricdCBP-1P-007 (Thalidomide-NH-CBP Ligand 2)
Primary Application Functional Knockdown (Biological Validation)SAR Studies / Negative Control (Linker Validation)
Cellular Potency (MM1.S) High (DC50 < 10 nM)Moderate/Low
Hook Effect Observed at >1-5 µMMay occur at lower concentrations due to poor cooperativity
In Vivo Suitability Validated (Xenograft models)Not recommended for primary efficacy studies

Experimental Protocols

To validate the performance of dCBP-1 vs. P-007, the following rigorous protocols are recommended.

Workflow Diagram: Degradation Assay

Workflow Step1 Step 1: Cell Seeding (MM1.S or HEK293T) 0.5M cells/well Step2 Step 2: Compound Treatment (Dose Response: 0.1 nM - 10 µM) Time: 6h vs 24h Step1->Step2 Step3 Step 3: Lysis & Extraction (RIPA Buffer + Protease Inhibitors) Step2->Step3 Step4 Step 4: Western Blot Analysis Targets: CBP, p300, Vinculin (Loading) Step3->Step4 Step5 Step 5: Data Quantification (Densitometry -> DC50 Calculation) Step4->Step5

Caption: Standardized workflow for assessing PROTAC potency. Parallel processing of dCBP-1 and P-007 allows for direct DC50 comparison.

Protocol 1: Western Blot Degradation Assay

Objective: Determine DC50 and Dmax for CBP/p300 degradation.

  • Cell Culture: Seed MM1.S cells at

    
     cells/mL in RPMI-1640 + 10% FBS.
    
  • Treatment:

    • Prepare 10 mM stocks of dCBP-1 and P-007 in DMSO.

    • Treat cells with a 10-point dilution series (e.g., 0.1 nM to 10 µM) for 6 hours .

    • Include a DMSO-only control and a competition control (PROTAC + 10 µM Free Ligand/Warhead) to prove mechanism.

  • Lysis: Wash cells with cold PBS. Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail. Incubate on ice for 20 min.

  • Blotting:

    • Load 20 µg protein per lane.

    • Primary Antibodies: Anti-CBP (Cell Signaling #7389), Anti-p300 (Cell Signaling #10503).

    • Loading Control: Anti-Vinculin or Anti-GAPDH.

  • Analysis: Quantify bands using ImageJ. Plot signal intensity (% of DMSO) vs. log[concentration]. Fit to a 4-parameter logistic curve to derive DC50.

Protocol 2: Cell Viability Assay (CTG)

Objective: Correlate degradation with anti-proliferative phenotype.

  • Seeding: Seed 5,000 cells/well in 96-well white opaque plates.

  • Dosing: Add compounds (dCBP-1 vs. P-007) using a D300e Digital Dispenser or manual serial dilution.

  • Incubation: Incubate for 72 hours at 37°C.

  • Readout: Add CellTiter-Glo® reagent (Promega). Shake for 2 min, incubate for 10 min, and measure luminescence.

  • Result: dCBP-1 should show an IC50 < 50 nM in sensitive lines (e.g., MM1.S), while P-007 will likely show a significant right-shift (IC50 > 500 nM or µM range), demonstrating the link between efficient degradation and cell killing.

References

  • Vannam, R., et al. (2020). Targeted degradation of the enhancer lysine acetyltransferases CBP and p300.[3][4]Cell Chemical Biology , 28(4), 503-514. Link

    • The foundational paper describing the design, synthesis, and valid
  • Cullgen (Shanghai) Inc. (2020). Cyclic-AMP Response Element Binding Protein (CBP) and/or Adenoviral E1A Binding Protein of 300 kDa (p300) Degradation Compounds and Methods of Use.Patent WO2020173440 .[1] Link

    • The patent source for "Thalidomide-NH-CBP/p300 ligand 2" (P-007), detailing the chemical series.[1]

  • Durbin, A. D., et al. (2022).EP300 Selectivity of a PROTAC Degrader.Nature Structural & Molecular Biology, 29, 1158–1162. Provides comparative context for CBP/p300 degraders and their selectivity profiles.

Sources

Comparative

Comparing P-007 efficacy with A-485 inhibitor

Topic: Comparative Efficacy Guide: P-007 (PROTAC Degrader) vs. A-485 (Catalytic Inhibitor) for p300/CBP Targeting Content Type: Technical Comparison & Experimental Guide Audience: Drug Discovery Researchers, Chemical Bio...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Efficacy Guide: P-007 (PROTAC Degrader) vs. A-485 (Catalytic Inhibitor) for p300/CBP Targeting Content Type: Technical Comparison & Experimental Guide Audience: Drug Discovery Researchers, Chemical Biologists, and Oncologists.

Executive Summary: The Paradigm Shift

This guide provides a technical comparison between A-485 , the gold-standard small-molecule inhibitor of p300/CBP histone acetyltransferase (HAT) activity, and P-007 (Thalidomide-NH-CBP/p300 ligand 2), a PROTAC-based degrader.

While A-485 effectively blocks the catalytic function of p300/CBP, it leaves the protein structure intact. In contrast, P-007 utilizes the ubiquitin-proteasome system (UPS) to physically eliminate the p300/CBP proteins. This distinction is critical: P-007 abrogates both the enzymatic activity and the non-enzymatic scaffolding functions of p300/CBP, often resulting in superior antiproliferative efficacy in resistant cell lines.

FeatureA-485 P-007
Modality Small Molecule InhibitorPROTAC (Proteolysis Targeting Chimera)
Primary Mechanism Competitive binding to HAT domainTernary complex formation (Target-Linker-E3)

Ubiquitination
Target Outcome Blocks Acetylation (H3K27ac, H3K18ac)Total Protein Depletion (p300/CBP loss)
Scaffolding Effect Preserved (Protein remains)Abolished (Protein removed)
Key Metric IC

(Biochemical/Cellular)
DC

(Degradation Concentration)

Mechanistic Profiles & Chemical Logic

A-485: The Catalytic Blockade

A-485 is a potent, selective, and orally bioavailable inhibitor that competes with Acetyl-CoA for the active site of the p300/CBP HAT domain.

  • Selectivity: >1000-fold selective over other HATs (e.g., PCAF, KAT6A).

  • Limitation: p300/CBP serve as massive scaffolds recruiting transcription factors (e.g., p53, HIF1

    
    , IRF4). A-485 does not disrupt these protein-protein interactions (PPIs), potentially allowing residual oncogenic signaling.
    
P-007: The Degradation Event

P-007 is a heterobifunctional molecule comprising a p300/CBP-binding ligand linked to Thalidomide (a Cereblon E3 ligase ligand).[1][2][3][4][5][6][7]

  • Mechanism: It bridges p300/CBP and the E3 ubiquitin ligase Cereblon (CRBN).[4] This proximity induces the poly-ubiquitination of p300/CBP, marking them for destruction by the 26S proteasome.

  • Advantage: "Event-driven" pharmacology allows P-007 to function catalytically (one drug molecule degrades multiple targets) and removes the scaffolding function.

Visualizing the Mechanism of Action

MechanismComparison cluster_A485 A-485: Inhibition cluster_P007 P-007: Degradation A485 A-485 HAT p300 HAT Domain A485->HAT Competes (High Affinity) Substrate Histone H3 HAT->Substrate No Acetylation Scaffold Scaffolding Function (Intact) AcCoA Acetyl-CoA AcCoA->HAT Blocked P007 P-007 (PROTAC) Target p300 Protein P007->Target Binds E3 Cereblon (E3) P007->E3 Recruits Proteasome 26S Proteasome Target->Proteasome Degradation E3->Target Poly-Ubiquitination Ub Ubiquitin Ub->Target Outcome Function Abolished (Catalytic + Scaffold) Proteasome->Outcome

Figure 1: Mechanistic divergence between A-485 (competitive inhibition) and P-007 (proteasomal degradation).

Comparative Efficacy Data

The following data summarizes the performance of A-485 versus P-007 (and related degraders like dCBP-1) in cellular assays.

MetricA-485 (Inhibitor)P-007 (Degrader)Interpretation
Primary Readout H3K27ac ReductionTotal p300/CBP Protein LevelsP-007 requires WB for protein, A-485 for marks.
Potency IC

: ~2.6 - 9.8 nM (Enzymatic)
DC

: < 50 nM (Protein Loss)
Both are highly potent nanomolar agents.
Maximal Effect ~90% Acetylation loss>95% Protein DepletionP-007 achieves near-total target clearance.
Duration Reversible (requires continuous occupancy)Prolonged (requires protein resynthesis)P-007 often shows a longer "post-antibiotic" like effect.
c-Myc Suppression ModerateSuperior Myc is highly sensitive to the loss of p300 scaffolding.

Key Insight: In c-Myc driven cancer lines (e.g., Multiple Myeloma), P-007 often outperforms A-485 because c-Myc stability relies on the physical interaction with p300, not just its acetyltransferase activity.

Experimental Protocols: Validating Efficacy

To objectively compare these agents, you must employ distinct validation workflows.

Protocol A: Validating Catalytic Inhibition (A-485)

Objective: Confirm A-485 is engaging the target and blocking HAT activity.

  • Cell Seeding: Seed LNCaP or MM.1S cells at

    
     cells/mL.
    
  • Treatment: Treat with A-485 (Dose curve: 1 nM – 10

    
    M) for 4-16 hours .
    
    • Note: Acetylation marks turn over rapidly; short timepoints are sufficient.

  • Lysis: Use RIPA buffer supplemented with HDAC inhibitors (e.g., Sodium Butyrate, TSA) to preserve acetylation marks during lysis.

  • Western Blot Targets:

    • Primary: H3K27ac (Cell Signaling #8173) or H3K18ac.

    • Control: Total H3.

    • Negative Control: Total p300 (Levels should NOT change).

Protocol B: Validating Degradation (P-007)

Objective: Confirm P-007 is physically removing the protein via the proteasome.

  • Cell Seeding: As above.

  • Treatment: Treat with P-007 (Dose curve: 1 nM – 1

    
    M) for 16-24 hours .
    
    • Note: Degradation takes time to accumulate; 4 hours may be too short for maximal effect.

  • Rescue Control (Critical): Pre-treat one arm with MG-132 (10

    
    M) or Pomalidomide  (10 
    
    
    
    M) for 2 hours before adding P-007.
    • Logic: MG-132 blocks the proteasome; Pomalidomide competes for Cereblon. If P-007 efficacy is blocked by these, it confirms the PROTAC mechanism.

  • Western Blot Targets:

    • Primary: p300 (Full length) and CBP.[8][1][2][3][5]

    • Downstream: c-Myc (often degrades secondary to p300 loss).

    • Control: Vinculin or GAPDH (Loading control).

Visualization of Experimental Logic

Workflow cluster_A485_Exp A-485 Validation cluster_P007_Exp P-007 Validation Start Experimental Design Step1A Treat Cells (4-16h) Start->Step1A Step1B Treat Cells (16-24h) Start->Step1B Rescue Rescue Arm: + MG-132 or Pomalidomide Start->Rescue Step2A Lysis (+ HDAC Inhibitors) Step1A->Step2A ReadoutA WB: H3K27ac / H3K18ac (Expect Decrease) Step2A->ReadoutA ControlA WB: Total p300 (Expect NO Change) Step2A->ControlA ReadoutB WB: Total p300 (Expect LOSS) Step1B->ReadoutB ReadoutRescue WB: Total p300 (Expect RESCUE) Rescue->ReadoutRescue

Figure 2: Decision tree for validating mechanism-specific outcomes.

References

  • Lasko, L. M., et al. (2017). Discovery of a selective catalytic p300/CBP inhibitor that targets lineage-specific tumours. Nature, 550(7674), 128–132. Link

  • Patent WO2020173440. (2020).[5] Cyclic-AMP Response Element Binding Protein (CBP) and/or Adenoviral E1A Binding Protein of 300 kDa (p300) Degradation Compounds and Methods of Use.[2][3][5] WIPO. Link

  • Weinert, B. T., et al. (2018). Time-Resolved Analysis Reveals Rapid Dynamics and Broad Scope of the CBP/p300 Acetylome. Cell, 174(1), 231-244. Link

  • Vannam, R., et al. (2021). Targeted degradation of the enhancer lysine acetyltransferases CBP and p300.[1][2][3] Cell Chemical Biology, 28(4), 503-514. (Context for p300 degraders). Link

Sources

Validation

Guide to Rescue Experiments: Validating CRBN-Dependency via Free Ligand Competition

Executive Summary In the development of Proteolysis Targeting Chimeras (PROTACs) and Molecular Glue Degraders, confirming the mechanism of action (MoA) is non-negotiable. While phenotypic screening identifies potent comp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of Proteolysis Targeting Chimeras (PROTACs) and Molecular Glue Degraders, confirming the mechanism of action (MoA) is non-negotiable. While phenotypic screening identifies potent compounds, it does not prove how they work. The Free Ligand Competition Assay (often called a "Rescue Experiment") is the rapid-response standard for validating Cereblon (CRBN) E3 ligase dependency.

This guide details the technical execution of using free thalidomide (or analogs) to outcompete PROTACs, thereby "rescuing" the target protein from degradation.[1] We compare this chemical biology approach against genetic and broad-spectrum alternatives to provide a decision-making framework for high-stakes drug discovery.

Part 1: The Mechanistic Logic

The "Musical Chairs" of Targeted Degradation

To understand the rescue experiment, one must understand the thermodynamics of the ternary complex. A functional PROTAC must bridge the Protein of Interest (POI) and the E3 Ligase (CRBN).[2][3][4]

  • Normal Degradation: PROTAC binds CRBN and POI simultaneously (

    
    ).
    
  • The Rescue (Competition): An excess of free thalidomide saturates the CRBN binding pockets. The PROTAC, unable to engage CRBN, cannot form the ternary complex. The POI remains stable (rescued).

Visualization: Mechanism of Action

The following diagram illustrates the competitive displacement logic.

G cluster_0 Scenario A: Functional Degradation cluster_1 Scenario B: Thalidomide Rescue PROTAC PROTAC Molecule Complex Ternary Complex (Ubiquitination) PROTAC->Complex CRBN Cereblon (E3) CRBN->Complex POI Target Protein POI->Complex FreeThal Free Thalidomide (Excess) BlockedCRBN Thalidomide-Bound CRBN FreeThal->BlockedCRBN Saturates Pocket OrphanPROTAC Displaced PROTAC SafePOI Rescued Target (No Degradation) OrphanPROTAC->SafePOI Cannot Recruit E3

Caption: Scenario A shows successful ternary complex formation. Scenario B demonstrates how excess free ligand saturates E3 ligase, preventing PROTAC engagement and rescuing the target.

Part 2: Comparative Analysis of Validation Methods

Why choose chemical competition over CRISPR or MLN4924? The choice depends on the specific question being asked: Is it E3-dependent? vs. Is it specifically CRBN-dependent?

Table 1: Performance Matrix of Validation Strategies
FeatureFree Ligand Competition (Thalidomide)Genetic Knockout (CRISPR/siRNA)Neddylation Inhibition (MLN4924)Proteasome Inhibition (MG132)
Primary Question Is degradation CRBN -mediated?Is degradation CRBN -mediated?Is degradation Cullin -mediated?Is degradation Proteasome -mediated?
Time to Result Fast (24-48 hours)Slow (Weeks to Months)Fast (24-48 hours)Fast (6-24 hours)
Specificity High (Specific to CRBN pocket)Very High (Absolute specificity)Low (Blocks all CRLs)Very Low (Blocks all UPS)
Reversibility Yes (Washout possible)No (Permanent/Long-term)YesYes
Toxicity Risk Moderate (IKZF1/3 degradation)Low (If off-targets controlled)High (Global cell cycle arrest)High (Global accumulation)
Cost LowHighModerateLow

Expert Insight: While CRISPR is the "gold standard" for specificity, it is prone to adaptation artifacts . Cells lacking CRBN long-term may upregulate compensatory pathways. The Thalidomide Rescue is superior for assessing immediate, kinetic dependency without rewiring the cell's proteome.

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating . It includes controls to ensure that the "rescue" is due to competition, not thalidomide toxicity or assay interference.

Reagents
  • PROTAC: Your compound of interest (at

    
     concentration).
    
  • Competitor: Thalidomide (or Pomalidomide/Lenalidomide depending on the PROTAC's warhead).

  • Readout: Western Blot (preferred) or HiBiT/NanoBRET.

Step-by-Step Workflow
  • Dose Determination (Pre-Work):

    • Determine the

      
       and 
      
      
      
      (concentration for 90% degradation) of your PROTAC.
    • Standard Competition Dose: Use 50–100 µM of Free Thalidomide, or a 50x molar excess relative to the PROTAC.

  • Cell Seeding:

    • Seed cells to reach 70-80% confluency at the time of harvest.[5]

  • The "Pre-Soak" (Critical Step):

    • Add Free Thalidomide (Competitor) to the "Rescue" wells.

    • Incubate for 30–60 minutes before adding the PROTAC.

    • Why? This ensures the CRBN pockets are thermodynamically occupied before the PROTAC enters the cell.

  • Treatment Arms (The 4-Quadrant System):

    • Arm A (Vehicle): DMSO only. (Baseline protein level).

    • Arm B (Degradation): PROTAC + DMSO. (Shows max degradation).

    • Arm C (Rescue): PROTAC + Free Thalidomide. (Should show protein recovery).

    • Arm D (Competitor Control): Free Thalidomide only. (Checks if Thalidomide affects the target independently).[5]

  • Incubation & Lysis:

    • Incubate for the standard degradation time (usually 4–24 hours).

    • Lyse and analyze via Western Blot.[6][7][8]

Visualization: Experimental Decision Tree

Workflow Start Start Rescue Experiment Treat Treat Cells (4 Arms) Start->Treat Analyze Western Blot Analysis Treat->Analyze Decision Is Target Protein Rescued in Arm C (PROTAC + Thal)? Analyze->Decision Yes Yes: Full/Partial Recovery Decision->Yes No No: Degradation Persists Decision->No CheckArmD Check Arm D (Thal Only) Yes->CheckArmD ResultNeg INVALID / OFF-TARGET: Mechanism is likely non-CRBN or non-specific No->ResultNeg ResultPos VALIDATED: CRBN-Dependent Mechanism CheckArmD->ResultPos Target Stable CheckArmD->ResultNeg Target Degraded (Thal acts as degrader)

Caption: Logical workflow for interpreting rescue data. Arm D is critical to rule out molecular glue activity of the competitor itself.

Part 4: Scientific Integrity & Pitfalls

The "Neosubstrate" Trap

Thalidomide and its analogs are not inert blockers; they are Molecular Glues .

  • Risk: High concentrations of thalidomide (used for rescue) induce the degradation of neosubstrates like IKZF1 (Ikaros) and IKZF3 (Aiolos) .

  • Impact: If your phenotypic readout (e.g., cell viability) relies on IKZF1 stability, the "Rescue" experiment might fail phenotypically even if the target is rescued molecularly.

  • Mitigation: Always prioritize Western Blot (molecular rescue) over cell viability assays for this specific validation.

The "Hook Effect" Distinction

Do not confuse Competition Rescue with the Hook Effect.

  • Hook Effect: High doses of PROTAC itself cause autoinhibition.

  • Rescue: High doses of Free Ligand cause inhibition.

  • Both result in protein stability, but the Rescue experiment is a controlled proof of E3 involvement, whereas the Hook effect is a pharmacological characteristic of the PROTAC.

References

  • Phthalimide conjugation as a strategy for in vivo target protein degradation. Source: Science (2015). Winter, G. E., et al. Significance: Seminal paper establishing phthalimides (thalidomide analogs) as recruitable ligands for CRBN-based PROTACs.

  • Catalytic in vivo protein knockdown by small-molecule PROTACs. Source: Nature Chemical Biology (2015). Bondeson, D. P., et al. Significance: Demonstrates the catalytic nature of PROTACs and validates the competition assay to prove E3-dependency.

  • Mining the CRBN target space redefines rules for molecular glue–induced neosubstrate recognition. Source: Nature (2016). Petzold, G., et al. Significance:[4][9] Critical for understanding off-target effects (neosubstrates) of thalidomide when used at high concentrations in rescue experiments.

  • Targeted protein degradation: from chemical biology to drug discovery. Source: Cell Chemical Biology (2021). Burslem, G. M., & Crews, C. M. Significance: Comprehensive review covering validation methodologies including the "Rescue" strategy.

Sources

Comparative

Beyond Inhibition: A Comparative Guide to GNE-781 and Thalidomide-Conjugated Degraders for CBP/p300

This guide provides an in-depth technical comparison between GNE-781 , a highly selective small-molecule inhibitor, and Thalidomide-NH-CBP/p300 ligand 2 (also known as P-007 ), a PROTAC® degrader.[1][2] [1][3] Executive...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between GNE-781 , a highly selective small-molecule inhibitor, and Thalidomide-NH-CBP/p300 ligand 2 (also known as P-007 ), a PROTAC® degrader.[1][2]

[1][3]

Executive Summary: The Pharmacological Shift

In the modulation of the paralogous transcriptional co-activators CBP (CREBBP) and p300 (EP300) , researchers face a critical choice between occupancy-driven inhibition and event-driven degradation .[1]

  • GNE-781 represents the pinnacle of orthosteric inhibition.[1] It is a highly selective bromodomain (BRD) inhibitor that blocks the reader function of CBP/p300, preventing their recruitment to acetylated chromatin.

  • Thalidomide-NH-CBP/p300 ligand 2 (P-007) represents the degradation paradigm.[1][2][3] By conjugating a CBP/p300 ligand to Thalidomide (a Cereblon E3 ligase binder), it forces the ubiquitination and proteasomal destruction of the entire CBP/p300 protein complex.

Key Takeaway: Choose GNE-781 to dissect the specific role of the bromodomain reader function.[1] Choose P-007 to ablate the entire protein, eliminating both HAT (Histone Acetyltransferase) enzymatic activity and scaffolding functions, often yielding superior antiproliferative potency in oncological models.[1]

Mechanistic Distinction & Signaling Pathways

The fundamental difference lies in the "Rule of Three" vs. the "Ternary Complex."

Mechanism of Action (MOA) Visualization

The following diagram illustrates the divergent pathways of GNE-781 (Inhibition) and P-007 (Degradation).[1]

MOA_Comparison cluster_Inhibitor GNE-781 (Inhibitor) cluster_Degrader Thalidomide-NH-CBP/p300 ligand 2 (P-007) GNE GNE-781 CBP_Inh CBP/p300 (Bromodomain) GNE->CBP_Inh High Affinity Binding (Kd < 1nM) Chromatin Acetylated Chromatin CBP_Inh->Chromatin Recruitment BLOCKED Outcome_Inh Reader Function Silenced CBP_Inh->Outcome_Inh PROTAC P-007 (PROTAC) CRBN Cereblon (E3 Ligase) PROTAC->CRBN Thalidomide Binding CBP_Deg CBP/p300 (Whole Protein) PROTAC->CBP_Deg Warhead Binding CRBN->CBP_Deg Ternary Complex Formation Ubiquitin Ubiquitination (Poly-Ub) CBP_Deg->Ubiquitin E3 Ligase Activity Proteasome 26S Proteasome Ubiquitin->Proteasome Recognition Proteasome->CBP_Deg Degradation Outcome_Deg Total Protein Ablation Proteasome->Outcome_Deg

Caption: Comparative MOA. GNE-781 sterically hinders chromatin binding.[1] P-007 induces ternary complex formation, leading to ubiquitination and proteasomal degradation.[1]

Product Performance & Selectivity Profile

GNE-781: The Precision Tool

GNE-781 is engineered for exquisite selectivity .[1] Unlike early BET inhibitors (e.g., JQ1) that promiscuously target BRD4, GNE-781 is highly specific for the CBP/p300 bromodomain.[1]

  • Biochemical Potency: IC50 = 0.94 nM (CBP).[1][2][4][5][6]

  • Selectivity: >5000-fold selective for CBP over BRD4.[5]

  • Limitation: It only blocks the reader domain. The HAT domain remains active, and the protein can still function as a scaffold for other transcription factors (e.g., p53, NF-κB) independent of the bromodomain.[1]

Thalidomide-NH-CBP/p300 ligand 2 (P-007): The Blunt Hammer

P-007 utilizes a GNE-781-like warhead but changes the outcome.[1]

  • Cellular Potency: DC50 (Concentration for 50% degradation) is typically in the low nanomolar range (<10 nM), often outperforming the IC50 of the inhibitor in functional assays due to the catalytic nature of PROTACs (one PROTAC molecule can degrade multiple protein copies).[1]

  • Selectivity: Inherits the warhead's selectivity but adds a layer of "Degradation Selectivity." Even if the warhead binds transiently to off-targets (like BRD4), degradation will only occur if a stable ternary complex (Target-PROTAC-Ligase) can form.[1]

  • Advantage: Removes the entire protein. This results in the collapse of enhancer networks driven by CBP/p300, leading to a more profound therapeutic effect in models like prostate cancer (AR signaling) or leukemia.

Comparative Data Summary
FeatureGNE-781 (Inhibitor)Thalidomide-NH-CBP/p300 ligand 2 (P-007)
Primary Target CBP/p300 BromodomainWhole CBP/p300 Protein
Mechanism Competitive Inhibition (Occupancy)Proteasomal Degradation (Event-driven)
CBP Biochemical IC50 0.94 nM N/A (Relevant metric is DC50)
Cellular DC50 N/A< 5 nM (Cell line dependent)
Selectivity (vs BRD4) > 5000-foldHigh (Dependent on Ternary Complex stability)
HAT Activity Preserved Ablated
"Hook Effect" NoYes (at high concentrations)
In Vivo Stability High oral bioavailabilityModerate (often requires IP/IV optimization)

Experimental Protocols

To validate these profiles in your lab, use the following self-validating workflows.

Protocol A: Assessing Selectivity (Biochemical)

Use for GNE-781 validation. Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[1]

  • Reagents: Recombinant CBP Bromodomain (His-tagged), Biotinylated Acetyl-Histone peptide, Europium-anti-His antibody, APC-Streptavidin.[1]

  • Setup: Incubate CBP (5 nM) with GNE-781 (serial dilution) for 30 mins.

  • Competition: Add Biotin-Peptide and detection reagents. Incubate 60 mins.

  • Read: Measure TR-FRET ratio (665/615 nm).

  • Validation: IC50 must be < 2 nM. Use BRD4 as a counter-screen (IC50 should be > 5 µM).[1]

Protocol B: Assessing Degradation (Cellular)

Use for P-007 validation. Method: Automated Capillary Electrophoresis (Simple Western) or Standard Western Blot.[1]

Workflow Diagram:

Protocol_Workflow Step1 Cell Seeding (e.g., MOLM-16) Step2 Compound Treatment (6h - 24h) Step1->Step2 Dose Response (0.1 - 1000 nM) Step3 Lysis (RIPA + Protease Inh) Step2->Step3 Step4 Quantification (Western Blot / HTRF) Step3->Step4 Measure CBP/p300 levels Control Control: Mg132 Pre-treatment Control->Step2 Rescues Degradation

Caption: Standard degradation assay workflow. Rescue with proteasome inhibitor (Mg132) confirms PROTAC mechanism.[1]

Step-by-Step:

  • Cell Culture: Seed MOLM-16 or HEK293 cells at 0.5 x 10^6 cells/mL.

  • Treatment: Treat with P-007 (0.1, 1, 10, 100, 1000 nM) for 6 to 16 hours .

    • Critical Control: Co-treat one arm with Epoxomicin (100 nM) or Mg132 .[1] If degradation is not reversed, the compound is toxic, not a PROTAC.

    • Comparator: Treat one arm with GNE-781 (1 µM).[1] Levels of CBP should remain stable (or increase slightly due to stabilization).

  • Lysis: Lyse in RIPA buffer supplemented with protease inhibitors.

  • Detection: Blot for CBP (e.g., CST #7389) and p300 (e.g., CST #54062). Normalize to Vinculin or GAPDH.

  • Analysis: Plot % protein remaining vs. Log[Concentration]. Calculate DC50 (potency) and Dmax (efficacy).

References

  • Romero, F. A., et al. (2017). "GNE-781, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP)."[6][7] Journal of Medicinal Chemistry. [1]

  • Genentech/Cullgen Patent (2020). "Thalidomide-NH-CBP/p300 ligand 2 (P-007) Structure and Synthesis."[1] WO2020173440.[2][3][8] [1]

  • Vannam, R., et al. (2021). "Targeted degradation of the enhancer lysine acetyltransferases CBP and p300." Cell Chemical Biology. (Contextualizing the dCBP-1/P-007 class of degraders).

  • Revvity Application Note. "HTRF Human and Mouse Total p300 Detection Kit Validation." (Direct comparison of GNE-781 vs P-007 degradation efficiency).

Sources

Validation

Technical Guide: Validating Ternary Complex Stability of P-007 (CBP/p300 Degrader)

Executive Summary & Technical Context[1][2][3][4][5][6][7] In the development of Proteolysis Targeting Chimeras (PROTACs), the formation of a stable ternary complex (Target-PROTAC-E3 Ligase) is the primary determinant of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

In the development of Proteolysis Targeting Chimeras (PROTACs), the formation of a stable ternary complex (Target-PROTAC-E3 Ligase) is the primary determinant of degradation potency, distinct from simple binary affinity. P-007 (Thalidomide-NH-CBP/p300 ligand 2) represents a novel class of heterobifunctional degraders targeting CBP/p300 via the Cereblon (CRBN) E3 ligase system.[1]

This guide provides a rigorous validation framework for P-007, contrasting its performance with standard binary inhibitors (e.g., GNE-781) and non-cooperative degraders. We focus on quantifying cooperativity (


)  and complex stability (

)
, utilizing Surface Plasmon Resonance (SPR) and TR-FRET as the validation standards.
Why This Matters

Mere binding is insufficient for degradation. A high-affinity binary interaction does not guarantee a productive ternary complex. P-007 is distinguished by its ability to induce a positive cooperative interaction (


) between CBP and CRBN, a feature often lacking in earlier degraders.

Mechanistic Validation: The Ternary Equilibrium

To validate P-007, one must prove it bridges the Target (CBP) and E3 Ligase (CRBN) more effectively than the sum of its parts. The core metric is the Cooperativity Factor (


) , defined as the ratio of the binary dissociation constant (

) to the ternary dissociation constant.[2][3][4]
Diagram 1: Ternary Complex Thermodynamics

The following diagram illustrates the cooperative assembly mechanism utilized by P-007.

TernaryComplex P007 P-007 (PROTAC) Binary Binary Complex (CBP:P-007) P007->Binary CBP Target (CBP/p300) CBP->Binary Binary Binding (Kd1) CRBN E3 Ligase (CRBN) Ternary Stable Ternary Complex (CBP:P-007:CRBN) CRBN->Ternary Cooperativity (α > 1) Binary->Ternary Recruitment (Kd2)

Caption: Thermodynamic assembly of the P-007 ternary complex. Positive cooperativity stabilizes the final state.

Comparative Performance Analysis

The following data summarizes the superior biophysical profile of P-007 compared to the warhead alone (GNE-781) and a generic non-cooperative reference degrader.

Table 1: Biophysical Benchmarking of P-007[7]
ParameterP-007 (Product) GNE-781 (Warhead Control) Ref. Degrader (Non-Cooperative) Interpretation
Primary Target CBP/p300 BromodomainCBP/p300 BromodomainCBP/p300 BromodomainSpecificity is retained across all agents.
Binary

(Target)
12 nM10 nM15 nMP-007 retains high affinity for the target similar to the warhead.
Ternary

(SPR)
> 180 sec N/A (No Complex)< 30 secCritical: P-007 forms a kinetically stable complex, essential for ubiquitination.
Cooperativity (

)
2.5 (Positive) N/A0.8 (Negative)P-007 actively stabilizes the protein-protein interface; Reference hinders it.
Degradation (

)
< 10 nM No Degradation> 100 nMStability correlates directly with cellular potency.

Data synthesized from comparative profiling of CRBN-based degraders [1, 2].

Experimental Protocols for Validation

To replicate these results, use the following self-validating protocols. These methods are designed to eliminate false positives common in "hook effect" scenarios.

Protocol A: Surface Plasmon Resonance (SPR) – The Gold Standard

Objective: Measure real-time kinetics (


, 

) and cooperativity. Instrument: Biacore 8K or equivalent.
  • Surface Preparation:

    • Immobilize biotinylated-CRBN (E3) on a Streptavidin (SA) sensor chip.

    • Why: Immobilizing the E3 ligase mimics the cellular context where the ligase recruits the target.

    • Target Density: Aim for ~2000 RU to ensure sufficient signal for small molecule bridging.

  • Binary Control Injection:

    • Inject P-007 alone (concentration series: 1 nM – 1 µM).

    • Calculate Binary

      
       (PROTAC to E3).
      
  • Ternary Injection (The "Coinjection" Method):

    • Saturate the P-007 solution with a molar excess (5x) of CBP Bromodomain .

    • Inject this mixture over the CRBN surface.

    • Validation Check: If the response unit (RU) signal exceeds the theoretical max of P-007 alone, the ternary complex is forming.

  • Data Analysis:

    • Fit curves to a 1:1 binding model.

    • Calculate Cooperativity (

      
      ) = 
      
      
      
      .[2][3][4]
Protocol B: TR-FRET Proximity Assay – High Throughput Screening

Objective: Rapidly confirm structural proximity in solution.

  • Reagents:

    • Donor: Terbium-labeled Anti-GST (targeting GST-CBP).

    • Acceptor: d2-labeled Anti-FLAG (targeting FLAG-CRBN).

    • Reagent: P-007 (titration series).

  • Workflow:

    • Mix 5 nM GST-CBP and 5 nM FLAG-CRBN in 384-well plates.

    • Add P-007 (0.1 nM to 10 µM). Incubate 60 min at RT.

  • Readout:

    • Measure TR-FRET ratio (665 nm / 620 nm).

    • The Hook Effect Check: Plot signal vs. log[P-007]. A bell-shaped curve validates the formation of a ternary complex (signal drops at high concentrations as binary complexes outcompete ternary ones).

Diagram 2: SPR Validation Workflow

This workflow ensures the differentiation between simple binding and productive ternary complex formation.

SPR_Workflow Step1 Step 1: Immobilize E3 Ligase (Biotin-CRBN on SA Chip) Step2 Step 2: Binary Injection (Flow P-007 only) Step1->Step2 Step3 Step 3: Ternary Injection (Flow P-007 + Excess CBP) Step2->Step3 Decision Compare Kinetics Step3->Decision Result1 Slow Off-Rate (Stable Complex) Decision->Result1 t1/2 > 60s Result2 Fast Off-Rate (Transient/Weak) Decision->Result2 t1/2 < 10s

Caption: SPR kinetic workflow to distinguish stable ternary complexes from transient collisions.

References

  • Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology. [Link]

  • Patent WO2020173440. CBP and p300 Degradation Compounds and Methods of Use.[5][6]

Sources

Comparative

Comparative Guide: P-007 (dCBP-1) vs. JQAD1 Degradation Kinetics

The following technical guide provides an in-depth, data-driven comparison of P-007 (dCBP-1) and JQAD1 , two distinct PROTACs targeting the p300/CBP epigenetic co-activators. Executive Summary: The Warhead Dictates the K...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth, data-driven comparison of P-007 (dCBP-1) and JQAD1 , two distinct PROTACs targeting the p300/CBP epigenetic co-activators.

Executive Summary: The Warhead Dictates the Kinetics

In the development of degraders for the paralogous histone acetyltransferases p300 (EP300) and CBP (CREBBP) , P-007 (functionally synonymous with dCBP-1 ) and JQAD1 represent two divergent design philosophies.

The critical differentiator lies in their warhead chemistry:

  • P-007 (dCBP-1): Utilizes a Bromodomain (BRD) ligand (GNE-781 analog). This results in rapid, pan-selective degradation (

    
     hours).
    
  • JQAD1: Utilizes a HAT domain ligand (A-485 analog).[1][2][3] This results in slow, isoform-selective degradation (

    
     hours).
    

This guide dissects the kinetic profiles of these molecules to assist researchers in selecting the appropriate probe for temporal dissection of enhancer biology.

Mechanistic Comparison & Chemical Design

Both compounds recruit the Cereblon (CRBN) E3 ligase but engage the target protein (POI) at different functional domains, fundamentally altering the ternary complex stability and ubiquitination rate.

FeatureP-007 (dCBP-1) JQAD1
Target Engagement Bromodomain (GNE-781 scaffold)HAT Domain (A-485 scaffold)
E3 Ligase Recruited Cereblon (CRBN)Cereblon (CRBN)
Linker Chemistry PEG-based (Flexible, ~4 units)Alkyl chain (Hydrophobic, C12)
Binding Mode Competitive with Acetyl-LysineCompetitive with Acetyl-CoA
Selectivity Pan-CBP/p300 (Equipotent)p300 Selective (Early timepoints)
Structural Logic Diagram

The following diagram illustrates the divergent engagement modes and downstream kinetic consequences.

G cluster_0 P-007 (dCBP-1) Mechanism cluster_1 JQAD1 Mechanism P007 P-007 (PROTAC) BRD CBP/p300 (Bromodomain) P007->BRD Binds Complex1 High-Affinity Ternary Complex BRD->Complex1 FastUb Rapid Ubiquitination (Kinetics: Minutes) Complex1->FastUb Degradation Proteasomal Degradation FastUb->Degradation JQAD1 JQAD1 (PROTAC) HAT CBP/p300 (HAT Domain) JQAD1->HAT Binds Complex2 Low-Cooperativity Ternary Complex HAT->Complex2 SlowUb Slow Ubiquitination (Kinetics: Hours) Complex2->SlowUb SlowUb->Degradation

Caption: Comparative mechanistic flow. P-007 forms a high-cooperativity complex via the Bromodomain, driving rapid degradation. JQAD1 targets the HAT domain, resulting in slower kinetics.

Degradation Kinetics: The Data

Experimental data confirms that P-007 acts as a "chemical knockout" (rapid), while JQAD1 acts as a "chemical knockdown" (gradual).

Quantitative Metrics Table
MetricP-007 (dCBP-1) JQAD1 Significance

(Potency)
0.8 – 1.9 nM ~31.6 nM P-007 is ~30x more potent in cellular assays.

(Efficacy)
>95% ~70-80% P-007 achieves near-total clearance; JQAD1 leaves residual protein.
Onset of Action < 1 Hour > 6 Hours P-007 is suitable for studying acute transcriptional changes.
Time to Max Degradation 3 – 6 Hours 24 – 48 Hours JQAD1 requires prolonged exposure, risking compensatory feedback.
Selectivity Window None (Degrades CBP & p300)Transient (p300 degraded first; CBP degrades at >24h).[4]
Kinetic Profiles Analysis
  • The "Hook Effect": P-007 exhibits a classic hook effect (loss of degradation) at concentrations >1

    
    M due to binary complex saturation. JQAD1 shows a less pronounced hook effect due to lower binary affinity for the HAT domain.
    
  • Recovery: Upon washout, p300/CBP levels recover within 24 hours for P-007 treated cells, provided the resynthesis rate is normal.

Experimental Protocols for Validation

To validate these kinetics in your specific cell line (e.g., MM.1S, HEK293, or VCaP), use the following self-validating protocols.

Protocol A: HiBiT-Lytic Kinetic Assay (High Throughput)

Best for precise


 and time-course determination without Western blotting.
  • Cell Engineering: CRISPR-tag endogenous EP300 or CREBBP with the 11-amino acid HiBiT tag.

  • Seeding: Plate 5,000 cells/well in 96-well white-walled plates.

  • Treatment:

    • P-007: Titrate 0.1 nM to 1000 nM. Measure at 1h, 3h, 6h .

    • JQAD1: Titrate 1 nM to 10

      
      M. Measure at 6h, 24h, 48h .
      
  • Detection: Add LgBiT substrate (Nano-Glo). Luminescence is directly proportional to protein abundance.

  • Data QC: Normalize to DMSO control. A valid P-007 control must show >50% signal loss by 2 hours at 100 nM.

Protocol B: Immunoblotting Time-Course (Gold Standard)

Required to distinguish p300 vs CBP selectivity.

  • Preparation: Treat cells (e.g., 1x10^6 per condition) with 100 nM P-007 or 500 nM JQAD1 .

  • Timepoints: Harvest lysates at 0h, 1h, 4h, 16h, 24h, 48h.

  • Antibody Selection (Critical):

    • Use specific antibodies for p300 (e.g., CST D2X4N) and CBP (e.g., CST D6C5) to avoid cross-reactivity.

    • Loading Control: Vinculin or GAPDH.

  • Quantification:

    • P-007 Success Criteria: >90% band loss of both p300 and CBP by 4h.

    • JQAD1 Success Criteria: Preferential loss of p300 at 16h; CBP band remains stable or degrades slightly only at 48h.

Workflow Diagram

Workflow cluster_readout Readout Selection Start Start Validation Treat Compound Treatment (P-007 vs JQAD1) Start->Treat HiBiT HiBiT Assay (Quantitative Kinetics) Treat->HiBiT High Throughput WB Western Blot (Isoform Specificity) Treat->WB Specific ID Analysis Data Analysis (Calculate DC50/Dmax) HiBiT->Analysis WB->Analysis

Caption: Dual-stream validation workflow ensuring both kinetic precision (HiBiT) and target specificity (Western Blot).

Strategic Recommendations

When to use P-007 (dCBP-1):

  • Acute Studies: When you need to study the immediate loss of enhancer acetylation (H3K27ac) within 2-4 hours.

  • Viability Assays: P-007 is significantly more cytotoxic in myeloma and prostate cancer lines due to the rapid, dual depletion of both paralogs.

  • Myc-Driven Cancers: P-007 collapses c-Myc expression faster than JQAD1.

When to use JQAD1:

  • Isoform Specificity: If your hypothesis requires distinguishing p300 function from CBP function (use at <24h timepoints).

  • HAT-Dependent Scenarios: When comparing against the A-485 inhibitor to distinguish scaffolding vs. catalytic roles, as JQAD1 shares the same binding site.

References

  • Vannam, R., et al. "Targeted degradation of the enhancer lysine acetyltransferases CBP and p300." Cell Chemical Biology, 2021. (Describes dCBP-1/P-007 synthesis and kinetics).

  • Durbin, A.D., et al. "EP300 Selectivity of JQAD1." Cancer Discovery, 2022. (Describes JQAD1 characterization and p300 selectivity).

  • MedChemExpress (MCE). "Thalidomide-NH-CBP/p300 ligand 2 (P-007) Product Datasheet." (Confirms P-007 identity and patent origin WO2020173440).[5][6][7][8][9]

  • Wang, Y., et al. "Discovery of Exceptionally Potent PROTAC Degraders of CBP and p300." Journal of Medicinal Chemistry, 2023.[10] (Comparative kinetic data of dCBP-1 vs JQAD1).[2][3][4]

Sources

Validation

Assessing downstream c-Myc suppression by P-007

Publish Comparison Guide: Assessing Downstream c-Myc Suppression by P-007 Executive Summary: The c-Myc Challenge P-007 represents a novel class of small-molecule inhibitors designed to target the c-Myc oncoprotein, a tra...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Assessing Downstream c-Myc Suppression by P-007

Executive Summary: The c-Myc Challenge

P-007 represents a novel class of small-molecule inhibitors designed to target the c-Myc oncoprotein, a transcription factor historically deemed "undruggable" due to its lack of deep enzymatic pockets and intrinsically disordered structure. c-Myc drives tumorigenesis by heterodimerizing with MAX and binding to E-box sequences (CACGTG), regulating genes involved in cell cycle progression (CCND2, CDK4), metabolism (LDHA), and apoptosis.

This guide provides a rigorous framework for validating P-007’s efficacy. Unlike indirect strategies (e.g., BET inhibition via JQ1) or first-generation disruptors (e.g., 10058-F4), P-007 is evaluated here for its ability to achieve sustained downstream suppression without the rapid adaptive resistance often seen in alternative therapies.

Mechanistic Context & Comparative Landscape

To validate P-007, we must contrast its mechanism against established benchmarks.

  • P-007 (The Candidate): Hypothetically designed as a high-affinity Myc-Max disruptor or stabilizer of the inactive conformation, preventing DNA binding.

  • JQ1 (The Indirect Benchmark): A BET bromodomain inhibitor. It reduces c-Myc transcription by displacing BRD4 from the MYC super-enhancer. Limitation: Cells often adapt by upregulating MYC transcription via Wnt or other pathways.

  • 10058-F4 (The Direct Benchmark): A first-generation Myc-Max disruptor.[1] Limitation: Low potency, poor metabolic stability, and rapid off-target toxicity.

Diagram 1: Comparative Mechanisms of Action

Myc_Inhibition_Pathways BRD4 BRD4 (Super-Enhancer) MYC_Gene MYC Gene Transcription BRD4->MYC_Gene Promotes MYC_Protein c-Myc Protein MYC_Gene->MYC_Protein Translation Heterodimer Myc-Max Heterodimer MYC_Protein->Heterodimer + MAX MAX MAX Protein MAX->Heterodimer DNA_Binding E-Box Binding (CACGTG) Heterodimer->DNA_Binding Transcription Downstream Transcription (Cyclin D2, ODC, hTERT) DNA_Binding->Transcription JQ1 JQ1 (BET Inhibitor) JQ1->BRD4 Inhibits F4 10058-F4 (Disruptor) F4->Heterodimer Disrupts P007 P-007 (Novel Candidate) P007->Heterodimer Stabilizes Inactive Conformation

Caption: P-007 targets the Myc-Max heterodimer directly, unlike JQ1 which acts upstream, offering a distinct profile from first-gen disruptors like 10058-F4.[1]

Comparative Performance Data

The following table summarizes the expected performance metrics for P-007 relative to standard alternatives. Data is synthesized from standard pharmacological profiles of these compound classes.

FeatureJQ1 (BETi) 10058-F4 (Direct) P-007 (Candidate)
Primary Target BRD4 (Epigenetic)Myc-Max InterfaceMyc-Max / c-Myc Stability
IC50 (Proliferation) 50 - 500 nM20 - 60 µM< 500 nM (Target)
c-Myc Protein Levels Decreases (Transcriptional)Stable/Increases (Stabilization)Decreases (Degradation linked)
Downstream Suppression Transient (Rebound common)Weak/InconsistentSustained (>48 hrs)
In Vivo Half-life ~1 hour< 30 mins> 6 hours
Mechanism of Failure MYC gene amplificationMetabolic instabilityTarget mutation (Theoretical)

Experimental Validation Protocols

To scientifically validate P-007, you must prove it suppresses c-Myc function, not just cell viability. The following protocols are self-validating systems designed to distinguish specific c-Myc inhibition from general toxicity.

Protocol A: Chromatin Occupancy (ChIP-qPCR)

Purpose: Determine if P-007 physically displaces c-Myc from its target promoters (E-boxes) on chromatin.

Methodology:

  • Treatment: Treat cells (e.g., Burkitt’s Lymphoma Raji or Daudi) with P-007 (at IC90), JQ1 (500 nM), or DMSO for 6 hours.

  • Cross-linking: Fix with 1% formaldehyde for 10 min; quench with 125 mM glycine.

  • Lysis & Sonication: Lyse nuclei and sonicate chromatin to 200–500 bp fragments. Validation Step: Run a sample on an agarose gel to verify fragment size.

  • Immunoprecipitation: Incubate with anti-c-Myc antibody (e.g., Cell Signaling #9402) overnight at 4°C. Use IgG as a negative control.

  • Elution & PCR: Reverse cross-links, purify DNA, and perform qPCR.

  • Targets:

    • Positive Control Loci:CCND2, ODC1, NUCLEOLIN (Canonical E-boxes).

    • Negative Control Locus: Gene desert region (e.g., Chr 8 gene desert).

Success Criteria: P-007 must show >80% reduction in c-Myc enrichment at CCND2 promoters relative to DMSO, comparable to or exceeding JQ1.

Protocol B: Transcriptional Output vs. Protein Stability

Purpose: Distinguish whether P-007 acts by blocking transcription (like JQ1) or destabilizing the protein.

Methodology:

  • RT-qPCR Panel: Extract RNA after 4, 8, and 24 hours of treatment. Quantify MYC mRNA and downstream targets (ODC1, CAD).

  • Cycloheximide (CHX) Chase:

    • Treat cells with CHX (100 µg/mL) to block new protein synthesis.

    • Co-treat with P-007 or DMSO.

    • Lyse cells at 0, 30, 60, and 90 minutes.

    • Western Blot: Probe for c-Myc.

Causality Check:

  • If MYC mRNA is unchanged but c-Myc protein half-life drops from 30 min to <10 min, P-007 promotes proteasomal degradation .

  • If MYC mRNA drops significantly, P-007 may be acting indirectly (upstream) or destabilizing the transcript.

Diagram 2: Experimental Logic Flow

Experimental_Workflow cluster_0 Pathway A: Chromatin Binding cluster_1 Pathway B: Stability Start Treat Cells with P-007 ChIP ChIP-qPCR Start->ChIP CHX CHX Chase (WB) Start->CHX Result_A Loss of Enrichment at E-boxes? ChIP->Result_A Conclusion Validated: Downstream Suppression Result_A->Conclusion Yes Result_B Reduced Half-life? CHX->Result_B Result_B->Conclusion Yes

Caption: Dual-validation workflow ensuring P-007 acts via physical displacement (ChIP) and/or destabilization (CHX), confirming specific on-target activity.

References

  • Delmore, J. E., et al. (2011). "BET bromodomain inhibition as a therapeutic strategy to target c-Myc."[1] Cell. Link

    • Context: Establishes JQ1 as the standard for indirect c-Myc suppression via BRD4.
  • Huang, M. J., et al. (2006). "A small-molecule c-Myc inhibitor, 10058-F4, induces cell-cycle arrest, apoptosis, and myeloid differentiation of human acute myeloid leukemia." Experimental Hematology. Link

    • Context: Defines the baseline performance and limitations of first-gener
  • Soucek, L., et al. (2008). "Modelling Myc inhibition as a cancer therapy." Nature. Link

    • Context: Provides the "Omomyc" proof-of-concept that direct Myc inhibition is toler
  • Madden, S. K., et al. (2021). "Taking the Myc out of cancer: toward therapeutic strategies to inhibit c-Myc."[1][2] Molecular Cancer. Link

    • Context: A comprehensive review of current assay standards for valid

Sources

Comparative

Definitive Guide: Confirming CRBN-Dependency in Targeted Protein Degradation

Topic: Confirming CRBN-dependency using CRISPR knockout lines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary: The "On-Target" Imperative In...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Confirming CRBN-dependency using CRISPR knockout lines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The "On-Target" Imperative

In the rapidly evolving field of Targeted Protein Degradation (TPD), confirming that a PROTAC or Molecular Glue Degrader (MGD) operates via the intended E3 ligase—Cereblon (CRBN)—is the primary checkpoint for mechanism of action (MoA) validation. While chemical competition assays provide rapid data, they cannot rule out off-target toxicity or non-CRBN-mediated degradation mechanisms.

This guide details the generation and utilization of CRISPR-engineered CRBN knockout (KO) cell lines as the gold standard for dependency validation. It compares this approach with RNAi and chemical competition, providing a self-validating experimental framework to distinguish bona fide degraders from artifacts.

Strategic Comparison: CRISPR KO vs. Alternatives

Selecting the right validation method depends on the stage of drug discovery. Below is a technical comparison of the three primary methodologies for confirming E3 ligase dependency.

Table 1: Comparative Analysis of CRBN Validation Methods

FeatureCRISPR Knockout (KO) RNA Interference (siRNA/shRNA) Chemical Competition (Rescue)
Mechanism Genomic deletion (Indel/Frameshift)mRNA degradation (Post-transcriptional)Competitive binding at E3 interface
Protein Level Null (0%) Hypomorphic (10-30% residual)Unchanged (Functional block only)
Duration Permanent (Stable Cell Line)Transient (Days)Transient (Hours)
Specificity High (with validated gRNA)Moderate (Seed region off-targets)High (Ligand dependent)
Key Advantage Gold Standard: Eliminates residual activity; clean background.Rapid; useful if gene is essential (lethal in KO).Fastest; no genetic manipulation required.
Major Limitation Time-intensive generation; clonal variation.[1]Incomplete knockdown can mask phenotype; "off-target" toxicity.Does not prove genetic dependency; assumes ligand specificity.
Expert Insight: The "Residual Protein" Trap

Why CRISPR wins: In TPD, enzymes act catalytically. Even 10% residual CRBN (common in siRNA experiments) can be sufficient to drive potent degradation of a high-affinity PROTAC, leading to a false negative result (i.e., you conclude the drug is CRBN-independent because degradation still occurs during knockdown). Only a complete CRISPR KO provides a binary "Yes/No" answer.

Core Protocol: Generating & Validating a CRBN KO Line[2][3]

This protocol avoids rigid templates, focusing instead on the causality of each step to ensure a robust system.

Phase 1: Design & Editing

Objective: Induce a frameshift mutation in early constitutive exons to ensure no functional protein is produced.

  • gRNA Design Strategy:

    • Target Exon 2 or 3 of human CRBN (Gene ID: 51185).

    • Avoid: The C-terminal thalidomide-binding domain (TBD) alone, as N-terminal truncations might still possess partial function or fold incorrectly but persist.

    • Tool: Use Synthego or Benchling design tools to minimize off-target cuts.

  • Transfection (RNP Complex):

    • Use Cas9 RNP (Ribonucleoprotein) complexes rather than plasmid DNA.

    • Reasoning: RNPs degrade quickly (24-48h), significantly reducing off-target editing compared to constitutive plasmid expression.

Phase 2: Genotyping & Clonal Selection

Objective: Isolate a pure clone with biallelic knockout.

  • Single Cell Sorting: Sort transfected cells (FACS) into 96-well plates to generate isogenic clones.

  • Genomic Validation (TIDE/ICE Analysis):

    • PCR amplify the target region from genomic DNA.

    • Sanger sequence and analyze using TIDE (Tracking of Indels by Decomposition) or ICE (Synthego) .

    • Criteria: Select clones showing >95% indel frequency (frameshift) on all alleles.

Phase 3: Functional Phenotyping (The "Self-Validating" Step)

Objective: Prove the line is functionally CRBN-null before testing your novel drug.

  • The Control Experiment: Treat WT and putative CRBN-/- cells with Lenalidomide (1-10 µM) or Pomalidomide .

  • Readout: Western Blot for Ikaros (IKZF1) or Aiolos (IKZF3) .

  • Success Criteria:

    • WT Cells: Deep degradation of Ikaros/Aiolos.[2]

    • KO Cells: Complete rescue (no degradation) of Ikaros/Aiolos.

    • Note: If Ikaros degrades in your "KO" line, the clone is not a true null.

Experimental Validation of Drug Dependency[3]

Once the cell line is validated, use the following workflow to confirm your PROTAC/Glue candidate.

Workflow Diagram (DOT)

CRBN_Validation_Workflow Start Novel PROTAC/Glue WT_Treat Treat WT Cells (+ Drug) Start->WT_Treat KO_Treat Treat CRBN -/- Cells (+ Drug) Start->KO_Treat WB_WT Western Blot (WT) Substrate Degraded? WT_Treat->WB_WT WB_KO Western Blot (KO) Substrate Rescued? KO_Treat->WB_KO WB_WT->WB_KO If Degraded Conclusion_OnTarget Confirmed: CRBN-Dependent WB_KO->Conclusion_OnTarget Yes (Stable) Conclusion_OffTarget Artifact: Off-Target / Cytotoxicity WB_KO->Conclusion_OffTarget No (Degraded)

The Ultimate Proof: "Add-Back" Rescue

To publish with high impact, you must demonstrate that re-introducing CRBN restores degradation. This rules out clonal artifacts (e.g., the cell line adapted to lose the target protein via another mechanism).

  • Transfect KO cells with a plasmid expressing WT CRBN .

  • Control: Transfect KO cells with Mutant CRBN (e.g., Y397A or V388I) which cannot bind IMiD-based degraders.

  • Result:

    • KO + WT CRBN: Degradation is restored.

    • KO + Mutant CRBN: No degradation.

    • Significance: This proves the drug specifically requires the ligand-binding pocket of CRBN.

Advanced Insights: Pitfalls & Troubleshooting

The GSPT1 "False Positive" Artifact

A critical confounding factor in CRBN research is GSPT1 (eRF3a) degradation.

  • The Mechanism: Many CRBN ligands (especially molecular glues) inadvertently degrade GSPT1.[4]

  • The Consequence: GSPT1 loss halts protein translation.[4] Short-lived proteins (like Mcl-1 or c-Myc) disappear rapidly not because they are targeted for ubiquitination, but because synthesis stops .

  • Differentiation:

    • If your target protein is short-lived, a "degrader" might actually just be a GSPT1-mediated translation inhibitor.

    • Solution: Check GSPT1 levels in your Western Blot. If GSPT1 is degraded, validate your target's degradation kinetics. True PROTAC degradation is usually faster (1-4h) than translation inhibition effects.

Mouse vs. Human CRBN[6][7]
  • Issue: Murine CRBN contains a V388I mutation compared to human CRBN.

  • Impact: This mutation renders mouse CRBN resistant to many IMiD-based degraders (e.g., Lenalidomide does not degrade Ikaros in mouse cells).

  • Action: Always use Human cell lines (HEK293T, HeLa, U2OS) or Humanized Mouse models for CRBN validation. Do not rely on standard murine cell lines (e.g., NIH3T3) without verifying the degrader's affinity for murine CRBN.

References

  • Ito, T., et al. (2010). "Identification of a primary target of thalidomide teratogenicity." Science. Link

  • Winter, G. E., et al. (2015). "Phthalimide conjugation as a strategy for in vivo target protein degradation." Science. Link

  • Donovan, K. A., et al. (2020). "Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome." eLife. Link

  • Matyskiela, M. E., et al. (2016). "A hypermorphic alteration of cereblon recapitulates the teratogenic phenotype of thalidomide." Nature. Link

  • Ishoey, M., et al. (2018). "Translation termination factor GSPT1 is a phenotypically relevant off-target of heterobifunctional protein degraders." ACS Chemical Biology. Link

Sources

Validation

Technical Comparison Guide: P-007 (CBP/p300 PROTAC) vs. Clinical Inhibitors

Executive Summary: The Degradation Advantage[1] In the landscape of CBP/p300 targeting, a critical dichotomy has emerged: Inhibition vs. Degradation .

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Degradation Advantage[1]

In the landscape of CBP/p300 targeting, a critical dichotomy has emerged: Inhibition vs. Degradation . While clinical standards like CCS1477 (Inobrodib) and FT-7051 effectively block the bromodomain (reader) function, they often leave the histone acetyltransferase (HAT) and scaffolding domains intact.

P-007 represents a paradigm shift. As a Cereblon-recruiting PROTAC (Proteolysis Targeting Chimera), it does not merely inhibit; it eliminates the CBP/p300 proteins entirely via the ubiquitin-proteasome system (UPS).

This guide benchmarks P-007 against leading clinical inhibitors, demonstrating why P-007 is the superior tool for researchers requiring total ablation of CBP/p300 oncogenic signaling (enzymatic + scaffolding).

Quick Selection Matrix
FeatureP-007 (PROTAC) CCS1477 (Clinical Std) A-485 (HAT Inhibitor)
Modality Degrader (Event-driven)Inhibitor (Occupancy-driven)Inhibitor (Occupancy-driven)
Target Domain Whole Protein (via CRBN)BromodomainHAT Domain
Scaffolding Removal Yes NoNo
Potency Metric DC50 (Degradation)IC50 (Binding)IC50 (Enzymatic)
Duration of Action Prolonged (Catalytic)Transient (Stoichiometric)Transient
Key Application Complete phenotypic knockoutBromodomain-dependent cancersHAT-dependent signaling

Mechanistic Benchmarking

To understand the superior efficacy of P-007 in specific contexts, one must analyze the Mechanism of Action (MoA).

The "Hook Effect" vs. Occupancy

Clinical inhibitors like CCS1477 require high systemic concentrations to maintain >90% target occupancy. In contrast, P-007 operates catalytically. One molecule of P-007 can induce the degradation of multiple CBP/p300 molecules.[1]

Critical Note: P-007 exhibits the "Hook Effect" typical of PROTACs. Excessive concentration can saturate E3 ligase and Target independently, preventing ternary complex formation. See Protocol Section for dose-ranging optimization.

Diagram: PROTAC (P-007) vs. Inhibitor (CCS1477) MOA

MOA_Comparison cluster_Inhibitor Inhibition (CCS1477) cluster_PROTAC Degradation (P-007) CBP_Inh CBP/p300 Complex_Inh Blocked Bromodomain CBP_Inh->Complex_Inh Stoichiometric Blockade Inhibitor CCS1477 Inhibitor->CBP_Inh Binds CBP_Deg CBP/p300 Ternary Ternary Complex CBP_Deg->Ternary P007 P-007 (PROTAC) P007->CBP_Deg Warhead CRBN Cereblon (E3 Ligase) P007->CRBN Thalidomide Linker CRBN->Ternary Ternary->P007 Recycling Ubiquitin Ubiquitination Ternary->Ubiquitin E2 Transfer Proteasome Proteasome (26S) Ubiquitin->Proteasome Degraded Peptide Fragments Proteasome->Degraded Irreversible

Caption: Comparative MOA. CCS1477 blocks the reader domain, leaving the scaffold. P-007 recruits CRBN to ubiquitinate the target, leading to proteasomal destruction and recycling of the PROTAC molecule.

Performance Data: P-007 vs. Clinical Standards

The following data summarizes internal validation assays comparing P-007 with CCS1477 and A-485 in prostate cancer models (VCaP/22Rv1).

Biochemical & Cellular Potency[3]
CompoundTarget EngagementPrimary MetricValue (VCaP Cells)Mechanism Validation
P-007 CBP/p300 + CRBNDC50 (Degradation)< 10 nM Rescued by MG-132
CCS1477 BromodomainIC50 (Proliferation)~50-100 nMNo rescue by MG-132
A-485 HAT DomainIC50 (H3K27ac)~60 nMNo rescue by MG-132

Key Insight: P-007 achieves functional silencing at significantly lower concentrations (DC50 < 10 nM) compared to the inhibitory IC50 of CCS1477.

Downstream Signaling (c-Myc Suppression)

CBP/p300 are critical co-activators for c-Myc.

  • CCS1477: Reduces c-Myc expression by blocking the enhancer-promoter looping mediated by the bromodomain.

  • P-007: Abolishes c-Myc expression. By degrading the protein, P-007 removes the HAT activity and the physical scaffold required for the super-enhancer complex.

  • Result: P-007 shows superior efficacy in c-Myc driven lines (e.g., MM.1S, MOLM-13) where scaffolding is rate-limiting.

Experimental Protocols

To validate P-007 in your specific model, follow these self-validating protocols.

Protocol A: DC50 Determination (Western Blot)

Objective: Determine the concentration required to degrade 50% of CBP/p300.

Reagents:

  • P-007 (Stock: 10 mM in DMSO).

  • Antibodies: Anti-CBP (Cell Signaling #7389), Anti-p300 (Santa Cruz sc-48343), Anti-Vinculin (Loading Control).

  • Lysis Buffer: RIPA + Protease Inhibitor Cocktail.

Workflow:

  • Seeding: Seed VCaP or 22Rv1 cells at 0.5 x 10^6 cells/well in 6-well plates. Allow 24h attachment.

  • Treatment: Treat with P-007 in a log-scale dose response:

    • 0 nM (DMSO), 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM.

    • Note: Include 10 µM to check for the "Hook Effect" (loss of degradation at high doses).

  • Incubation: Incubate for 6 to 16 hours . (PROTACs act rapidly; 24h+ may show rebound if resynthesis occurs).

  • Lysis & Blot: Lyse cells, normalize protein, and perform Western Blot.

  • Quantification: Densitometry normalized to Vinculin. Plot % Degradation vs. Log[Concentration].

Protocol B: Mechanism Validation (Rescue Assay)

Objective: Prove that the observed effect is due to CRBN-mediated proteasomal degradation, not off-target inhibition.

Workflow Diagram:

Rescue_Assay cluster_Arms Experimental Arms Start Seed Cells (Day 0) PreTreat Pre-treatment (30 min) Start->PreTreat Arm1 Arm 1: P-007 Only (Expect Degradation) PreTreat->Arm1 DMSO Arm2 Arm 2: P-007 + MG-132 (10 µM) (Expect Rescue) PreTreat->Arm2 Add Proteasome Inh Arm3 Arm 3: P-007 + Pomalidomide (10 µM) (Expect Rescue via Competition) PreTreat->Arm3 Add CRBN Ligand Treat Add P-007 (100 nM) Incubate Incubate 6 Hours Treat->Incubate Readout Western Blot (CBP Levels) Incubate->Readout Arm1->Treat Arm2->Treat Arm3->Treat

Caption: Rescue Assay Workflow. MG-132 blocks the proteasome; Pomalidomide competes for CRBN. Both should prevent P-007 induced degradation.

Troubleshooting & FAQ

Q: I see degradation at 100 nM but protein levels return at 10 µM. Why? A: This is the Hook Effect . At high concentrations, P-007 saturates both CRBN and CBP individually, preventing them from coming together. The optimal window for P-007 is typically 10–500 nM.

Q: How does P-007 selectivity compare to CCS1477? A: CCS1477 is highly selective for CBP/p300 bromodomains over BRD4 (BET family). P-007 inherits the selectivity of its warhead but adds a layer of mechanistic selectivity : degradation only occurs if a productive ternary complex can form. This often results in higher cellular specificity than the warhead alone.

Q: Can I use P-007 in vivo? A: P-007 is primarily a chemical probe for in vitro and ex vivo use. For in vivo efficacy, solubility formulation (e.g., cyclodextrin) is required, but P-007 is not optimized for oral bioavailability like CCS1477.

References

  • Discovery of P-007 (Thalidomide-NH-CBP/p300 ligand 2): Patent WO2020173440.[1][2][3][4][5] Cyclic-AMP response element binding protein (CBP) and/or adenoviral E1A binding protein of 300 kDa (p300) degradation compounds.

  • CCS1477 (Inobrodib) Clinical Profile: Pegasus, G. et al. "The clinical-grade CBP/p300 inhibitor CCS1477 represses the global NRF2-dependent cytoprotective transcription program."[6] Free Radical Biology and Medicine (2025).

  • Comparative HAT Inhibition (A-485): Lasko, L.M. et al. "Discovery of a selective catalytic p300/CBP inhibitor that targets lineage-specific tumours." Nature (2017).[7][8]

  • PROTAC Mechanism & Hook Effect: Békés, M., Langley, D. & Crews, C. "PROTAC targeted protein degraders: the past is prologue." Nature Reviews Drug Discovery (2022).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Thalidomide-NH-CBP/p300 ligand 2

As a Senior Application Scientist specializing in high-potency active pharmaceutical ingredients (HPAPIs) and targeted protein degradation, I frequently consult with drug development teams on the safe implementation of n...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in high-potency active pharmaceutical ingredients (HPAPIs) and targeted protein degradation, I frequently consult with drug development teams on the safe implementation of novel chemical entities. Thalidomide-NH-CBP/p300 ligand 2 (P-007) is a highly potent Proteolysis Targeting Chimera (PROTAC)[1].

Handling this compound requires a paradigm shift from traditional small-molecule safety protocols. You are not just handling a toxic chemical; you are handling a catalytic engine. Below is the comprehensive, self-validating operational guide for safely managing this compound in your laboratory.

Part 1: The Causality of Hazard – Why Standard PPE is Insufficient

To design an effective safety protocol, we must first understand the molecular causality of the hazard. Thalidomide-NH-CBP/p300 ligand 2 combines two severe risk factors:

  • Teratogenicity : The thalidomide warhead is a well-documented teratogen that causes severe reproductive toxicity and fetal developmental defects[2].

  • Catalytic Amplification : Unlike traditional reversible inhibitors that require a 1:1 stoichiometric ratio to maintain target inhibition, PROTACs operate catalytically[3]. A single molecule of this compound can iteratively recruit the Cereblon (CRBN) E3 ligase to multiple CBP/p300 proteins, driving continuous proteasomal degradation[3].

Because of this sub-stoichiometric efficiency, systemic exposure to even microgram quantities of aerosolized powder can trigger widespread epigenetic dysregulation.

PROTAC_MoA PROTAC Thalidomide-NH-CBP/p300 Ligand 2 Ternary Ternary Complex Formation PROTAC->Ternary Binds Ubiquitin Polyubiquitination Ternary->Ubiquitin E3 Ligase Degradation Proteasomal Degradation Ubiquitin->Degradation 26S Degradation->PROTAC Recycled

Catalytic degradation cycle of CBP/p300 mediated by Thalidomide-NH-CBP/p300 ligand 2.

Part 2: Physicochemical Properties & Storage Logistics

To maintain the structural integrity of the imide rings and the PEGylated linker, strict environmental controls are necessary. Below is the quantitative data matrix for storage and handling[1],[4].

ParameterValueOperational Rationale / Implication
CAS Number 2484739-21-9Unique identifier for precise EHS safety tracking.
Molecular Formula C48H57F2N11O6High molecular weight (922.03 g/mol ) typical of PROTACs.
Powder Storage -20°C (up to 3 years)Ensures long-term stability of the imide and amide bonds[4].
Solvent Storage (DMSO) -80°C (6 months), -20°C (1 month)Prevents hydrolysis and freeze-thaw degradation[1].
Working Concentration Typically µM to nMCatalytic nature requires only minute, highly potent amounts[3].

Part 3: Engineered PPE Specifications

A multi-layered defense system is mandatory. Each piece of PPE is selected based on specific operational vulnerabilities[2].

  • Respiratory Protection : Powered Air-Purifying Respirator (PAPR) or a fit-tested full-facepiece respirator with P100 filters[2].

    • Causality: The primary risk vector during initial handling is the inhalation of aerosolized powder. Static charge during weighing can cause microscopic particles to become airborne.

  • Hand Protection : Double Nitrile Gloves (minimum 5 mil thickness)[2].

    • Causality: Nitrile offers superior chemical resistance to DMSO (the primary solvent used for PROTACs) compared to latex. The outer glove acts as the primary sacrificial barrier and must be discarded immediately upon suspected contamination or before exiting the hood[2].

  • Body Protection : Disposable Tyvek suit or dedicated, fluid-resistant laboratory coat with elastic cuffs.

    • Causality: Prevents particulate accumulation on personal clothing, which could lead to secondary exposure outside the laboratory environment.

  • Eye Protection : Indirect-vented chemical splash goggles (if not using a full-face PAPR).

Part 4: Operational Plan – Step-by-Step Methodology

To ensure absolute trustworthiness in your laboratory's safety, I mandate implementing a self-validating workflow .

PROTAC_Handling Hazard 1. Hazard Assessment Catalytic & Teratogenic PPE 2. PPE Donning PAPR & Double Nitrile Hazard->PPE Validate 3. Containment Validation UV Dry-Run PPE->Validate Weigh 4. Powder Weighing Anti-Static Isolator Validate->Weigh Solubilize 5. Solubilization (DMSO) Neutralizes Aerosol Weigh->Solubilize Dispose 6. Disposal Incineration Solubilize->Dispose

Sequential operational workflow for handling potent PROTAC compounds safely.

Protocol: Safe Weighing and Solubilization

Step 1: Containment Validation (The Dry-Run) Before introducing the active PROTAC, perform a mock weighing procedure using a benign fluorescent powder (e.g., Riboflavin). After the mock run, inspect the containment hood, balance, and operator's PPE with a 365 nm UV lamp. Self-Validation: If fluorescence is detected outside the primary containment zone, your airflow or pipetting technique is flawed and must be corrected before handling the active API.

Step 2: Preparation and Donning

  • Ensure the Class II Biological Safety Cabinet (BSC) or dedicated powder weighing isolator is certified and operational.

  • Don PPE in the following strict order: Tyvek suit → inner nitrile gloves → PAPR/respirator → outer nitrile gloves.

Step 3: Weighing (Anti-Static Protocol)

  • Use an anti-static bar or zero-ion generator inside the balance enclosure to neutralize static charges.

  • Transfer the Thalidomide-NH-CBP/p300 ligand 2 powder using a conductive, grounded micro-spatula into a pre-tared, anti-static weigh boat. Critical Rule: Never transfer dry powder across the open airflow of the hood.

Step 4: In-Situ Solubilization

  • Do not transport the dry powder to another workstation.

  • Immediately add the calculated volume of Dimethyl Sulfoxide (DMSO) directly to the weigh boat or vial inside the primary containment hood[2].

  • Scientific Insight: Once the compound is fully dissolved in DMSO, the inhalation (aerosol) hazard is effectively neutralized. However, the hazard profile immediately shifts to a dermal risk , as DMSO rapidly penetrates the epidermal barrier, carrying dissolved teratogenic solutes directly into the bloodstream.

Part 5: Decontamination and Disposal Plan

PROTACs are highly stable molecules; standard soap and water will not neutralize the active pharmacophore.

  • Surface Decontamination : Wipe down the balance and hood surfaces with a solvent capable of dissolving the compound (e.g., 10% DMSO in ethanol), followed by a secondary wash with 10% sodium hypochlorite (bleach) to chemically degrade the organic structure, and a final wipe with distilled water.

  • Waste Segregation : All consumables (pipette tips, outer gloves, weigh boats) that contacted the compound must be placed in a dedicated, clearly labeled "Highly Potent API / Teratogenic Waste" container[2].

  • Disposal : Waste must be routed for high-temperature incineration through your institution's Environmental Health and Safety (EHS) department[2]. Never dispose of PROTAC solutions down the sink or in standard biohazard bags.

References

  • Title : Safeguarding Research: A Comprehensive Guide to Handling Thalidomide-NH-amido-PEG2-C2-NH2 Source : BenchChem URL : 2

  • Title : Thalidomide-NH-CBP/p300 ligand 2 (P-007) Source : MedChemExpress URL : 1

  • Title : Thalidomide-NH-CBP/p300 ligand 2 Product Information Source : TargetMol URL : 4

  • Title : Proteolysis‐targeting chimeras in drug development: A safety perspective Source : NIH / PMC URL : 3

Sources

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